2-Hydroxymuconic semialdehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6O4 |
|---|---|
Molecular Weight |
142.11 g/mol |
IUPAC Name |
(3E,5E)-6-hydroxy-2-oxohexa-3,5-dienoic acid |
InChI |
InChI=1S/C6H6O4/c7-4-2-1-3-5(8)6(9)10/h1-4,7H,(H,9,10)/b3-1+,4-2+ |
InChI Key |
MTOBWJUHQXQURZ-ZPUQHVIOSA-N |
SMILES |
C(=CC(=O)C(=O)O)C=CO |
Isomeric SMILES |
C(=C/C(=O)C(=O)O)\C=C\O |
Canonical SMILES |
C(=CC(=O)C(=O)O)C=CO |
Synonyms |
2-hydroxy-6-oxohexa-2,4-dienoate semialdehyde hydroxymuconic semialdehyde |
Origin of Product |
United States |
Foundational & Exploratory
what is the structure of 2-hydroxymuconic semialdehyde
An In-depth Technical Guide on the Structure and Function of 2-Hydroxymuconic Semialdehyde
Introduction
This compound (2-HMS) is a pivotal intermediate in the microbial catabolism of aromatic compounds. As a product of the meta-cleavage pathway, its unique chemical structure makes it a versatile precursor in organic synthesis, yet also contributes to its inherent instability. This guide provides a comprehensive overview of the structure, biochemical role, and experimental considerations of 2-HMS for researchers in biochemistry, microbiology, and drug development.
Chemical Structure and Properties
This compound is an unsaturated aliphatic acid containing aldehyde, carboxylic acid, and hydroxyl functional groups. Its chemical formula is C₆H₆O₄, and it has a molar mass of 142.110 g·mol⁻¹[1]. The IUPAC name for this compound is (2Z,4E)-2-Hydroxy-6-oxohexa-2,4-dienoic acid[1]. The presence of multiple reactive groups renders the molecule chemically unstable and susceptible to oxidation upon air exposure[2].
Biological Significance: The Meta-Cleavage Pathway
2-HMS is a key metabolite in the meta-cleavage pathway, a major route for the aerobic degradation of aromatic compounds like catechol in bacteria[3][4]. This pathway is initiated by the ring-opening of catechol, catalyzed by the extradiol dioxygenase, catechol 2,3-dioxygenase (C23O), which incorporates molecular oxygen to yield the linear, yellow-colored 2-HMS product[1][4].
Following its formation, 2-HMS can be channeled into two main metabolic routes:
-
Dehydrogenative Route: 2-HMS is oxidized by NAD(P)⁺-dependent this compound dehydrogenase (HMSD) to 2-hydroxymuconate, which is further metabolized to pyruvate and acetaldehyde[3][5][6].
-
Hydrolytic Route: 2-HMS is hydrolyzed by 2-hydroxymuconate-semialdehyde hydrolase (HMSH) to formate and 2-oxopent-4-enoate[1][7].
The pathway is a critical component of bioremediation processes, enabling microorganisms to utilize environmental pollutants such as toluene, naphthalene, and phenol as carbon and energy sources[2][8].
Quantitative Data
The enzymatic reactions involving 2-HMS have been characterized, providing key quantitative data for understanding pathway kinetics. The following table summarizes the kinetic parameters for 2-hydroxymuconate semialdehyde dehydrogenase (NahI) from Pseudomonas putida G7.
| Enzyme | Substrate | KM (μM) | kcat (s⁻¹) | Source Organism | Reference |
| 2-Hydroxymuconate Semialdehyde Dehydrogenase (NahI) | This compound | 1.3 ± 0.3 | 0.9 | Pseudomonas putida G7 | [5] |
Experimental Protocols
Enzymatic Synthesis of this compound
Due to its instability, 2-HMS is typically generated enzymatically immediately before use or stabilized for storage.
Objective: To synthesize 2-HMS from catechol using catechol-2,3-dioxygenase (C23O).
Materials:
-
Catechol solution (e.g., 200 mg in 30 mL of 20 mM sodium phosphate buffer, pH 7.5)[5]
-
Purified or partially purified C23O enzyme (e.g., 11.5 mg/mL)[5]
-
Pure oxygen gas
-
1 M NaOH for pH adjustment
-
Reaction vessel with stirring capability
Methodology:
-
Dissolve catechol in the sodium phosphate buffer within the reaction vessel.
-
Initiate the reaction by adding an aliquot of the C23O enzyme solution (e.g., 100 μL) to the catechol mixture[5].
-
Gently bubble pure oxygen gas through the stirring reaction mixture to enhance enzyme activity[5].
-
Monitor the reaction progress. The formation of the yellow-colored 2-HMS can be observed visually and quantified spectrophotometrically.
-
To drive the reaction, add subsequent aliquots of C23O (e.g., 50 μL) every 15 minutes as needed[5].
-
Maintain the pH of the reaction between 7.3 and 7.6 by adding small volumes of 1 M NaOH[5].
-
The resulting solution contains 2-HMS, which should be used promptly.
Stabilization and Purification via Bisulfite Adduct Formation
For longer-term storage, the highly reactive aldehyde group of 2-HMS can be protected by forming a stable bisulfite adduct[9][10].
Objective: To stabilize and purify 2-HMS from a reaction mixture.
Materials:
-
Crude 2-HMS solution from enzymatic synthesis
-
Saturated sodium bisulfite (NaHSO₃) solution
-
Sodium hydroxide (NaOH) solution (e.g., 3 M) for recovery
Methodology:
-
Adduct Formation: To the crude 2-HMS solution, add a saturated solution of NaHSO₃. A white, crystalline precipitate of the 2-HMS-bisulfite adduct will form[9][10].
-
Purification: The adduct can be purified by simple recrystallization.
-
Storage: The dried adduct is significantly more stable than 2-HMS and can be stored[9].
-
Recovery: To recover 2-HMS when needed, dissolve the adduct and treat it with a NaOH solution (e.g., incubation with 3 M NaOH at 50°C for 2-5 minutes). This reverses the reaction, liberating the free 2-HMS[9][10].
Characterization
-
¹H NMR Spectroscopy: Nuclear Magnetic Resonance can be used to confirm the structure. In deuterated methanol, the isolated compound may appear as a cyclic acetal, while in an aqueous buffer at neutral or alkaline pH, the ring-opened form of 2-HMS is present[5].
-
Spectrophotometry: The concentration of 2-HMS can be monitored by its characteristic absorbance. For instance, the activity of this compound dehydrogenase can be assayed by observing the NAD-dependent decrease in absorbance at 375 nm, which corresponds to the consumption of 2-HMS[8].
References
- 1. 2-Hydroxymuconate semialdehyde - Wikipedia [en.wikipedia.org]
- 2. This compound [benchchem.com]
- 3. Physically associated enzymes produce and metabolize 2-hydroxy-2,4-dienoate, a chemically unstable intermediate formed in catechol metabolism via meta cleavage in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic structure of the bphG gene encoding this compound dehydrogenase of Achromobacter xylosoxidans KF701 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-hydroxymuconate-semialdehyde hydrolase - Wikipedia [en.wikipedia.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Discovery and Enduring Significance of 2-Hydroxymuconic Semialdehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxymuconic semialdehyde (2-HMS) is a pivotal intermediate in the microbial degradation of aromatic compounds. Its discovery was a landmark in understanding the intricate biochemical pathways that facilitate the breakdown of these often-recalcitrant molecules. This technical guide provides an in-depth exploration of the discovery, history, and biochemical significance of 2-HMS, with a focus on the enzymatic reactions that govern its formation and transformation. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development.
The Historical Context: Unraveling the Meta-Cleavage Pathway
The journey to understanding the role of 2-HMS is intertwined with the elucidation of the meta-cleavage pathway for aromatic catabolism. In the mid-20th century, pioneering work by scientists such as S. Dagley and D. T. Gibson laid the foundation for our current knowledge. Their research on how bacteria metabolize aromatic compounds revealed a novel ring-fission mechanism. A key publication by Dagley and Stopher in 1959, followed by further work, described the enzymatic cleavage of catechol, a central intermediate in the degradation of many aromatic pollutants. This work identified a yellow-colored compound as a product of this cleavage, which was later identified as this compound[1]. This discovery was crucial as it demonstrated an alternative to the established ortho-cleavage pathway, thereby broadening the known enzymatic strategies for dearomatization.
A significant body of research on the genetics of this pathway has focused on the TOL (toluene degradation) plasmid, particularly pWW0 from Pseudomonas putida. This plasmid was found to harbor the genes encoding the enzymes of the meta-cleavage pathway, providing a model system for studying the regulation and organization of these catabolic genes.
The Central Role of this compound in Metabolism
This compound is formed from the extradiol cleavage of catechol, a reaction catalyzed by the enzyme catechol 2,3-dioxygenase. This enzyme incorporates both atoms of molecular oxygen into the aromatic ring, leading to its cleavage between a hydroxylated carbon and an adjacent non-hydroxylated carbon.
Once formed, 2-HMS stands at a metabolic crossroads and can be processed by two distinct enzymes:
-
2-Hydroxymuconate-Semialdehyde Hydrolase (HMSH): This enzyme catalyzes the hydrolysis of 2-HMS to formate and 2-oxopent-4-enoate.
-
2-Hydroxymuconate-Semialdehyde Dehydrogenase (HMSD): This enzyme catalyzes the NAD(P)+-dependent oxidation of 2-HMS to 2-hydroxymuconate.
The presence and differential regulation of these two enzymes allow microorganisms to channel the carbon flow from aromatic compounds into central metabolism through different routes.
Quantitative Data Summary
The following tables summarize key quantitative data for the enzymes involved in the formation and degradation of this compound.
Table 1: Kinetic Parameters of Catechol 2,3-Dioxygenase
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Pseudomonas putida | Catechol | 22.0 | - | - | [2] |
| Pseudomonas putida G7 | Catechol | 4.5 | - | - | [3] |
| Pseudomonas sp. Strain ND6 | Catechol | 11 | - | - | [3] |
| Pseudomonas putida mt-2 (XylE) | Catechol | 6.5 ± 0.5 | 130 ± 5 | 2.0 x 107 | |
| Rhodococcus sp. NY8 | Catechol | 3.2 ± 0.3 | 25 ± 1 | 7.8 x 106 |
Table 2: Kinetic Parameters of 2-Hydroxymuconate-Semialdehyde Dehydrogenase
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Pseudomonas putida G7 (NahI) | This compound | 1.3 ± 0.3 | 0.9 | 0.66 x 106 | [4] |
| Burkholderia cepacia G4 (TomC) | This compound | 15.4 ± 1.2 | 2.3 ± 0.1 | 1.5 x 105 | [5] |
| Sphingomonas paucimobilis SYK-6 (LigC) | 4-Carboxy-2-hydroxymuconate-6-semialdehyde | 26.0 ± 0.5 (with NADP+) | - | - | [6] |
Table 3: Yield of this compound from Catechol Bioconversion
| Microbial System | Initial Catechol Concentration | 2-HMS Yield | Reference |
| Pseudomonas stutzeri N2 | 4.25 mmol/L | 3.79 ± 0.08 mmol/L | [4] |
| Enzymatic conversion with bisulfite addition | 6 g/L | ~75% conversion |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol describes the enzymatic synthesis of 2-HMS from catechol using catechol 2,3-dioxygenase (C23O).
Materials:
-
Catechol
-
20 mM Sodium phosphate buffer, pH 7.5
-
Catechol 2,3-dioxygenase (partially purified extract or purified enzyme)
-
Pure oxygen gas
-
1 M NaOH
-
8.5% Phosphoric acid
-
Ethyl acetate
-
Anhydrous Na2SO4
Procedure:
-
Dissolve 200 mg (1.8 mmol) of catechol in 30 mL of 20 mM sodium phosphate buffer (pH 7.5).
-
To this solution, add a 100-µL aliquot of C23O (e.g., 11.5 mg/mL).
-
Bubble pure oxygen gas through the reaction mixture while stirring to enhance enzyme activity.
-
Add 50-µL aliquots of C23O every 15 minutes for a total of four additions.
-
Monitor the pH of the reaction and maintain it between 7.3 and 7.6 by adding small aliquots of 1 M NaOH as needed. The formation of 2-HMS will be indicated by the appearance of a yellow color.
-
Once the reaction is complete (indicated by no further color change), acidify the solution to approximately pH 2 with 8.5% phosphoric acid.
-
Extract the 2-HMS into ethyl acetate (3 x 30 mL).
-
Pool the organic layers, dry over anhydrous Na2SO4, filter, and evaporate the solvent to dryness at room temperature.
-
The resulting solid can be recrystallized from ethyl acetate.
Assay for Catechol 2,3-Dioxygenase Activity
This spectrophotometric assay measures the activity of C23O by monitoring the formation of 2-HMS.
Materials:
-
100 mM Potassium phosphate buffer, pH 7.5
-
Catechol solution (e.g., 10 mM stock solution)
-
Purified C23O or cell-free extract
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing 100 mM potassium phosphate buffer (pH 7.5).
-
Add a known amount of C23O enzyme or cell-free extract to the cuvette.
-
Initiate the reaction by adding a specific concentration of catechol (e.g., to a final concentration of 330 µM).
-
Immediately monitor the increase in absorbance at 375 nm, which corresponds to the formation of this compound. The molar extinction coefficient for 2-HMS at 375 nm is 33,000 M-1cm-1.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of 2-HMS per minute.
Assay for 2-Hydroxymuconate-Semialdehyde Dehydrogenase Activity
This spectrophotometric assay measures the activity of HMSD by monitoring the disappearance of 2-HMS.
Materials:
-
50 mM Potassium phosphate buffer, pH 8.5
-
50 mM NaCl
-
NAD+ solution (e.g., 20 mM stock)
-
This compound solution
-
Purified HMSD or cell-free extract
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing 50 mM potassium phosphate buffer (pH 8.5) and 50 mM NaCl.
-
Add NAD+ to a final concentration of 200 µM.
-
Add a known amount of HMSD enzyme (e.g., 0.003 mg/mL).
-
Initiate the reaction by adding varying concentrations of this compound.
-
Immediately monitor the decrease in absorbance at 375 nm at 25 °C, which corresponds to the consumption of 2-HMS.
-
Calculate the initial velocities at different substrate concentrations and use non-linear regression to fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Assay for 2-Hydroxymuconate-Semialdehyde Hydrolase Activity
A definitive, universally adopted protocol for HMSH is less commonly detailed in introductory texts. However, based on the known reaction, a potential assay can be designed by monitoring the disappearance of the substrate, 2-HMS, or by coupling the formation of one of its products to a subsequent enzymatic reaction that can be monitored. A direct spectrophotometric assay monitoring the decrease in absorbance at 375 nm due to 2-HMS consumption is feasible, similar to the dehydrogenase assay but in the absence of NAD+.
Materials:
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
This compound solution
-
Purified HMSH or cell-free extract
-
Spectrophotometer and cuvettes
Procedure (Hypothetical):
-
Prepare a reaction mixture in a cuvette containing phosphate buffer.
-
Add a known amount of HMSH enzyme.
-
Initiate the reaction by adding this compound.
-
Monitor the decrease in absorbance at 375 nm.
-
The rate of decrease in absorbance is proportional to the hydrolase activity.
Signaling Pathways and Logical Relationships
The meta-cleavage pathway is a classic example of a catabolic pathway for aromatic compounds. The following diagrams illustrate the core pathway and a typical experimental workflow for enzyme activity determination.
Caption: The meta-cleavage pathway for catechol degradation.
Caption: A generalized workflow for enzyme kinetic assays.
Conclusion
The discovery of this compound and the elucidation of the meta-cleavage pathway have profoundly impacted our understanding of microbial metabolism and bioremediation. This versatile intermediate and the enzymes that act upon it continue to be subjects of intense research, with implications for synthetic biology, industrial biocatalysis, and the development of novel therapeutics. The detailed protocols and data presented in this guide are intended to facilitate further research in these exciting fields.
References
- 1. Identification of functional residues in a this compound hydrolase. A new member of the alpha/beta hydrolase-fold family of enzymes which cleaves carbon-carbon bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4673646A - Production of this compound - Google Patents [patents.google.com]
- 3. Kinetic Characterization of 100 Glycoside Hydrolase Mutants Enables the Discovery of Structural Features Correlated with Kinetic Constants | PLOS One [journals.plos.org]
- 4. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic property and phylogenic relationship of this compound dehydrogenase encoded in tomC gene of Burkholderia cepacia G4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
The Central Role of 2-Hydroxymuconic Semialdehyde in Catechol Meta-Cleavage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The microbial degradation of aromatic compounds is a cornerstone of biogeochemical cycles and a critical area of research for bioremediation and industrial biotechnology. A key metabolic route for the breakdown of catecholic compounds is the meta-cleavage pathway. This pathway is characterized by the extradiol ring fission of catechol, a reaction that generates the pivotal intermediate, 2-hydroxymuconic semialdehyde (HMS). This technical guide provides an in-depth exploration of the formation, fate, and enzymatic processing of HMS, offering a comprehensive resource for professionals in relevant scientific fields.
The Heart of the Pathway: Formation of this compound
The entry point to the meta-cleavage pathway is the enzymatic conversion of catechol to this compound. This reaction is catalyzed by catechol 2,3-dioxygenase, a non-heme iron(II)-dependent enzyme.[1] The enzyme incorporates both atoms of molecular oxygen into the aromatic ring, leading to its cleavage adjacent to the two hydroxyl groups.[2] This extradiol cleavage results in the formation of the linear, yellow-colored compound, this compound.[3] The distinctive color of HMS serves as a convenient spectrophotometric marker for catechol 2,3-dioxygenase activity.
The Divergent Fates of this compound
Once formed, this compound stands at a metabolic crossroads, with two primary enzymatic routes for its further degradation: a hydrolytic pathway and a dehydrogenative pathway.[2][4] The preferred route can depend on the specific microorganism and the nature of the substituents on the catechol ring.[2]
The Hydrolytic Pathway
In the hydrolytic branch, this compound is acted upon by This compound hydrolase (HMSH) . This enzyme catalyzes the hydrolysis of HMS, cleaving a carbon-carbon bond to yield formate and 2-oxopent-4-enoate.[5][6] This pathway is often encoded by the xylF gene in toluene and xylene degradation pathways.[5]
The Dehydrogenative Pathway
Alternatively, the dehydrogenative pathway involves the oxidation of this compound by This compound dehydrogenase (HMSD) . This NAD(P)+-dependent enzyme converts the aldehyde group of HMS to a carboxylic acid, forming 2-hydroxymuconate.[7][8] This enzyme is encoded by genes such as nahI in naphthalene degradation pathways.[7] The 2-hydroxymuconate is then further metabolized through a series of enzymatic steps involving a tautomerase, decarboxylase, hydratase, and aldolase to ultimately yield pyruvate and acetaldehyde.[7]
Quantitative Analysis of Key Enzymes
The efficiency of the catechol meta-cleavage pathway is dictated by the kinetic properties of its constituent enzymes. A summary of the available quantitative data for the key enzymes involved in the processing of this compound is presented below.
| Enzyme | Gene Example | Substrate | Km (µM) | Vmax or kcat | Source Organism | Reference |
| Catechol 2,3-Dioxygenase | xylE | Catechol | 34.67 | 0.29 µmol·min-1·(mg dry cell)-1 | Pseudomonas putida mt-2 | [8] |
| This compound Dehydrogenase | nahI | This compound | 1.3 ± 0.3 | 0.9 s-1 (kcat) | Pseudomonas putida G7 | [7] |
| This compound Dehydrogenase | tomC | This compound | N/A | High catalytic efficiency | Burkholderia cepacia G4 | [8] |
| This compound Hydrolase | xylF | This compound | N/A | N/A | Pseudomonas putida | [5] |
Note: Comprehensive kinetic data for this compound hydrolase is not as readily available in the reviewed literature.
Experimental Protocols
Accurate characterization of the enzymes in the catechol meta-cleavage pathway is essential for understanding its regulation and potential for biotechnological applications. Detailed methodologies for the key enzymatic assays are provided below.
Protocol 1: Assay for Catechol 2,3-Dioxygenase (C23O) Activity
Principle: The activity of catechol 2,3-dioxygenase is determined by monitoring the formation of this compound, which absorbs light at 375 nm.
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Catechol solution (10 mM in water)
-
Enzyme preparation (cell-free extract or purified enzyme)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture containing 980 µL of 50 mM potassium phosphate buffer (pH 7.5) in a cuvette.
-
Add 10 µL of the enzyme preparation to the cuvette and mix gently.
-
Initiate the reaction by adding 10 µL of 10 mM catechol solution to the cuvette, bringing the final volume to 1 mL and the final catechol concentration to 100 µM.
-
Immediately start monitoring the increase in absorbance at 375 nm over time using a spectrophotometer.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Enzyme activity is calculated using the molar extinction coefficient of this compound (ε375 = 44,000 M-1cm-1).
Protocol 2: Assay for this compound Dehydrogenase (HMSD) Activity
Principle: The activity of HMSD is measured by monitoring the NAD(P)H-dependent decrease in the concentration of this compound at 375 nm.[7]
Materials:
-
Potassium phosphate buffer (50 mM, pH 8.0)
-
NAD+ or NADP+ solution (10 mM in water)
-
This compound (HMS) solution (concentration determined spectrophotometrically)
-
Enzyme preparation (cell-free extract or purified enzyme)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare this compound enzymatically by incubating catechol with a preparation of catechol 2,3-dioxygenase until the reaction is complete (no further increase in absorbance at 375 nm).[3]
-
In a cuvette, prepare a reaction mixture containing 950 µL of 50 mM potassium phosphate buffer (pH 8.0) and 20 µL of 10 mM NAD+ (final concentration 200 µM).
-
Add a known amount of the freshly prepared HMS solution to the cuvette.
-
Add 10 µL of the HMSD enzyme preparation to the cuvette and mix.
-
Immediately monitor the decrease in absorbance at 375 nm over time.[7]
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Enzyme activity is calculated using the molar extinction coefficient of HMS.
Protocol 3: Assay for this compound Hydrolase (HMSH) Activity
Principle: The activity of HMSH can be determined by monitoring the disappearance of its substrate, this compound, at 375 nm.
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
This compound (HMS) solution
-
Enzyme preparation (cell-free extract or purified enzyme)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare this compound as described in Protocol 2.
-
In a cuvette, add a known concentration of the HMS solution to 990 µL of 50 mM potassium phosphate buffer (pH 7.5).
-
Initiate the reaction by adding 10 µL of the HMSH enzyme preparation and mix.
-
Monitor the decrease in absorbance at 375 nm over time.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Enzyme activity is calculated using the molar extinction coefficient of HMS.
Signaling Pathways and Experimental Workflows
Visualizing the complex biochemical transformations and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the catechol meta-cleavage pathway and a general workflow for determining enzyme kinetics.
Caption: The catechol meta-cleavage pathway highlighting the central role of this compound.
Caption: A generalized experimental workflow for determining enzyme kinetic parameters.
References
- 1. A spectrophotometric assay for the enzymatic demethoxylation of pectins and the determination of pectinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US4673646A - Production of this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Functional Residues in a this compound Hydrolase | Semantic Scholar [semanticscholar.org]
- 6. 2-hydroxymuconate-semialdehyde hydrolase - Wikipedia [en.wikipedia.org]
- 7. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic property and phylogenic relationship of this compound dehydrogenase encoded in tomC gene of Burkholderia cepacia G4 - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical and physical properties of 2-hydroxymuconic semialdehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxymuconic semialdehyde (2-HMS) is a pivotal intermediate in the microbial catabolism of aromatic compounds.[1] As a key metabolite in the meta-cleavage pathway, it is formed from the enzymatic oxidation of catechol, a common product in the degradation of environmental pollutants such as naphthalene, phenol, and toluene.[1][2] Its characteristic yellow color provides a convenient indicator for monitoring these bioremediation processes.[1] Beyond its environmental significance, the polyfunctional nature of 2-HMS, featuring an aldehyde, a carboxylic acid, and conjugated double bonds, makes it a versatile precursor in organic synthesis for valuable chemicals like picolinic acid and pyridine derivatives.[1][3][4] However, its inherent instability presents challenges for its isolation and handling.[3][5] This guide provides a comprehensive overview of the chemical and physical properties of 2-HMS, detailed experimental protocols, and its role in metabolic pathways.
Chemical and Physical Properties
This compound is an unstable compound, making the determination of classical physical properties such as melting and boiling points challenging.[3] It exists in equilibrium between a ring-opened form and a more stable cyclic acetal, particularly in the solid state.[6] The ring-opened form is predominant in aqueous buffer at a pH of 8.0.[6]
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆O₄ | [2] |
| Molar Mass | 142.110 g·mol⁻¹ | [2] |
| IUPAC Name | (2Z,4E)-2-Hydroxy-6-oxohexa-2,4-dienoic acid | [2] |
| Common Synonyms | hydroxymuconic semialdehyde, 2-hydroxymuconate semialdehyde, 2-hydroxymuconate-6-semialdehyde | [2] |
| CAS Number | 3270-98-2 | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Method | Data | Conditions | Source |
| UV-Visible Spectroscopy | λmax = 375 nm (ε = 22,966 M⁻¹cm⁻¹) | - | [6] |
| ¹H NMR (Cyclic Acetal) | δ 5.61 (1H, d, J = 3.9 Hz), 5.82 (1H, ddd, J = 1.1, 3.9, 9.5 Hz), 6.35 (1H, dd, J = 6.1, 9.5 Hz), 6.54 (1H, dd, J = 1.1, 6.1 Hz) | CD₃OD, 500 MHz | [6] |
| ¹³C NMR (Cyclic Acetal) | δ 96.76, 109.16, 120.15, 123.39, 141.66, 164.54 | CD₃OD, 500 MHz | [6] |
| ¹H NMR (Ring-Opened Form) | δ 5.65 (2H, m), 7.52 (1H, t, J = 13.37 Hz), 8.65 (1H, d, J = 8.8 Hz) | Aqueous buffer, pH 8.0 | [6] |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol describes the generation of 2-HMS from catechol using catechol-2,3-dioxygenase (C23O).[6]
Materials:
-
Catechol
-
20 mM Sodium phosphate buffer (pH 7.5)
-
Partially purified catechol-2,3-dioxygenase (C23O)
-
Pure oxygen gas
-
1 M NaOH
-
8.5% Phosphoric acid
-
Ethyl acetate
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve 200 mg (1.8 mmol) of catechol in 30 mL of 20 mM sodium phosphate buffer (pH 7.5).
-
To this solution, add a 100-μL aliquot of C23O (11.5 mg/mL).
-
Bubble pure oxygen gas directly into the stirring reaction mixture to enhance enzymatic activity.
-
Add 50-μL aliquots of C23O every 15 minutes for a total of four additions.
-
Maintain the pH between 7.3 and 7.6 by adding aliquots of 1 M NaOH as the reaction progresses, indicated by the appearance of a yellow to deep red color.
-
After the reaction is complete, acidify the solution to a pH of approximately 2 with 8.5% phosphoric acid.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Pool the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate to dryness at room temperature.
-
The resulting solid is the cyclic acetal of this compound, which is stable at room temperature.[6] For further purification, the solid can be dissolved in ethyl acetate and recrystallized.[6]
Purification via Bisulfite Adduct Formation
Due to the instability of 2-HMS, a common strategy for its purification and storage involves the formation of a more stable aldehyde-bisulfite adduct.[3][5]
Materials:
-
Culture medium containing 2-HMS
-
Saturated NaHSO₃ solution
-
3 M NaOH solution
Procedure:
-
To the culture medium containing 2-HMS, add a saturated solution of NaHSO₃. White, rod-like precipitates of the α-hydroxy sulfonate sodium adduct will form gradually.[5]
-
The precipitate can be purified by simple recrystallization.[3]
-
To regenerate 2-HMS when needed, incubate the bisulfite adduct with 3 M sodium hydroxide at 50°C for 2 minutes. This process can yield 2-HMS in approximately 84% yield.[3][5]
Enzymatic Assay for 2-Hydroxymuconate Semialdehyde Dehydrogenase (NahI) Activity
This assay monitors the activity of NahI by following the disappearance of its substrate, 2-HMS.[6]
Materials:
-
50 mM Potassium phosphate buffer (pH 8.5) containing 50 mM NaCl
-
This compound solution
-
200 μM NAD⁺ solution
-
Purified 2-hydroxymuconate semialdehyde dehydrogenase (NahI) enzyme (0.003 mg/mL)
-
Quartz cuvettes (10 mm path length)
-
Diode-array spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing 50 mM potassium phosphate buffer (pH 8.5) with 50 mM NaCl, 200 μM NAD⁺, and 0.003 mg/mL of the NahI enzyme.
-
Dissolve both the 2-HMS substrate and the NAD⁺ cofactor in the 50 mM potassium phosphate buffer (pH 8.5) before adding them to the reaction mixture.
-
Initiate the reaction by adding various concentrations of the 2-hydroxymuconate semialdehyde solution to the reaction mixture to a final volume of 1.0 mL.
-
Monitor the decrease in absorbance at 375 nm, which corresponds to the consumption of 2-hydroxymuconate semialdehyde, at 25°C using a diode-array spectrophotometer. Note that the production of NADH cannot be monitored at 340 nm due to the absorbance of the substrate at this wavelength.[6]
Signaling and Metabolic Pathways
This compound is a key intermediate in the meta-cleavage pathway for the degradation of aromatic compounds. This pathway is employed by various microorganisms to break down environmental pollutants. The central part of this pathway involves the conversion of catechol to 2-HMS by catechol-2,3-dioxygenase. Subsequently, 2-HMS is further metabolized by other enzymes. One such enzyme is 2-hydroxymuconate-semialdehyde hydrolase, which converts 2-HMS and water into formate and 2-oxopent-4-enoate.[2][7] Alternatively, 2-hydroxymuconate semialdehyde dehydrogenase (encoded by the xylG or nahI gene) can oxidize 2-HMS to 2-hydroxymuconate in the presence of NAD⁺.[6][8]
Caption: Metabolic fate of this compound.
The workflow for the enzymatic synthesis and subsequent purification of this compound is a multi-step process that leverages both biocatalysis and chemical stabilization.
Caption: Synthesis and purification workflow for 2-HMS.
References
- 1. This compound [benchchem.com]
- 2. 2-Hydroxymuconate semialdehyde - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. US4673646A - Production of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-hydroxymuconate-semialdehyde hydrolase - Wikipedia [en.wikipedia.org]
- 8. Genetic structure of the bphG gene encoding this compound dehydrogenase of Achromobacter xylosoxidans KF701 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling 2-Hydroxymuconic Semialdehyde: A Technical Guide to its Natural Occurrence and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxymuconic semialdehyde (2-HMS) is a pivotal intermediate in the microbial degradation of aromatic compounds. This technical guide provides an in-depth exploration of its natural occurrence, primarily within the metabolic pathways of various bacteria. It details the enzymatic synthesis and subsequent fate of 2-HMS, supported by quantitative data on its accumulation in microbial cultures. Furthermore, this document furnishes comprehensive experimental protocols for the detection, quantification, and characterization of 2-HMS and its related enzymes, alongside visual representations of the core metabolic pathways and experimental workflows to facilitate a deeper understanding of this scientifically significant molecule.
Introduction
This compound (2-HMS), a yellow-colored, reactive aldehyde, holds a central position in the meta-cleavage pathway of catechol, a common intermediate in the biodegradation of numerous aromatic compounds such as phenol, toluene, and naphthalene.[1][2] Its transient nature and pivotal role in microbial metabolism make it a subject of significant interest for researchers in bioremediation, enzymology, and synthetic biology. Understanding the natural occurrence and the factors influencing the concentration of 2-HMS is crucial for harnessing these microbial processes for environmental cleanup and the biocatalytic production of valuable chemicals. This guide aims to provide a comprehensive technical overview for professionals engaged in research and development in these fields.
Natural Occurrence and Biosynthesis
The primary natural source of this compound is the microbial catabolism of aromatic compounds. A diverse range of bacteria, particularly from the genus Pseudomonas, utilize the meta-cleavage pathway to break down catechol, which is formed from various environmental pollutants.[1][3]
The biosynthesis of 2-HMS is catalyzed by the enzyme catechol 2,3-dioxygenase (EC 1.13.11.2). This non-heme iron-containing enzyme incorporates both atoms of molecular oxygen into the catechol ring between carbons 2 and 3, leading to the cleavage of the aromatic ring and the formation of 2-HMS.[4]
The subsequent metabolic fate of 2-HMS can proceed via two primary routes:
-
Hydrolytic Pathway: 2-HMS is hydrolyzed by 2-hydroxymuconate-semialdehyde hydrolase (EC 3.7.1.9) to yield formate and 2-oxopent-4-enoate.[5]
-
Dehydrogenase Pathway: 2-HMS is oxidized by 2-hydroxymuconate-semialdehyde dehydrogenase (EC 1.2.1.85) in the presence of NAD(P)+ to form 2-hydroxymuconate.[3][4]
The prevalence of either pathway is dependent on the specific microbial strain and the genetic organization of its catabolic operons.
Quantitative Data on this compound Accumulation
The concentration of this compound in microbial cultures can vary significantly based on the bacterial strain, the substrate, and the culture conditions. In some cases, genetic modification has been employed to enhance its accumulation for potential biotechnological applications.
| Microbial Strain | Substrate | 2-HMS Concentration | Time (hours) | Reference |
| Pseudomonas stutzeri N2 | Phenol (4.25 mmol/L) | 3.79 ± 0.08 mmol/L | 30 | [6][7] |
| Genetically modified Pseudomonas putida | Toluene/Catechol | > 0.1 g/L | Not specified | [8] |
| Genetically modified Pseudomonas putida | Toluene/Catechol | up to 1 g/L | Not specified | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Spectrophotometric Assay for Catechol 2,3-Dioxygenase Activity
This protocol is adapted from established methods for determining the activity of catechol 2,3-dioxygenase by monitoring the formation of 2-HMS.
Principle: Catechol 2,3-dioxygenase catalyzes the conversion of catechol to the yellow product this compound, which has a maximum absorbance at 375 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme activity.
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Catechol solution (10 mM in 50 mM potassium phosphate buffer, pH 7.5), freshly prepared
-
Cell-free extract or purified enzyme solution
-
Spectrophotometer capable of measuring absorbance at 375 nm
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Set the spectrophotometer to read absorbance at 375 nm and 25°C.
-
In a 1 mL quartz cuvette, add 950 µL of 50 mM potassium phosphate buffer (pH 7.5).
-
Add 50 µL of the cell-free extract or purified enzyme solution to the cuvette and mix gently by inversion.
-
To initiate the reaction, add 50 µL of the 10 mM catechol solution and immediately start monitoring the change in absorbance at 375 nm for 1-5 minutes.
-
Record the linear rate of absorbance increase.
-
A control reaction without the enzyme or with a heat-inactivated enzyme should be performed to account for any non-enzymatic oxidation of catechol.
Calculation of Enzyme Activity:
One unit (U) of catechol 2,3-dioxygenase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under the specified conditions. The activity is calculated using the Beer-Lambert law:
Activity (U/mL) = (ΔA₃₇₅/min) / (ε * l) * (V_total / V_enzyme) * 1000
where:
-
ΔA₃₇₅/min is the initial rate of absorbance change at 375 nm.
-
ε is the molar extinction coefficient of this compound at 375 nm (typically around 36,000 to 44,000 M⁻¹cm⁻¹).[3]
-
l is the path length of the cuvette (1 cm).
-
V_total is the total reaction volume in mL.
-
V_enzyme is the volume of the enzyme solution in mL.
Spectrophotometric Assay for 2-Hydroxymuconate-Semialdehyde Dehydrogenase Activity
This protocol measures the activity of 2-hydroxymuconate-semialdehyde dehydrogenase by monitoring the disappearance of its substrate, 2-HMS.
Principle: 2-Hydroxymuconate-semialdehyde dehydrogenase catalyzes the NAD(P)⁺-dependent oxidation of 2-HMS. The activity can be determined by measuring the decrease in absorbance at 375 nm, corresponding to the consumption of 2-HMS.[1]
Materials:
-
Potassium phosphate buffer (50 mM, pH 8.5) containing 50 mM NaCl
-
This compound solution (prepared as described in section 4.3)
-
NAD⁺ solution (e.g., 10 mM in potassium phosphate buffer)
-
Cell-free extract or purified enzyme solution
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Set the spectrophotometer to read absorbance at 375 nm and 25°C.
-
In a 1 mL quartz cuvette, prepare a reaction mixture containing:
-
Potassium phosphate buffer (50 mM, pH 8.5) with 50 mM NaCl
-
A fixed, saturating concentration of NAD⁺ (e.g., 200 µM final concentration)[1]
-
Varying concentrations of this compound
-
-
Add the cell-free extract or purified enzyme solution (e.g., 0.003 mg/mL final concentration) to the cuvette.[1]
-
Initiate the reaction by adding the 2-HMS solution and immediately monitor the decrease in absorbance at 375 nm.
-
Determine the initial velocity of the reaction from the linear portion of the absorbance versus time plot.
Preparation of this compound Substrate
2-HMS is unstable and not readily commercially available. It can be prepared enzymatically from catechol.[1]
Principle: Catechol is converted to 2-HMS using a crude or purified preparation of catechol 2,3-dioxygenase. The product can be extracted and purified.
Materials:
-
Catechol
-
Sodium phosphate buffer (20 mM, pH 7.5)
-
Cell-free extract containing catechol 2,3-dioxygenase or purified enzyme
-
Pure oxygen gas
-
1 M NaOH
-
8.5% Phosphoric acid
-
Ethyl acetate
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve catechol (e.g., 200 mg) in 20 mM sodium phosphate buffer (e.g., 30 mL, pH 7.5).[1]
-
Add an aliquot of the catechol 2,3-dioxygenase preparation to the catechol solution.
-
Bubble pure oxygen through the reaction mixture while stirring to enhance the reaction.
-
Monitor the reaction by the appearance of a yellow color. Maintain the pH between 7.3 and 7.6 by adding small aliquots of 1 M NaOH as the reaction proceeds.[1]
-
Once the reaction is complete (no further pH change), acidify the solution to approximately pH 2 with 8.5% phosphoric acid.[1]
-
Extract the 2-HMS from the acidified solution with ethyl acetate (e.g., 3 x 30 mL).[1]
-
Pool the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent at room temperature.[1]
-
The resulting solid can be recrystallized from ethyl acetate.
General Protocol for GC-MS Analysis of Metabolic Intermediates
This is a general protocol that can be adapted for the analysis of 2-HMS and other metabolic intermediates from microbial cultures. Derivatization is often necessary to increase the volatility of polar compounds like 2-HMS.
Principle: Gas chromatography separates volatile compounds in a sample, and mass spectrometry provides their identification and quantification based on their mass-to-charge ratio and fragmentation patterns.
Materials:
-
Microbial culture sample
-
Internal standard (e.g., ribitol)
-
Methanol, Chloroform, Water (for extraction)
-
Methoxyamine hydrochloride in pyridine (for methoximation)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (for silylation)
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl polymethylsiloxane)
Procedure:
-
Sample Quenching and Extraction:
-
Rapidly cool the microbial culture to quench metabolic activity.
-
Centrifuge to pellet the cells.
-
Extract metabolites from the cell pellet and supernatant using a cold methanol/chloroform/water mixture.
-
Add an internal standard at the beginning of the extraction for quantification.
-
-
Derivatization:
-
Evaporate the extracted metabolites to dryness under a stream of nitrogen.
-
Methoximation: Add methoxyamine hydrochloride in pyridine to the dried extract to protect aldehyde and ketone groups. Incubate at 37°C.
-
Silylation: Add MSTFA to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) derivatives. Incubate at 37°C.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
GC conditions (example):
-
Inlet temperature: 230-300°C
-
Carrier gas: Helium at a constant flow rate.
-
Oven temperature program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 320-330°C).
-
-
MS conditions (example):
-
Ion source temperature: 230°C
-
Electron ionization (EI) at 70 eV.
-
Scan mode over a mass range of m/z 40-600.
-
-
-
Data Analysis:
-
Identify peaks by comparing their retention times and mass spectra to a reference library of standards.
-
Quantify the metabolites by integrating the peak areas and normalizing to the internal standard.
-
Signaling Pathways and Experimental Workflows
Visualizing the metabolic context and experimental procedures is essential for a clear understanding. The following diagrams were generated using the DOT language.
Metabolic Pathway of Catechol meta-Cleavage
Caption: The meta-cleavage pathway for catechol degradation.
Experimental Workflow for 2-HMS Quantification
Caption: A typical workflow for the quantification of 2-HMS.
Conclusion
This compound is a critical, albeit often transient, metabolite in the microbial world, playing a key role in the bioremediation of aromatic pollutants. This technical guide has provided a foundational understanding of its natural occurrence, the enzymatic pathways governing its synthesis and degradation, and quantitative insights into its accumulation. The detailed experimental protocols and visual diagrams are intended to serve as practical resources for researchers and professionals in the fields of microbiology, biochemistry, and drug development, facilitating further investigation into the metabolic engineering of these pathways for biotechnological advancement and a deeper comprehension of microbial catabolism.
References
- 1. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [benchchem.com]
- 3. Purification, Characterization, and Sequence Analysis of 2-Aminomuconic 6-Semialdehyde Dehydrogenase from Pseudomonas pseudoalcaligenes JS45 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. Rhodococcus Strains from the Specialized Collection of Alkanotrophs for Biodegradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US4673646A - Production of this compound - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Enzymes Involved in 2-Hydroxymuconic Semialdehyde Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic formation of 2-hydroxymuconic semialdehyde, a key intermediate in the microbial degradation of aromatic compounds. Central to this process is the enzyme Catechol 2,3-dioxygenase, which catalyzes the extradiol cleavage of catechol. This document details the metabolic context of this reaction within the meta-cleavage pathway, presents quantitative kinetic data for the involved enzymes, and offers detailed experimental protocols for their study. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the biochemical processes. This guide is intended to be a valuable resource for researchers in microbiology, enzymology, and drug development who are investigating aromatic catabolism and the potential for bioremediation and biocatalysis.
Introduction
The microbial degradation of aromatic compounds is a fundamental biogeochemical process with significant implications for environmental remediation and industrial biotechnology. A crucial step in the catabolism of many aromatic molecules is the ring-cleavage of catechol and its derivatives. One of the primary mechanisms for this is the meta-cleavage pathway, which is initiated by the enzymatic formation of this compound. This guide focuses on the core enzymes involved in this pivotal reaction, providing the technical details necessary for in-depth research and application.
The meta-Cleavage Pathway: A Central Route for Aromatic Catabolism
The meta-cleavage pathway is a major route for the breakdown of aromatic compounds in a wide range of bacteria.[1] The pathway is initiated by the conversion of various aromatic substrates into catechols. The catecholic ring is then cleaved by an extradiol dioxygenase, Catechol 2,3-dioxygenase, yielding the yellow-colored product, this compound.[2][3] Following its formation, this compound can be metabolized via two distinct branches: a hydrolytic pathway or a dehydrogenative pathway.[1][4] The choice between these branches is often dependent on the substitution pattern of the initial catechol substrate.[1]
Below is a diagram illustrating the central role of this compound in the meta-cleavage pathway.
Core Enzymes and Their Kinetic Properties
The formation and initial processing of this compound are catalyzed by a set of key enzymes. The kinetic parameters of these enzymes are critical for understanding the efficiency and substrate specificity of the meta-cleavage pathway.
Catechol 2,3-dioxygenase (C23O)
Catechol 2,3-dioxygenase (EC 1.13.11.2), also known as metapyrocatechase, is a non-heme iron(II)-dependent enzyme that catalyzes the extradiol cleavage of catechol to form this compound.[5] This reaction involves the incorporation of both atoms of molecular oxygen into the aromatic ring.
Table 1: Kinetic Parameters of Catechol 2,3-dioxygenase (C23O) from Pseudomonas putida
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference(s) |
| Catechol | 1.87 - 22.0 | 0.29 (whole cells) | 278 | ~148 | [2][6][7][8] |
| 3-Methylcatechol | 10.6 | - | - | - | [2][7] |
| 4-Methylcatechol | - | - | - | ~200 | [6] |
| 4-Chlorocatechol | - | - | - | ~200 | [6] |
| 4-Fluorocatechol | - | - | - | - | [2][7] |
| 4-Ethylcatechol | - | Weak activity | - | - | [9] |
Note: Kinetic parameters can vary depending on the specific strain, purification level (whole cells vs. purified enzyme), and assay conditions.
This compound Hydrolase (HMSH)
This compound hydrolase (EC 3.7.1.9) catalyzes the hydrolysis of this compound to formate and 2-oxopent-4-enoate.[10] This enzyme is a key component of the hydrolytic branch of the meta-cleavage pathway.
Table 2: Kinetic Parameters of this compound Hydrolase (HMSH)
| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference(s) |
| Pseudomonas putida mt-2 | 2-Hydroxy-6-oxohepta-2,4-dienoate | - | Higher for ketone substrates | [11] |
| Comamonas testosteroni JH5 | This compound | - | 0.13 (crude extract) | [4] |
Note: Detailed kinetic data for HMSH is less abundant in the literature compared to C23O.
This compound Dehydrogenase (HMSD)
This compound dehydrogenase (EC 1.2.1.-) is an NAD(P)⁺-dependent enzyme that catalyzes the oxidation of this compound to 2-hydroxymuconate, which is then further metabolized.[1] This enzyme directs the substrate into the dehydrogenative branch of the meta-cleavage pathway.
Table 3: Kinetic Parameters of this compound Dehydrogenase (HMSD)
| Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Pseudomonas putida G7 | This compound | 1.3 ± 0.3 | 0.9 | 0.66 x 10⁶ | [6][7] |
| Burkholderia cepacia G4 | 2-Hydroxy-5-methylmuconic semialdehyde | - | High catalytic efficiency | - | [1][11] |
| Burkholderia cepacia G4 | 5-Chloro-2-hydroxymuconic semialdehyde | - | Very low efficiency | - | [1][11] |
Experimental Protocols
This section provides detailed methodologies for the assay and purification of the key enzymes involved in this compound metabolism.
Catechol 2,3-dioxygenase (C23O) Activity Assay
This spectrophotometric assay is based on the formation of this compound, which has a strong absorbance at 375 nm.
Materials:
-
50 mM Potassium Phosphate buffer, pH 7.5
-
10 mM Catechol stock solution in water
-
Cell-free extract or purified enzyme solution
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
950 µL of 50 mM Potassium Phosphate buffer (pH 7.5)
-
Appropriate volume of cell-free extract or purified enzyme
-
-
Pre-incubate the mixture at the desired temperature (e.g., 25°C or 30°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of 10 mM catechol stock solution (final concentration 0.5 mM).
-
Immediately monitor the increase in absorbance at 375 nm for 3-5 minutes.
-
Calculate the enzyme activity using the molar extinction coefficient of this compound (ε₃₇₅ = 36,000 M⁻¹cm⁻¹).
Unit Definition: One unit (U) of C23O activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under the specified conditions.
Purification of Recombinant Catechol 2,3-dioxygenase
This protocol describes a general workflow for the purification of His-tagged recombinant C23O expressed in E. coli.
Procedure:
-
Cell Lysis: Resuspend the harvested E. coli cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.6, 150 mM NaCl) and disrupt the cells by sonication or using a French press.[12]
-
Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g for 30 minutes at 4°C) to remove cell debris.
-
Affinity Chromatography: Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer.
-
Washing: Wash the column with the lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elution: Elute the bound His-tagged C23O using a linear gradient of imidazole (e.g., 20-500 mM) in the lysis buffer.
-
Buffer Exchange: Pool the fractions containing the purified enzyme and perform dialysis against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 10% glycerol) to remove imidazole.[7]
This compound Hydrolase (HMSH) Assay
The activity of HMSH is determined by monitoring the decrease in absorbance at 386 nm due to the consumption of the this compound substrate.[11]
Materials:
-
100 mM Sodium Phosphate buffer, pH 7.5
-
Freshly prepared this compound solution (substrate)
-
Cell-free extract or purified enzyme solution
-
Spectrophotometer
Procedure:
-
Substrate Preparation: Prepare the this compound substrate by reacting catechol with a crude extract containing Catechol 2,3-dioxygenase but lacking HMSH and HMSD activity. The reaction is complete when the absorbance at 375 nm no longer increases.
-
Prepare a 3 mL reaction mixture in a cuvette containing:
-
2.5 mL of 100 mM Sodium Phosphate buffer (pH 7.5)
-
0.1 µmol of freshly prepared this compound
-
Cell-free extract or purified enzyme fraction
-
-
Monitor the decrease in absorbance at 386 nm.
-
Calculate the activity using the molar absorption coefficient of the substrate (ε₃₈₆ = 1.5 x 10⁴ M⁻¹cm⁻¹).[11]
Unit Definition: One unit (U) of HMSH activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of this compound per minute.
Conclusion
The enzymatic formation of this compound is a critical juncture in the microbial degradation of a vast array of aromatic compounds. A thorough understanding of the enzymes involved, particularly Catechol 2,3-dioxygenase and the subsequent hydrolase and dehydrogenase, is essential for leveraging these biological systems for applications in bioremediation and biocatalysis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and professionals in the field to advance their work in understanding and engineering these important metabolic pathways. The continued exploration of these enzymes holds promise for the development of novel and sustainable solutions to environmental and industrial challenges.
References
- 1. Kinetic property and phylogenic relationship of this compound dehydrogenase encoded in tomC gene of Burkholderia cepacia G4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. catechol degradation II (meta-cleavage pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. US4673646A - Production of this compound - Google Patents [patents.google.com]
The 2-Hydroxymuconic Semialdehyde Degradation Pathway: A Technical Guide to its Core Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the 2-hydroxymuconic semialdehyde (2-HMS) degradation pathway, a central route in the microbial catabolism of aromatic compounds. This pathway is of significant interest to researchers in bioremediation, metabolic engineering, and drug development due to its role in the breakdown of environmental pollutants and the potential for engineering novel biocatalytic processes. This document details the core intermediates, the enzymes responsible for their transformation, and the experimental protocols required for their study.
Introduction to the this compound Degradation Pathway
The this compound degradation pathway is a key branch of the meta-cleavage pathway for the breakdown of catechol and its derivatives. Catechol is a common intermediate in the degradation of numerous aromatic compounds, including phenol, benzoate, and naphthalene.[1] The meta-cleavage pathway is initiated by the extradiol ring cleavage of catechol, catalyzed by catechol 2,3-dioxygenase, to form the yellow-colored compound this compound (2-HMS). From 2-HMS, the pathway can proceed via two main branches: a hydrolytic route and a dehydrogenative route, ultimately leading to the formation of pyruvate and acetaldehyde, which can then enter central metabolism.
Core Intermediates and Enzymatic Conversions
The degradation of this compound involves a series of enzymatic reactions that transform the initial ring-cleavage product into central metabolites. The key enzymes and the intermediates they produce are outlined below.
Pathway Overview
The this compound degradation pathway begins with the formation of 2-HMS from catechol. Subsequently, 2-HMS can be processed by two distinct enzymatic routes.
dot
Caption: The this compound Degradation Pathway.
Quantitative Data of Key Enzymes
The efficiency of the enzymatic conversions in the 2-HMS degradation pathway can be described by their kinetic parameters. The following tables summarize the available quantitative data for the key enzymes.
Table 1: Kinetic Parameters of Catechol 2,3-Dioxygenase (C23O)
| Organism | Substrate | K_m (µM) | k_cat (s⁻¹) or V_max (µmol/min/mg) | Reference |
| Pseudomonas putida mt-2 (XylE) | Catechol | 7.4 ± 1.1 | 59 ± 3 (k_cat) | |
| Pseudomonas putida G7 (NahH) | Catechol | 4.5 | 7.43 (V_max) | |
| Burkholderia cepacia G4 | Catechol | 21.7 | 10.8 (V_max) | |
| Pseudomonas sp. strain ND6 | Catechol | 11 | 11.96 (V_max) |
Table 2: Kinetic Parameters of this compound Dehydrogenase (HMSD)
| Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
| Pseudomonas putida G7 (NahI) | This compound | 1.3 ± 0.3 | 0.9 | [2] |
| Burkholderia cepacia G4 (TomC) | This compound | 12.5 | - | |
| Sphingomonas paucimobilis SYK-6 (LigC)* | 4-Carboxy-2-hydroxymuconate-6-semialdehyde | 20.6 ± 1.0 (with NAD⁺) / 26.0 ± 0.5 (with NADP⁺) | - | [3] |
Note: LigC acts on a carboxylated derivative of 2-HMS.
Table 3: this compound Hydrolase (HMSH)
| Organism | Substrate | K_m | k_cat | Reference |
| Data Not Available | This compound | N/A | N/A |
Experimental Protocols
This section provides detailed methodologies for the purification and characterization of the key enzymes in the 2-HMS degradation pathway.
Purification of Recombinant this compound Dehydrogenase (HMSD) from E. coli
This protocol is adapted from the purification of NahI from Pseudomonas putida G7 expressed in E. coli.[2]
Workflow Diagram:
dot
Caption: Workflow for the purification of His-tagged HMSD.
Methodology:
-
Cell Lysis: Resuspend the E. coli cell pellet expressing the His-tagged HMSD in a lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with a wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the bound HMSD using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Dialysis: Dialyze the eluted fractions against a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to remove imidazole.
-
Size-Exclusion Chromatography (Optional): For higher purity, subject the dialyzed protein to size-exclusion chromatography using a column equilibrated with the storage buffer.
-
Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.
Enzyme Activity Assays
3.2.1. Catechol 2,3-Dioxygenase (C23O) Activity Assay
This assay is based on the spectrophotometric detection of the formation of this compound, which has a characteristic absorbance maximum at 375 nm.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 50 mM potassium phosphate buffer (pH 7.5) and 0.2 mM catechol.
-
Enzyme Addition: Initiate the reaction by adding a small amount of the enzyme solution (crude extract or purified enzyme) to the reaction mixture.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 375 nm at a constant temperature (e.g., 25°C) using a spectrophotometer.
-
Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of this compound (ε₃₇₅ = 44,000 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that produces 1 µmol of 2-HMS per minute.
3.2.2. This compound Dehydrogenase (HMSD) Activity Assay
This assay measures the decrease in absorbance at 375 nm due to the consumption of this compound.[2]
Methodology:
-
Substrate Preparation: Synthesize this compound enzymatically by incubating catechol with a source of catechol 2,3-dioxygenase.
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 8.0), 0.5 mM NAD⁺, and a specific concentration of this compound.
-
Enzyme Addition: Start the reaction by adding the purified HMSD enzyme.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 375 nm at a constant temperature (e.g., 25°C).
-
Kinetic Parameter Determination: To determine K_m and V_max, vary the concentration of this compound while keeping the NAD⁺ concentration constant and saturating. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
3.2.3. This compound Hydrolase (HMSH) Activity Assay
This assay also relies on monitoring the disappearance of this compound.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.5) and a known concentration of this compound.
-
Enzyme Addition: Initiate the reaction by adding the cell extract or purified HMSH.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 375 nm.
-
Confirmation of Product Formation: The formation of 2-oxopent-4-enoate can be confirmed by subsequent enzymatic assays or by chromatographic methods.
Analysis of Pathway Intermediates by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the separation and quantification of the organic acid intermediates of the 2-HMS pathway.
Methodology:
-
Sample Preparation: Centrifuge bacterial cultures to remove cells. Filter the supernatant through a 0.22 µm filter. Acidify the sample with a small amount of a strong acid (e.g., perchloric acid or phosphoric acid) to ensure all carboxyl groups are protonated.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 2.5 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio will need to be optimized for the specific separation.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detector set at a wavelength suitable for the intermediates (e.g., 210 nm for general organic acids, or specific wavelengths for conjugated systems).
-
-
Quantification: Create calibration curves for each intermediate using authentic standards to quantify their concentrations in the samples.
Conclusion
The this compound degradation pathway represents a fascinating and important area of microbial metabolism. A thorough understanding of its intermediates and the enzymes that catalyze their conversion is crucial for applications ranging from environmental bioremediation to the development of novel biocatalysts. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate this pathway and unlock its full potential. Future research should focus on obtaining the kinetic parameters for this compound hydrolase to complete our quantitative understanding of this vital metabolic route.
References
- 1. Separation of Catechol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic and biochemical characterization of 4-carboxy-2-hydroxymuconate-6-semialdehyde dehydrogenase and its role in the protocatechuate 4,5-cleavage pathway in Sphingomonas paucimobilis SYK-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of 2-Hydroxymuconic Semialdehyde in Microbial Aromatic Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of microbial metabolism, the breakdown of aromatic compounds is a vital process for carbon cycling and bioremediation. At the heart of one of the major degradation routes, the meta-cleavage pathway, lies the transient yet crucial intermediate: 2-hydroxymuconic semialdehyde (HMS). This technical guide provides a comprehensive overview of the function of HMS in microbial metabolism, detailing the enzymatic reactions it undergoes, the genetic regulation of its metabolic pathway, and its significance in biotechnological applications. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of microbial biochemistry and its potential applications.
The Catechol meta-Cleavage Pathway: A Hub for Aromatic Catabolism
Microorganisms, particularly soil bacteria like those of the genus Pseudomonas, have evolved sophisticated enzymatic machinery to mineralize a wide array of aromatic compounds, including common environmental pollutants such as toluene, naphthalene, and phenol. A central strategy in this process is the conversion of these diverse aromatics into a limited number of key intermediates, with catechol being a prominent example. Catechol is then funneled into one of two primary ring-fission pathways: the ortho-cleavage pathway or the meta-cleavage pathway.[1][2]
The meta-cleavage pathway, the focus of this guide, is initiated by the extradiol ring cleavage of catechol, catalyzed by the enzyme catechol 2,3-dioxygenase. This reaction gives rise to the bright yellow compound, this compound.[3] HMS is a chemically unstable molecule and serves as a branch point in the pathway, being further metabolized by one of two distinct enzymatic routes: a hydrolytic pathway or a dehydrogenative pathway.[1][4]
The subsequent enzymatic steps in both branches of the pathway ultimately lead to the formation of central metabolites, such as pyruvate and acetaldehyde, which can then enter the tricarboxylic acid (TCA) cycle to support cell growth and energy production.[2] The genetic determinants for the meta-cleavage pathway are often encoded on catabolic plasmids, such as the well-studied TOL plasmid pWW0 found in Pseudomonas putida.[1]
Enzymology of this compound Metabolism
The metabolism of this compound is orchestrated by a set of highly specific enzymes. The key players in the production and consumption of HMS are detailed below.
Production of this compound
Catechol 2,3-dioxygenase (C23O) , also known as metapyrocatechase, is a non-heme iron(II)-dependent enzyme that catalyzes the oxygenolytic cleavage of the aromatic ring of catechol between carbons 2 and 3. This reaction incorporates both atoms of molecular oxygen into the substrate, yielding the linear product this compound.[5] The gene encoding this enzyme, often designated as xylE on the TOL plasmid, is crucial for the initiation of the meta-cleavage pathway.[2]
The Two Fates of this compound
Once formed, HMS is channeled into one of two downstream pathways:
-
The Hydrolytic Pathway: In this branch, This compound hydrolase (HMSH) , encoded by the xylF gene, catalyzes the hydrolysis of HMS. This reaction cleaves a carbon-carbon bond, releasing formate and yielding 2-oxopent-4-enoate.[6][7][8]
-
The Dehydrogenative Pathway: Alternatively, HMS can be oxidized by This compound dehydrogenase (HMSD) , the product of the xylG gene. This NAD(P)+-dependent enzyme catalyzes the oxidation of the aldehyde group of HMS to a carboxylic acid, forming 2-hydroxymuconate.[1][9] This is then further metabolized to pyruvate and acetaldehyde.[10]
The choice between the hydrolytic and dehydrogenative routes can depend on the substitution pattern of the initial catechol substrate.[1]
Quantitative Data on Key Enzymes
The efficiency and substrate specificity of the enzymes involved in HMS metabolism are critical for the overall flux through the meta-cleavage pathway. The following tables summarize the available quantitative data for these key enzymes.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| Catechol 2,3-dioxygenase (XylE) | Pseudomonas putida mt-2 | Catechol | 2.7 ± 1.5 | 979 ± 96 | 3.6 x 108 | [2] |
| 3-Methylcatechol | 3.4 ± 1.4 | 338 ± 27 | 9.9 x 107 | [2] | ||
| 4-Methylcatechol | 3.9 ± 1.3 | 1142 ± 96 | 2.9 x 108 | [2] | ||
| Catechol 2,3-dioxygenase (NY8) | Hybrid Enzyme | Catechol | 0.9 ± 0.2 | 121 ± 5 | 1.3 x 108 | [2] |
| 3-Methylcatechol | 1.1 ± 0.1 | 84 ± 2 | 7.6 x 107 | [2] | ||
| 4-Methylcatechol | 1.5 ± 0.5 | 291 ± 12 | 1.9 x 108 | [2] | ||
| This compound Dehydrogenase (NahI) | Pseudomonas putida G7 | This compound | 1.3 ± 0.3 | 0.9 | 6.6 x 105 | [1] |
| 4-Carboxy-2-hydroxymuconate-6-semialdehyde Dehydrogenase (LigC) | Sphingomonas paucimobilis SYK-6 | 4-Carboxy-2-hydroxymuconate-6-semialdehyde (with NADP+) | 26.0 ± 0.5 | - | - | [11] |
| 4-Carboxy-2-hydroxymuconate-6-semialdehyde (with NAD+) | 20.6 ± 1.0 | - | - | [11] | ||
| NADP+ | 24.6 ± 1.5 | - | - | [11] | ||
| NAD+ | 252 ± 3.9 | - | - | [11] |
Table 1: Kinetic Parameters of Key Enzymes in HMS Metabolism.
| Enzyme | Organism | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| 4-Carboxy-2-hydroxymuconate-6-semialdehyde Dehydrogenase (LigC) | Sphingomonas paucimobilis SYK-6 | 8.0 | 25 | [11] |
Table 2: Optimal Reaction Conditions for a Representative HMS-related Dehydrogenase.
Experimental Protocols
Enzymatic Assay for this compound Dehydrogenase (HMSD)
This protocol is adapted from the characterization of NahI from Pseudomonas putida G7.[1]
a. In situ Generation of this compound (HMS):
Due to the instability of HMS, it is typically generated enzymatically immediately prior to the assay.
-
Dissolve 200 mg of catechol in 30 mL of 20 mM sodium phosphate buffer, pH 7.5.
-
Add a 100 µL aliquot of partially purified catechol 2,3-dioxygenase (C23O) (e.g., 11.5 mg/mL).
-
Bubble pure oxygen gas through the stirring reaction mixture to enhance C23O activity.
-
Add additional 50 µL aliquots of C23O every 15 minutes for a total of four additions.
-
Monitor and adjust the pH to 7.3-7.6 with 1 M NaOH as the reaction proceeds.
-
The formation of the yellow HMS can be monitored spectrophotometrically at 375 nm.
b. HMSD Activity Assay:
-
Prepare a reaction mixture in a 1.0 mL quartz cuvette containing 50 mM potassium phosphate buffer (pH 8.5), 50 mM NaCl, and a fixed, saturating concentration of NAD+ (e.g., 200 µM).
-
Initiate the reaction by adding a small volume (2 to 40 µL) of the freshly prepared HMS solution.
-
Immediately monitor the decrease in absorbance at 375 nm (ε = 22,966 M-1cm-1 for HMS) at 25 °C using a diode-array spectrophotometer.[1]
-
The initial velocity of the reaction is calculated from the linear portion of the absorbance change over time.
-
To determine kinetic parameters (Km and kcat), vary the concentration of HMS while keeping the NAD+ concentration constant and measure the corresponding initial velocities. Fit the data to the Michaelis-Menten equation.
Purification of Recombinant this compound Dehydrogenase (e.g., His-tagged NahI)
This protocol describes a general workflow for the purification of a hexa-histidine-tagged HMSD.[1]
-
Expression: Overexpress the His-tagged HMSD in a suitable E. coli expression strain (e.g., BL21(DE3) or ArcticExpress for improved solubility at lower temperatures). Induce protein expression with IPTG.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4 °C) to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column extensively with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the bound His-tagged HMSD with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography (Optional but Recommended): For higher purity, subject the eluted protein to size-exclusion chromatography to separate the protein from any remaining contaminants and aggregates.
-
Purity Analysis: Assess the purity of the final protein sample by SDS-PAGE.
Construction of xylF and xylG Deletion Mutants in Pseudomonas putida
This protocol outlines a general strategy for creating markerless gene deletions in P. putida using homologous recombination, a common technique in bacterial genetics.
-
Construct a Suicide Vector:
-
Clone the upstream and downstream flanking regions (homology arms, typically 500-1000 bp) of the target gene (xylF or xylG) into a suicide vector that cannot replicate in P. putida (e.g., pKNG101-based vectors).
-
The two homology arms should be cloned adjacent to each other, effectively replacing the target gene with a selectable marker (e.g., an antibiotic resistance gene) that is often flanked by Flp-recombinase target (FRT) sites for later excision.
-
-
Conjugation: Transfer the suicide vector from a donor E. coli strain (e.g., S17-1) into the recipient P. putida strain via biparental or triparental mating.
-
Selection of Single Crossovers (Integrants): Select for P. putida cells that have integrated the suicide vector into their chromosome by homologous recombination. This is typically done by plating the conjugation mixture on a selective medium containing an antibiotic for which the vector carries a resistance gene.
-
Counter-selection for Double Crossovers (Gene Replacements):
-
Grow the single-crossover integrants in a non-selective medium to allow for a second homologous recombination event to occur, which will either excise the plasmid, leaving the wild-type allele, or result in the replacement of the target gene with the construct from the suicide vector.
-
Select for the double-crossover events by plating on a medium that is toxic to cells still containing the integrated vector (e.g., a medium containing sucrose for vectors carrying the sacB gene).
-
-
Screening for Mutants: Screen the colonies from the counter-selection plates for the desired gene deletion. This can be done by PCR using primers that flank the target gene. The mutant will show a different sized PCR product compared to the wild-type.
-
Marker Excision (Optional): If a removable marker was used, introduce a plasmid expressing the Flp recombinase to excise the marker, resulting in a markerless deletion.
Visualizing the Metabolic and Regulatory Networks
To better understand the complex interplay of molecules and regulatory elements in HMS metabolism, the following diagrams have been generated using the DOT language.
Caption: The catechol meta-cleavage pathway.
References
- 1. Regulatory circuits controlling transcription of TOL plasmid operon encoding meta-cleavage pathway for degradation of alkylbenzoates by Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptional control of the Pseudomonas putida TOL plasmid catabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudomonas putida KT2440 markerless gene deletion using a combination of λ Red recombineering and Cre/loxP site-specific recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic property and phylogenic relationship of this compound dehydrogenase encoded in tomC gene of Burkholderia cepacia G4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-hydroxymuconate-semialdehyde hydrolase - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. catechol degradation II (meta-cleavage pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transcriptional wiring of the TOL plasmid regulatory network to its host involves the submission of the sigma54-promoter Pu to the response regulator PprA - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Properties of 2-Hydroxymuconic Semialdehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxymuconic semialdehyde (2-HMS) is a key intermediate in the microbial degradation of aromatic compounds, such as catechol, via the meta-cleavage pathway.[1] Its high reactivity, stemming from multiple functional groups, makes it a versatile precursor for the synthesis of valuable chemicals, including picolinic acid and pyridine derivatives.[2][3] However, this reactivity also contributes to its inherent instability, posing challenges for its isolation and characterization. This guide provides a comprehensive overview of the spectroscopic properties of 2-HMS, detailed experimental protocols for its enzymatic synthesis and analysis, and a visualization of its central metabolic pathway.
Spectroscopic Data
The unique structural features of this compound give rise to a distinct spectroscopic signature. Due to its instability, spectroscopic data is often acquired on freshly prepared samples or stabilized derivatives. The molecule exists in equilibrium between an open-chain form and a cyclic hemiacetal form, particularly in solution, which is reflected in its spectral characteristics.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The extended conjugation in the open-chain form of 2-HMS results in a strong absorption in the UV-Vis spectrum. This property is routinely used to monitor its formation and consumption in enzymatic assays.
| Parameter | Value | Conditions | Reference |
| λmax | 375 nm | Phosphate buffer, pH 7.0-8.5 | [4][5] |
| Molar Absorptivity (ε) | 22,966 M⁻¹ cm⁻¹ | 50 mM potassium phosphate buffer, pH 8.5 | [5] |
| Molar Absorptivity (ε) | 33,000 M⁻¹ cm⁻¹ | 100 mM potassium phosphate buffer, pH 7.5 | |
| Molar Absorptivity (ε) | 36,000 M⁻¹ cm⁻¹ | Phosphate buffer, pH 7.5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about 2-HMS. In solution, it can exist as a mixture of the open-chain aldehyde and the more stable cyclic hemiacetal. The following data pertains to the cyclic acetal form, which is what is typically isolated.
Cyclic Acetal Form in CD₃OD [5]
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| 5.61 (d, J = 3.9 Hz) | H6 | 96.76 | C6 |
| 5.82 (ddd, J = 1.1, 3.9, 9.5 Hz) | H5 | 109.16 | C3 |
| 6.35 (dd, J = 6.1, 9.5 Hz) | H4 | 120.15 | C4, C5 |
| 6.54 (dd, J = 1.1, 6.1 Hz) | H3 | 123.39 | C4, C5 |
| 141.66 | C2 | ||
| 164.54 | C1 |
¹H NMR of Ring-Opened Form in Aqueous Buffer (pH 8.0) [5]
| Chemical Shift (δ) ppm | Assignment |
| 5.65 (m) | H3 and H5 |
| 7.52 (t, J = 13.37 Hz) | H4 |
| 8.65 (d, J = 8.8 Hz) | H6 |
Mass Spectrometry (MS)
Detailed experimental mass spectra of isolated this compound are scarce in the literature. However, based on its structure (molar mass: 142.11 g/mol ), the following fragmentation patterns can be predicted for the open-chain form under electron ionization (EI):
-
Molecular Ion (M⁺): A peak at m/z 142.
-
Loss of H₂O: A fragment at m/z 124.
-
Loss of CHO (aldehyde group): A fragment at m/z 113.
-
Loss of COOH (carboxyl group): A fragment at m/z 97.
-
α-cleavage at the aldehyde: A fragment at m/z 141.
-
McLafferty rearrangement: If applicable, could lead to characteristic fragments.
Infrared (IR) Spectroscopy
Specific experimental IR spectra of this compound are not widely published. However, the characteristic functional groups present in the molecule would give rise to the following expected absorption bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3500-2500 (broad) | O-H | Carboxylic acid |
| ~3000 | O-H | Alcohol |
| 2850-2700 | C-H | Aldehyde |
| ~1720 | C=O | Aldehyde |
| ~1700 | C=O | Carboxylic acid |
| ~1650 | C=C | Alkene |
| ~1250 | C-O | Carboxylic acid/Alcohol |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol describes the synthesis of 2-HMS from catechol using the enzyme catechol 2,3-dioxygenase (C23O).[5]
Materials:
-
Catechol
-
20 mM Sodium phosphate buffer, pH 7.5
-
Purified or partially purified Catechol 2,3-dioxygenase (C23O)
-
Pure oxygen gas
-
1 M NaOH
-
8.5% Phosphoric acid
-
Ethyl acetate
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve catechol (e.g., 200 mg, 1.8 mmol) in 30 mL of 20 mM sodium phosphate buffer (pH 7.5).
-
Initiate the reaction by adding an aliquot of C23O (e.g., 100 µL of 11.5 mg/mL).
-
Bubble pure oxygen gas directly into the stirring reaction mixture to enhance enzyme activity.
-
Monitor the reaction progress by the appearance of a yellow color, indicating the formation of 2-HMS.
-
Add smaller aliquots of C23O (e.g., 50 µL) every 15 minutes to maintain the reaction rate.
-
Maintain the pH between 7.3 and 7.6 by adding small volumes of 1 M NaOH as the acidic product forms.
-
Once the reaction is complete (indicated by no further pH change or color deepening), acidify the solution to pH ~2 with 8.5% phosphoric acid.
-
Extract the 2-HMS with three equal volumes of ethyl acetate.
-
Pool the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent at room temperature.
-
The resulting solid can be recrystallized from ethyl acetate. The compound is stable as a solid at room temperature.[5]
Catechol 2,3-Dioxygenase Activity Assay
This assay measures the activity of C23O by monitoring the formation of 2-HMS at 375 nm.
Materials:
-
100 mM Potassium phosphate buffer, pH 7.5
-
Catechol solution (concentration to be varied)
-
Enzyme solution (cell extract or purified enzyme)
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing 100 mM potassium phosphate buffer (pH 7.5) and the desired concentration of catechol.
-
Initiate the reaction by adding the enzyme solution.
-
Immediately monitor the increase in absorbance at 375 nm using a spectrophotometer.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Enzyme activity is expressed in units, where one unit is defined as the amount of enzyme that produces 1 µmol of this compound per minute. The molar absorptivity of 2-HMS at 375 nm is required for this calculation.
2-Hydroxymuconate Semialdehyde Dehydrogenase Assay
This assay measures the activity of 2-hydroxymuconate semialdehyde dehydrogenase by monitoring the disappearance of 2-HMS at 375 nm.[5]
Materials:
-
50 mM Potassium phosphate buffer, pH 8.5
-
50 mM NaCl
-
This compound solution
-
200 µM NAD⁺
-
Enzyme solution
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing 50 mM potassium phosphate buffer (pH 8.5), 50 mM NaCl, 200 µM NAD⁺, and the enzyme solution.
-
Initiate the reaction by adding the this compound solution.
-
Immediately monitor the decrease in absorbance at 375 nm.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
2-Hydroxymuconate-Semialdehyde Hydrolase Assay
This assay measures the activity of 2-hydroxymuconate-semialdehyde hydrolase by monitoring the decrease in absorbance at 375 nm due to the consumption of 2-HMS.[4]
Materials:
-
50 mM Phosphate buffer, pH 7.0
-
Freshly prepared this compound solution
-
Enzyme solution (cell extract or purified enzyme)
Procedure:
-
Prepare this compound enzymatically as described in the synthesis protocol until the absorbance at 375 nm is stable.
-
Initiate the hydrolase reaction by adding the cell extract or purified enzyme containing 2-hydroxymuconate-semialdehyde hydrolase.
-
Monitor the decrease in absorbance at 375 nm.
-
The rate of decrease in absorbance is proportional to the hydrolase activity.
Metabolic Pathway and Experimental Workflows
Catechol Meta-Cleavage Pathway
This compound is a central intermediate in the meta-cleavage pathway for the degradation of catechol, a common intermediate in the breakdown of various aromatic compounds.
Caption: The meta-cleavage pathway of catechol.
Experimental Workflow for 2-HMS Synthesis and Characterization
The following diagram illustrates the general workflow for the enzymatic production of this compound and its subsequent purification and spectroscopic analysis.
Caption: Workflow for 2-HMS synthesis and analysis.
Conclusion
This technical guide provides a consolidated resource on the spectroscopic properties of this compound. The provided data and protocols are intended to aid researchers in the fields of biochemistry, microbiology, and drug development in their work with this important metabolic intermediate. The inherent instability of 2-HMS necessitates careful handling and rapid analysis, and the methodologies described herein provide a framework for its successful study. Further research to obtain high-resolution mass spectrometry and infrared spectroscopy data on the purified compound would be beneficial to the scientific community.
References
- 1. 2-Hydroxymuconate semialdehyde - Wikipedia [en.wikipedia.org]
- 2. CHEM 351—Biochemistry—Enzymes—3.7.1.9 [biochemistry.prof]
- 3. This compound [benchchem.com]
- 4. US4673646A - Production of this compound - Google Patents [patents.google.com]
- 5. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of 2-Hydroxymuconic Semialdehyde from Catechol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxymuconic semialdehyde (2-HMS) is a valuable intermediate in various biosynthetic pathways and serves as a versatile precursor for the synthesis of novel compounds in drug discovery and development. Its enzymatic synthesis from catechol offers a green and highly specific alternative to traditional chemical methods. This document provides detailed application notes and protocols for the synthesis of 2-HMS using catechol 2,3-dioxygenase (C23O), an enzyme that catalyzes the extradiol cleavage of catechol.[1][2] Due to the inherent instability of 2-HMS, a method involving its conversion to a stable bisulfite adduct for easier purification and storage is also detailed.[3][4]
Principle
The enzymatic synthesis of this compound involves the oxidation of catechol, catalyzed by catechol 2,3-dioxygenase (EC 1.13.11.2). This enzyme utilizes molecular oxygen to cleave the aromatic ring of catechol, resulting in the formation of the yellow-colored product, this compound.[1][5] The reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 375 nm, which corresponds to the formation of 2-HMS.[6][7]
Data Presentation
Table 1: Kinetic Parameters of Catechol 2,3-Dioxygenase (C23O) Variants
| Enzyme Source | Substrate | Apparent Km (µM) | Vmax or kcat | Reference |
| Pseudomonas putida | 3-Methylcatechol | 10.6 | - | [8] |
| Pseudomonas putida | Catechol | 22.0 | - | [8] |
| Pseudomonas putida G7 (GH-NahI) | 2-Hydroxymuconate semialdehyde | 1.3 ± 0.3 | 0.9 s-1 | [6] |
| Polluted Environment Isolate (Tyr218 Variant) | Catecholic Substrates | Lower apparent Km | Lower turnover number | [9] |
| Polluted Environment Isolate (His218 Variant) | Catecholic Substrates | Higher apparent Km | Higher turnover number | [9] |
Note: The data for GH-NahI from P. putida G7 pertains to the subsequent dehydrogenase enzyme, not C23O, but is included for context within the metabolic pathway.
Table 2: Reaction Conditions and Yields for 2-HMS Synthesis
| Starting Material | Enzyme Source | Key Reaction/Purification Step | Conversion/Yield | Reference |
| 6 g L-1 Catechol | Catechol 2,3-dioxygenase (cell-free or crude extract) | Bisulfite nucleophilic addition for stabilization | ~75% conversion | [3] |
| 4.25 mmol/L Phenol (converted to Catechol) | Pseudomonas stutzeri N2 | Accumulation in culture | 3.79 ± 0.08 mmol/L 2-HMS within 30 h | [4] |
| 2-HMS-bisulfite adduct | - | Incubation with 3 M NaOH at 50°C for 2 min | ~84% yield of 2-HMS | [3] |
| α-hydroxy sulfonate sodium (2-HMS-bisulfite adduct) | - | Optimized conditions: 3 mol/L NaOH, 50°C, 5 min | 87.3 ± 0.2% conversion rate | [4] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes the direct enzymatic synthesis of 2-HMS from catechol.
Materials:
-
Catechol
-
Partially purified Catechol 2,3-dioxygenase (C23O)
-
Sodium phosphate buffer (20 mM, pH 7.5)
-
Pure oxygen gas
-
1 M NaOH
Procedure:
-
Dissolve catechol (e.g., 200 mg, 1.8 mmol) in 30 mL of 20 mM sodium phosphate buffer (pH 7.5).[6]
-
Initiate the reaction by adding an aliquot of C23O (e.g., 100 µL of a 11.5 mg/mL solution).[6]
-
Gently bubble pure oxygen gas through the reaction mixture while stirring to enhance enzyme activity.[6]
-
Monitor the reaction progress by observing the formation of a yellow color and measuring the absorbance at 375 nm.
-
To maintain the reaction rate, add subsequent aliquots of C23O (e.g., 50 µL) every 15 minutes for a total of four additions.[6]
-
Throughout the reaction, monitor the pH and maintain it between 7.3 and 7.6 by adding small aliquots of 1 M NaOH as needed.[6]
-
Once the reaction is complete (indicated by a plateau in absorbance at 375 nm), proceed immediately to purification or stabilization due to the instability of 2-HMS.
Protocol 2: Stabilization and Purification of 2-HMS via Bisulfite Adduct Formation
This protocol is recommended for obtaining a stable form of 2-HMS that can be easily purified and stored.[3][4]
Materials:
-
Reaction mixture containing 2-HMS (from Protocol 1)
-
Saturated sodium bisulfite (NaHSO3) solution
-
Sodium hydroxide (NaOH) solution (3 M)
-
Deionized water
Procedure:
-
To the reaction mixture containing the synthesized 2-HMS, add a saturated solution of sodium bisulfite. This will lead to the formation of a white precipitate of the 2-HMS-bisulfite adduct (α-hydroxy sulfonate sodium).[4]
-
Allow the precipitation to proceed to completion.
-
Collect the precipitate by filtration or centrifugation.
-
The 2-HMS-bisulfite adduct can be further purified by recrystallization.[3]
-
To regenerate the 2-HMS, dissolve the purified adduct in a minimal amount of deionized water.
-
Add 3 M NaOH solution and incubate at 50°C for 2-5 minutes. This will convert the adduct back to 2-HMS.[3][4]
-
The resulting solution contains the purified this compound.
Protocol 3: Analytical Methods for Detection and Quantification
Spectrophotometric Assay:
The concentration of this compound can be determined by measuring its absorbance at 375 nm.[6][7] The molar extinction coefficient will need to be determined or obtained from the literature for precise quantification.
Chromatographic Methods:
For more detailed analysis and quantification, especially in complex mixtures, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector can be employed.[10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the aldehyde.[11]
Visualizations
Caption: Enzymatic conversion of catechol to this compound.
Caption: Workflow for the synthesis and purification of 2-HMS.
References
- 1. Catechol 2,3-Dioxygenase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 2. 2-Hydroxymuconate semialdehyde - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Team:Calgary/Project/OSCAR/CatecholDegradation - 2012.igem.org [2012.igem.org]
- 6. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ojs.chimia.ch [ojs.chimia.ch]
- 8. researchgate.net [researchgate.net]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. mdpi.com [mdpi.com]
Purification of 2-Hydroxymuconic Semialdehyde by Recrystallization: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 2-hydroxymuconic semialdehyde (2-HMS), a valuable intermediate in various biosynthetic pathways and a precursor for specialty chemicals. Due to its inherent instability, a robust purification strategy is essential to obtain high-purity 2-HMS for research and development applications.
Introduction
This compound is a key intermediate in the microbial meta-cleavage pathway of aromatic compounds such as phenol and catechol.[1][2] Its characteristic yellow color makes it a useful indicator in biodegradation studies.[1] However, 2-HMS is known to be chemically unstable and susceptible to oxidation, particularly when exposed to air.[1] This instability presents a significant challenge for its isolation and purification.
A common and effective strategy to overcome this instability is the conversion of 2-HMS into a more stable bisulfite adduct. This adduct can be readily purified by recrystallization and subsequently converted back to the active aldehyde form when needed.[1][3][4] This application note details two primary recrystallization protocols: one for the direct purification of 2-HMS and another for the purification of its bisulfite adduct, followed by regeneration of pure 2-HMS.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₆H₆O₄ | [5] |
| Molar Mass | 142.11 g/mol | [5] |
| Appearance | Yellow solid | [1] |
| Stability | Unstable, sensitive to air oxidation. Stable as a solid at room temperature.[1][6] | |
| Solubility | Soluble in ethyl acetate.[6] |
Experimental Protocols
Protocol 1: Direct Recrystallization of this compound
This protocol is suitable for crude samples of 2-HMS that are not excessively contaminated with impurities that hinder crystallization.
Materials:
-
Crude this compound
-
Ethyl acetate (reagent grade or higher)
-
Anhydrous sodium sulfate
-
Phosphoric acid (8.5%)
-
Standard recrystallization glassware (Erlenmeyer flasks, Hirsch funnel or Büchner funnel, filter paper)
-
Rotary evaporator
-
Ice bath
Procedure:
-
Extraction and Drying:
-
Acidify the aqueous solution containing crude 2-HMS to approximately pH 2 with 8.5% phosphoric acid.
-
Extract the acidified solution three times with an equal volume of ethyl acetate.
-
Pool the organic layers and dry over anhydrous sodium sulfate.[6]
-
Filter to remove the drying agent.
-
Evaporate the ethyl acetate under reduced pressure using a rotary evaporator at room temperature to obtain the crude solid.[6]
-
-
Recrystallization:
-
Dissolve the crude 2-HMS solid in a minimal amount of hot ethyl acetate. The solution should be heated gently to facilitate dissolution.
-
Once a clear, saturated solution is obtained, allow it to cool slowly to room temperature.
-
Induce crystallization if necessary by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Once crystal formation begins, cool the flask in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration using a Hirsch or Büchner funnel.
-
Wash the crystals with a small amount of cold ethyl acetate.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Protocol 2: Purification via the Bisulfite Adduct
This protocol is recommended for highly impure samples of 2-HMS or when long-term storage of a stable intermediate is desired.[1][3][4]
Materials:
-
Crude this compound solution
-
Saturated sodium bisulfite (NaHSO₃) solution
-
Sodium hydroxide (NaOH) solution (3 M)
-
Standard recrystallization glassware
-
Ice bath
Procedure:
-
Formation and Recrystallization of the Bisulfite Adduct:
-
To the aqueous culture or solution containing crude 2-HMS, add a saturated solution of sodium bisulfite.
-
Allow the mixture to stand, which will lead to the gradual precipitation of the white, rod-like crystals of the 2-HMS-bisulfite adduct.[3]
-
Collect the crystalline adduct by vacuum filtration.
-
The adduct can be further purified by recrystallization from water. Dissolve the adduct in a minimal amount of hot water, allow it to cool slowly, and collect the purified crystals by filtration.
-
-
Regeneration of Pure this compound:
Workflow Diagrams
Caption: Experimental workflows for the purification of this compound.
Data Presentation
| Parameter | Protocol 1 (Direct) | Protocol 2 (Bisulfite Adduct) |
| Starting Material | Crude 2-HMS | Crude 2-HMS |
| Key Reagents | Ethyl acetate, Phosphoric acid | Sodium bisulfite, Sodium hydroxide |
| Intermediate | - | 2-HMS-bisulfite adduct |
| Purity | Dependent on initial purity | Generally higher |
| Yield | Variable | Reported up to ~84-87% from adduct[3][4] |
Discussion
The choice between the two protocols depends on the purity of the starting material and the desired final purity of the this compound. Direct recrystallization is a more straightforward method but may be less effective for highly impure samples. The formation of the bisulfite adduct provides a significant advantage in terms of stability and allows for a more rigorous purification, often resulting in a higher purity final product.
It is crucial to handle 2-HMS in its purified, free aldehyde form with care, minimizing its exposure to air and alkaline conditions to prevent degradation. For long-term storage, keeping it as a solid at low temperatures is recommended.[6]
Conclusion
The protocols outlined in this application note provide effective methods for the purification of this compound. By selecting the appropriate protocol based on the starting material's purity, researchers can obtain high-quality 2-HMS for their studies in metabolic engineering, drug development, and synthetic chemistry.
References
- 1. This compound [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Hydroxymuconate semialdehyde - Wikipedia [en.wikipedia.org]
- 6. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-Hydroxymuconic Semialdehyde Dehydrogenase Assay
Introduction
2-Hydroxymuconic semialdehyde (2-HMS) dehydrogenase (EC 1.2.1.85) is a critical enzyme in the metabolic pathways for the degradation of aromatic compounds in various bacteria.[1] It catalyzes the NAD+-dependent oxidation of this compound to 2-hydroxymuconate (also referred to as (2Z,4E)-2-hydroxyhexa-2,4-dienedioate).[1][2][3] This enzyme is a key component of the meta-cleavage pathway, which is utilized by microorganisms to break down environmental pollutants like naphthalene, toluene, and catechols.[1][4][5] Understanding the activity of this enzyme is crucial for studies in bioremediation, enzymology, and metabolic engineering.
Assay Principle
The activity of this compound dehydrogenase is determined by monitoring the rate of disappearance of its substrate, this compound (2-HMS).[2] 2-HMS is a yellow-colored compound that exhibits a maximum absorbance at a wavelength of 375 nm.[2][6] The enzymatic conversion of 2-HMS to the colorless product 2-hydroxymuconate, in the presence of the cofactor NAD+, leads to a decrease in absorbance at this wavelength. The rate of this decrease is directly proportional to the enzyme's activity. The reaction is as follows:
2-Hydroxymuconate-6-semialdehyde + NAD+ + H₂O ⇌ (2Z,4E)-2-hydroxyhexa-2,4-dienedioate + NADH + 2 H+[1][3]
Due to the inherent instability of 2-HMS, it is typically synthesized in situ immediately prior to the assay by the enzymatic action of catechol-2,3-dioxygenase on catechol.[2][7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the this compound dehydrogenase assay, compiled from studies on the enzyme from various bacterial sources.
| Parameter | Value | Source Organism | Notes |
| Wavelength (λ_max_) | 375 nm | - | For monitoring 2-HMS disappearance.[2][8] |
| Molar Extinction Coefficient (ε) | 22,966 M⁻¹cm⁻¹ | - | For this compound at 375 nm.[2] |
| Optimal pH | 7.3 - 8.5 | P. pseudoalcaligenes, S. paucimobilis | The optimal pH can vary depending on the source of the enzyme.[8][9] |
| Assay Temperature | 25 °C | P. putida, S. paucimobilis | The optimal temperature is reported to be 25 °C.[2][9] |
| K_m_ (for 2-HMS) | 1.3 ± 0.3 µM | Pseudomonas putida G7 (NahI) | - |
| 26 ± 2 µM | Pseudomonas pseudoalcaligenes JS45 | Using 2-HMS as a substrate for 2-aminomuconic semialdehyde dehydrogenase.[8] | |
| K_m_ (for NAD+) | 74 ± 1 µM | Pseudomonas pseudoalcaligenes JS45 | - |
| ~252 µM | Sphingomonas paucimobilis SYK-6 (LigC) | This enzyme shows a much higher affinity for NADP+.[9] | |
| k_cat_ | 0.9 s⁻¹ | Pseudomonas putida G7 (NahI) | - |
| Cofactor | NAD+ | - | Activity with NAD+ is significantly higher than with NADP+.[2][3] |
| Recommended NAD+ Concentration | 0.2 mM | - | To ensure saturation.[2] |
Experimental Protocols
A. Preparation of this compound (Substrate)
Note: 2-HMS is unstable and should be prepared fresh before each experiment.[6]
Materials:
-
Catechol
-
20 mM Sodium Phosphate Buffer (pH 7.5)
-
Catechol-2,3-dioxygenase (C23O) enzyme extract
-
1 M NaOH
-
Pure oxygen gas
Procedure:
-
Dissolve catechol (e.g., 200 mg) in 30 mL of 20 mM sodium phosphate buffer (pH 7.5).[2]
-
Stir the solution and bubble pure oxygen gas through it to enhance the reaction.[2]
-
Add an aliquot of C23O enzyme extract (e.g., 100 µL of 11.5 mg/mL) to initiate the reaction.[2]
-
Monitor the reaction by observing the formation of the yellow-colored 2-HMS. The completion of the reaction can be confirmed by no further increase in absorbance at 375 nm.[7]
-
During the reaction, maintain the pH between 7.3 and 7.6 by adding small aliquots of 1 M NaOH as needed.[2]
-
The resulting solution containing 2-HMS can be used directly in the dehydrogenase assay. The concentration can be determined spectrophotometrically using the molar extinction coefficient (ε = 22,966 M⁻¹cm⁻¹ at 375 nm).[2]
B. This compound Dehydrogenase Assay
Materials:
-
50 mM Potassium Phosphate Buffer (pH 8.5)
-
50 mM NaCl (optional, can be included in the buffer)[2]
-
200 µM NAD+ solution (prepared in buffer)
-
Freshly prepared this compound (2-HMS) solution
-
Enzyme sample (e.g., purified dehydrogenase or cell extract)
-
Quartz cuvettes (10 mm path length)
-
Spectrophotometer capable of measuring absorbance at 375 nm
Procedure:
-
Set up the spectrophotometer to measure absorbance at 375 nm at a constant temperature of 25 °C.[2]
-
In a 1.0 mL quartz cuvette, prepare the reaction mixture by adding the following components:
-
50 mM Potassium Phosphate Buffer (pH 8.5)
-
50 mM NaCl (if used)
-
200 µM NAD+
-
Enzyme sample (e.g., 0.003 mg/mL)[2]
-
-
Mix the contents gently by inversion and incubate for a few minutes to allow the temperature to equilibrate.
-
Use this mixture to set the blank (autozero) on the spectrophotometer.
-
Initiate the enzymatic reaction by adding a small volume (e.g., 2 to 40 µL) of the freshly prepared 2-HMS substrate to the cuvette.[2] The final volume should be 1.0 mL.
-
Immediately mix the contents and start monitoring the decrease in absorbance at 375 nm over time (e.g., for 1-5 minutes). Record the absorbance at regular intervals.
-
The initial linear rate of the reaction should be used for calculations.
C. Calculation of Enzyme Activity
-
Calculate the rate of change in absorbance per minute (ΔA/min) from the initial linear portion of the absorbance vs. time plot.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔA/min) / (ε * l) * 10^6
-
Where:
-
ΔA/min is the change in absorbance per minute.
-
ε is the molar extinction coefficient of 2-HMS (22,966 M⁻¹cm⁻¹).[2]
-
l is the path length of the cuvette (typically 1 cm).
-
-
-
Calculate the specific activity by dividing the activity by the concentration of the protein in the assay:
-
Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / [Protein] (mg/mL)
-
Visualizations
Caption: Workflow for the this compound dehydrogenase assay.
Caption: Metabolic context of the 2-HMS dehydrogenase reaction.
References
- 1. 2-Hydroxymuconate-6-semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENZYME - 1.2.1.85 2-hydroxymuconate-6-semialdehyde dehydrogenase [enzyme.expasy.org]
- 4. 2-hydroxymuconate-semialdehyde hydrolase - Wikipedia [en.wikipedia.org]
- 5. Genetic structure of the bphG gene encoding this compound dehydrogenase of Achromobacter xylosoxidans KF701 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [benchchem.com]
- 7. US4673646A - Production of this compound - Google Patents [patents.google.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Genetic and biochemical characterization of 4-carboxy-2-hydroxymuconate-6-semialdehyde dehydrogenase and its role in the protocatechuate 4,5-cleavage pathway in Sphingomonas paucimobilis SYK-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Quantification of 2-Hydroxymuconic Semialdehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Hydroxymuconic semialdehyde (2-HMS) is a key intermediate in the microbial meta-cleavage pathway for the degradation of aromatic compounds such as catechol. Its formation is catalyzed by the enzyme catechol 2,3-dioxygenase (C23O). The distinct yellow color of 2-HMS allows for its direct spectrophotometric quantification, making it a valuable tool for studying enzyme kinetics, microbial degradation pathways, and for screening potential inhibitors of aromatic catabolism. These application notes provide a detailed protocol for the reliable quantification of 2-HMS.
I. Principle of the Assay
The spectrophotometric assay for this compound is based on its strong absorbance of light in the near-UV region. The formation of 2-HMS from the colorless substrate catechol can be monitored by measuring the increase in absorbance at 375 nm. The concentration of 2-HMS can then be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.
II. Quantitative Data
The accurate quantification of this compound is critically dependent on the molar extinction coefficient (ε) used in the calculation. It is important to note that different values have been reported in the literature. Consistency in the choice of ε is paramount when comparing results.
Table 1: Molar Extinction Coefficients for this compound and Related Compounds.
| Compound | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent/Buffer Conditions | Reference |
| This compound | 375 | 22,966 | 50 mM Potassium Phosphate, pH 8.5 | [1] |
| This compound | 375 | 36,000 | 50 mM Phosphate Buffer, pH 7.5 | [2] |
| Product from 3-methylcatechol | 388 | 13,800 | Not Specified | [2] |
| Product from 4-methylcatechol | 382 | 28,100 | Not Specified | [2] |
| Product from 4-chlorocatechol | 379 | 40,000 | Not Specified | [2] |
Note on Chemical Instability: this compound is known to be chemically unstable and can readily oxidize when exposed to air.[3] For applications requiring a stable standard, it can be prepared and stabilized as a bisulfite adduct, which can be converted back to the active aldehyde form when needed.[4]
III. Experimental Protocols
This section provides detailed protocols for the enzymatic synthesis of 2-HMS and its subsequent spectrophotometric quantification. This is often performed as an assay for catechol 2,3-dioxygenase (C23O) activity.
Protocol 1: Enzymatic Assay of Catechol 2,3-Dioxygenase Activity by Monitoring 2-HMS Formation
This protocol describes the measurement of C23O activity in whole cells or cell-free extracts by quantifying the production of 2-HMS.
Materials:
-
Catechol stock solution (100 mM in deionized water, freshly prepared)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Cell suspension (e.g., Pseudomonas putida expressing C23O) or cell-free extract
-
Spectrophotometer or microplate reader capable of measuring absorbance at 375 nm
-
Cuvettes (1 cm path length) or 96-well microplate
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM working solution of catechol by diluting the 100 mM stock solution in 50 mM potassium phosphate buffer (pH 7.5).[5]
-
Prepare the cell suspension or cell-free extract in 50 mM potassium phosphate buffer (pH 7.5). If using whole cells, resuspend to a specific optical density (e.g., OD600 of 0.5).[6]
-
-
Assay Setup (Cuvette-based):
-
To a 1 cm cuvette, add 980 µL of 50 mM potassium phosphate buffer (pH 7.5).
-
Add 20 µL of the cell suspension or cell-free extract.
-
Mix gently and measure the background absorbance at 375 nm.
-
Initiate the reaction by adding 100 µL of the 10 mM catechol working solution to a final concentration of 1 mM.[6]
-
Immediately start monitoring the increase in absorbance at 375 nm over time (e.g., every 10 seconds for 1-5 minutes).
-
-
Assay Setup (Microplate-based):
-
To each well of a 96-well plate, add 100 µL of the cell suspension.[5]
-
Measure the initial absorbance at 375 nm (A_initial).
-
Add 2.5 µL of 10 mM catechol to each well (final concentration ~0.25 mM).[5]
-
Shake the plate briefly (e.g., 5 seconds at 600 rpm).[5]
-
Measure the absorbance at 375 nm kinetically or at a fixed time point (e.g., 1.5 minutes).[5]
-
-
Calculation of 2-HMS Concentration:
-
Calculate the change in absorbance (ΔA) by subtracting the initial absorbance from the final absorbance.
-
Use the Beer-Lambert law to determine the concentration of 2-HMS: Concentration (M) = ΔA / (ε * l)
-
Where ε is the molar extinction coefficient (e.g., 36,000 M⁻¹cm⁻¹) and l is the path length (1 cm for a standard cuvette).
-
-
-
Calculation of Enzyme Activity:
-
Enzyme activity is typically expressed in Units (U), where 1 U is the amount of enzyme that produces 1 µmol of product per minute.
-
Activity (µmol/min/mL) = (ΔA / min) * 1,000,000 / ε
-
Protocol 2: Enzymatic Synthesis and Purification of this compound
This protocol describes a method for the larger-scale production of 2-HMS for use as a standard or for further experiments.
Materials:
-
Catechol
-
Partially purified catechol 2,3-dioxygenase (C23O)
-
Sodium phosphate buffer (20 mM, pH 7.5)
-
1 M NaOH
-
Pure oxygen gas
-
Ethyl acetate
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve 200 mg of catechol (1.8 mmol) in 30 mL of 20 mM sodium phosphate buffer (pH 7.5).[1]
-
Add a 100 µL aliquot of C23O (e.g., 11.5 mg/mL) to the catechol solution.[1]
-
Bubble pure oxygen gas directly into the stirring reaction mixture to enhance the enzymatic activity.[1]
-
Add subsequent 50 µL aliquots of C23O every 15 minutes for a total of four additions.[1]
-
Maintain the pH between 7.3 and 7.6 by adding small amounts of 1 M NaOH as needed.[1]
-
Monitor the reaction by observing the formation of the yellow product and measuring the absorbance at 375 nm.
-
Once the reaction is complete, the 2-HMS can be extracted and purified. The resulting solid can be dissolved in ethyl acetate and recrystallized.[1] Note that in aqueous buffer at pH 8.0, only the ring-opened form of 2-hydroxymuconate semialdehyde is present.[1]
IV. Visualizations
Diagram 1: The meta-Cleavage Pathway of Catechol
Caption: The enzymatic conversion of catechol to downstream metabolites via the meta-cleavage pathway.
Diagram 2: Experimental Workflow for Spectrophotometric Quantification of 2-HMS
References
- 1. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. This compound [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of XylE (Catechol 2,3-Dioxygenase) enzyme activity by microplate reader [protocols.io]
- 6. Catechol 2,3-dioxygenase activity assay. [bio-protocol.org]
Application Notes and Protocols: Synthesis of 2-Hydroxymuconic Semialdehyde Bisulfite Adduct
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxymuconic semialdehyde (2-HMS) is a valuable, yet highly reactive and unstable, intermediate in organic synthesis and a key metabolite in the microbial degradation of aromatic compounds.[1][2][3] Its instability presents significant challenges for its direct application and storage.[1][4] A robust method to overcome this limitation is the conversion of 2-HMS into its bisulfite adduct. This adduct is significantly more stable, facilitating purification and long-term storage.[1][4] The 2-HMS can be readily regenerated from the adduct when required.[1][4]
These application notes provide detailed protocols for the enzymatic synthesis of this compound from catechol and its subsequent conversion to and purification as a stable bisulfite adduct.
Applications
-
Intermediate in Organic Synthesis: 2-HMS is a versatile precursor for the synthesis of various organic molecules.[1][4]
-
Precursor to Heterocyclic Compounds: It serves as a starting material for the production of picolinic acid and pyridine derivatives, which are important scaffolds in medicinal chemistry.
-
Biochemical Research: As a key intermediate in the meta-cleavage pathway of aromatic compound biodegradation, the stable bisulfite adduct allows for easier study of the enzymes and pathways involved.[2][5]
-
Environmental Remediation Studies: The distinct yellow color of 2-HMS makes it a useful indicator for monitoring the microbial degradation of pollutants like phenol and naphthalene.[2]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Catechol | [1] |
| Biocatalyst | Intracellular enzymes from Pseudomonas stutzeri N2 | [1] |
| Intermediate Product | This compound (2-HMS) | [1] |
| Stabilizing Agent | Sodium Bisulfite (NaHSO₃) | [1] |
| Final Product | This compound Bisulfite Adduct | [1] |
| Purification Method | Recrystallization | [1] |
| Regeneration of 2-HMS from Adduct | 3 M Sodium Hydroxide at 50°C for 2 min | [1] |
| Yield (2-HMS from Adduct) | ~84% | [1] |
| Conversion (Catechol to Adduct) | ~75% (starting from 6 g/L catechol) | [1] |
| Accumulation of Adduct | Up to approx. 7.8 mM | [6] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound (2-HMS)
This protocol describes the synthesis of 2-HMS from catechol using a crude cell extract containing catechol 2,3-dioxygenase.
Materials:
-
Catechol
-
Crude cell extract containing catechol 2,3-dioxygenase (e.g., from Pseudomonas putida or Pseudomonas stutzeri)
-
20 mM Sodium Phosphate Buffer (pH 7.5)
-
Pure oxygen gas
-
1 M Sodium Hydroxide (NaOH)
Procedure:
-
Dissolve catechol in 20 mM sodium phosphate buffer (pH 7.5).
-
Initiate the reaction by adding an aliquot of the catechol 2,3-dioxygenase cell extract to the catechol solution.
-
Gently bubble pure oxygen gas through the reaction mixture to enhance enzyme activity.
-
Monitor the reaction progress. The formation of the yellow-colored 2-HMS can be observed spectrophotometrically by an increase in absorbance at 375 nm.
-
Maintain the pH of the reaction mixture between 7.3 and 7.6 by adding small aliquots of 1 M NaOH as needed.
-
Add additional aliquots of the enzyme extract periodically (e.g., every 15 minutes) to maintain the reaction rate.
-
Once the conversion of catechol is complete (indicated by the cessation of the absorbance increase at 375 nm), the crude 2-HMS solution is ready for the immediate formation of the bisulfite adduct as described in Protocol 2.
Protocol 2: Formation and Purification of this compound Bisulfite Adduct
This protocol details the stabilization of the freshly synthesized 2-HMS as a bisulfite adduct, followed by its purification.
Materials:
-
Crude 2-HMS solution (from Protocol 1)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Methanol (or another water-miscible solvent like THF or acetonitrile)
-
Deionized water
-
Organic solvent for washing (e.g., ether)
Procedure:
-
To the crude 2-HMS solution, add a water-miscible solvent such as methanol to ensure homogeneity.
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite to the mixture.[7][8] White, rod-like precipitates of the bisulfite adduct should begin to form.[1]
-
Shake the mixture vigorously for approximately 30-60 seconds to ensure complete reaction.[8]
-
Allow the precipitation to proceed to completion. This can be enhanced by cooling the mixture.
-
Collect the solid bisulfite adduct by filtration.
-
Wash the filtered solid with a non-polar organic solvent, such as ether, to remove any unreacted organic impurities.[9]
-
The collected solid is the purified this compound bisulfite adduct. It is much more stable than 2-HMS and can be stored for long-term use.[1][4]
-
For higher purity, the adduct can be recrystallized.[1]
Protocol 3: Regeneration of this compound from the Bisulfite Adduct
This protocol describes the process of liberating the free 2-HMS from its stable bisulfite adduct.
Materials:
-
Purified this compound bisulfite adduct
-
3 M Sodium Hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the purified bisulfite adduct in deionized water.
-
Add an organic extraction solvent to the aqueous solution.
-
Basify the aqueous layer by adding 3 M NaOH solution until the pH is strongly basic.[7] An optimized condition for this conversion is incubation at 50°C for 2 minutes.[1]
-
The bisulfite adduct will decompose under these alkaline conditions, releasing the free 2-HMS.[6][7]
-
The liberated 2-HMS will partition into the organic layer.
-
Separate the organic layer containing the 2-HMS. The aqueous layer can be re-extracted to maximize recovery.
-
The combined organic layers now contain the 2-HMS, which should be used promptly due to its inherent instability.
Diagrams
Caption: Enzymatic synthesis of 2-HMS and its stabilization as a bisulfite adduct.
Caption: Experimental workflow for the synthesis and purification of the 2-HMS bisulfite adduct.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Hydroxymuconate semialdehyde - Wikipedia [en.wikipedia.org]
- 6. US4673646A - Production of this compound - Google Patents [patents.google.com]
- 7. Workup [chem.rochester.edu]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
Application Note and Protocol: 1H NMR Analysis of 2-Hydroxymuconic Semialdehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Hydroxymuconic semialdehyde is a key intermediate in the microbial degradation pathways of aromatic compounds such as catechol, naphthalene, and toluene.[1] Its high reactivity, stemming from multiple functional groups, also makes it a valuable precursor in organic synthesis.[1][2] Understanding its structure and conformation in different environments is crucial for studying enzymatic mechanisms and for its utilization in synthetic chemistry. This document provides a detailed protocol for the 1H NMR analysis of this compound and presents key spectral data.
Data Presentation
In solution, this compound can exist in equilibrium between a ring-opened form and a cyclic acetal form. The predominant form is dependent on the solvent system. In deuterated methanol, the cyclic acetal is primarily observed, while in an aqueous buffer at pH 8.0, the ring-opened form is exclusively present.[3]
Table 1: 1H NMR Data for this compound
| Form | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |
| Cyclic Acetal | H6 | 5.61 | d | 3.9 | CD3OD | [3] |
| H5 | 5.82 | ddd | 1.1, 3.9, 9.5 | CD3OD | [3] | |
| H4 | 6.35 | dd | 6.1, 9.5 | CD3OD | [3] | |
| H3 | 6.54 | dd | 1.1, 6.1 | CD3OD | [3] | |
| Ring-Opened | H3 & H5 | 5.65 | m | - | Aqueous Buffer (pH 8.0) | [3] |
| H4 | 7.52 | t | 13.37 | Aqueous Buffer (pH 8.0) | [3] | |
| H6 | 8.65 | d | 8.8 | Aqueous Buffer (pH 8.0) | [3] |
d: doublet, dd: doublet of doublets, ddd: doublet of doublet of doublets, t: triplet, m: multiplet
Experimental Protocols
This section details the methodology for preparing and analyzing this compound by 1H NMR spectroscopy. Special attention is given to the compound's instability.
1. Synthesis and Isolation of this compound:
This compound can be generated enzymatically from catechol using catechol-2,3-dioxygenase.[3]
-
Reaction Mixture: Dissolve catechol in a sodium phosphate buffer (e.g., 20 mM, pH 7.5).[3]
-
Enzymatic Conversion: Add catechol-2,3-dioxygenase to the catechol solution. Enhance the reaction by bubbling pure oxygen through the mixture.[3] The formation of the yellow-colored this compound can be monitored spectrophotometrically at 375 nm.[3]
-
Extraction: Once the reaction is complete, acidify the solution to approximately pH 2 with phosphoric acid. Extract the product with ethyl acetate.[3]
-
Drying and Recrystallization: Pool the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent at room temperature. The resulting solid can be recrystallized from ethyl acetate.[3]
Note on Stability: this compound is unstable and can readily oxidize when exposed to air.[1] For storage, it can be stabilized as a bisulfite adduct.[1][2]
2. 1H NMR Sample Preparation:
-
For Cyclic Acetal Form: Dissolve approximately 5-10 mg of the purified solid in 0.6-0.7 mL of deuterated methanol (CD3OD).
-
For Ring-Opened Form: Dissolve a similar quantity of the compound in a prepared aqueous buffer (e.g., 50 mM potassium phosphate, pH 8.0) using D2O as the solvent.
-
Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt (TSP) for aqueous samples, for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
3. 1H NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Acquisition Parameters (General):
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Spectral Width: A spectral width of approximately 12-16 ppm is usually sufficient for proton NMR.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is recommended to ensure full relaxation of protons.
-
Number of Scans: Depending on the sample concentration, 16 to 64 scans are generally adequate.
-
4. Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz is common) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks. Apply a baseline correction to ensure a flat baseline.
-
Chemical Shift Referencing: Calibrate the chemical shift scale using the internal standard.
-
Integration: Integrate the signals to determine the relative ratios of the protons.
-
Peak Picking and Analysis: Identify the chemical shifts, multiplicities, and coupling constants for each signal.
Visualization
The following diagram illustrates the metabolic pathway leading to the formation and subsequent hydrolysis of this compound.
Caption: Metabolic pathway of this compound.
This application note provides a comprehensive guide for the 1H NMR analysis of this compound, which is essential for its characterization in both biological and chemical research. The provided data and protocols will aid researchers in accurately identifying and quantifying this important molecule.
References
Application Notes and Protocols for Utilizing 2-Hydroxymuconic Semialdehyde as a Hydrolase Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxymuconic semialdehyde (HMSA) is a key intermediate in the microbial degradation of aromatic compounds through the meta-cleavage pathway.[1] It serves as a substrate for the enzyme 2-hydroxymuconate-semialdehyde hydrolase (HMSH), which catalyzes its conversion to formate and 2-oxopent-4-enoate.[2] This enzymatic reaction is a critical step in the catabolism of environmental pollutants such as toluene, xylenes, and benzoates.[2] The study of HMSA hydrolase activity is essential for understanding microbial metabolism, bioremediation processes, and for the potential discovery of novel biocatalysts and drug targets. These notes provide detailed protocols for the synthesis of HMSA, its use in hydrolase assays, and a summary of relevant enzymatic data.
Data Presentation
Table 1: Kinetic Parameters of Enzymes Utilizing this compound
| Enzyme | EC Number | Source Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| 2-Hydroxymuconate Semialdehyde Dehydrogenase (NahI) | 1.2.1.- | Pseudomonas putida G7 | This compound | 1.3 ± 0.3 | 0.9 | 0.66 x 10⁶ |
| 2-Hydroxymuconate Semialdehyde Dehydrogenase (XylG) | 1.2.1.- | Pseudomonas putida mt-2 | This compound | - | - | 1.6 x 10⁶ |
| 2-Hydroxymuconate Semialdehyde Hydrolase (XylF/HODH) | 3.7.1.9 | Pseudomonas putida mt-2 | 2-Hydroxy-6-oxohepta-2,4-dienoate | Similar Km values to aldehyde substrates | Higher Vmax than aldehyde substrates | - |
Note: Specific kinetic values for this compound as a substrate for the hydrolase from Pseudomonas putida mt-2 were investigated by Duggleby and Williams (1986), who noted higher Vmax values for ketone substrates over aldehyde substrates.[3]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound (HMSA)
This protocol describes the synthesis of HMSA from catechol using catechol-2,3-dioxygenase (C23O).[4]
Materials:
-
Catechol
-
20 mM Sodium Phosphate Buffer, pH 7.5
-
Catechol-2,3-dioxygenase (C23O) enzyme solution (e.g., 11.5 mg/mL)
-
Pure oxygen gas
-
1 M NaOH
-
8.5% Phosphoric acid
-
Ethyl acetate
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve 200 mg of catechol (1.8 mmol) in 30 mL of 20 mM sodium phosphate buffer (pH 7.5).
-
Initiate the reaction by adding a 100 µL aliquot of the C23O enzyme solution.
-
Bubble pure oxygen gas directly into the stirring reaction mixture to enhance enzyme activity.
-
Monitor the reaction by observing the formation of a yellow color, which indicates the production of HMSA.[4]
-
To maintain enzyme activity, add 50 µL aliquots of C23O every 15 minutes for a total of four additions.
-
During the reaction, maintain the pH between 7.3 and 7.6 by adding small aliquots of 1 M NaOH as needed.
-
Once the reaction is complete (indicated by no further color change), acidify the solution to approximately pH 2 with 8.5% phosphoric acid.
-
Extract the HMSA from the acidified solution with three 30 mL portions of ethyl acetate.
-
Pool the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the solution and evaporate the solvent at room temperature.
-
The resulting solid can be recrystallized from ethyl acetate. The product is the cyclic acetal form of HMSA, which exists as the open-ring form in aqueous buffer at pH 8.0.[4]
Protocol 2: Spectrophotometric Assay of 2-Hydroxymuconate-Semialdehyde Hydrolase (HMSH) Activity
This protocol is adapted from the assay for 2-hydroxymuconate semialdehyde dehydrogenase and relies on monitoring the decrease in absorbance of HMSA at its λmax.[4]
Materials:
-
50 mM Potassium Phosphate Buffer, pH 8.5, containing 50 mM NaCl
-
Enzymatically synthesized this compound (HMSA) solution (concentration determined by absorbance at 375 nm using a molar extinction coefficient of 22,966 M⁻¹cm⁻¹)[4]
-
Purified or crude 2-Hydroxymuconate-Semialdehyde Hydrolase (HMSH) enzyme preparation
-
UV-Vis Spectrophotometer
-
10 mm path length quartz cuvettes
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing 50 mM potassium phosphate buffer (pH 8.5) with 50 mM NaCl.
-
Add a known concentration of HMSA to the reaction mixture. The final concentration should be varied to determine kinetic parameters.
-
Equilibrate the cuvette at the desired temperature (e.g., 25 °C) in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the HMSH enzyme solution to the cuvette and mix quickly.
-
Immediately begin monitoring the decrease in absorbance at 375 nm over time.
-
The initial velocity of the reaction is determined from the linear portion of the absorbance vs. time plot.
-
To determine the kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of HMSA.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
Mandatory Visualizations
Caption: The meta-cleavage pathway of catechol to formate and 2-oxopent-4-enoate.
Caption: Workflow for the synthesis of HMSA and its use in a hydrolase kinetic assay.
References
- 1. 2-Hydroxymuconate semialdehyde - Wikipedia [en.wikipedia.org]
- 2. 2-hydroxymuconate-semialdehyde hydrolase - Wikipedia [en.wikipedia.org]
- 3. Identification of Functional Residues in a this compound Hydrolase | Semantic Scholar [semanticscholar.org]
- 4. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Production of 2-Hydroxymuconic Semialdehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxymuconic semialdehyde (2-HMS) is a valuable intermediate in the synthesis of various specialty chemicals, including picolinic acid and other pyridine derivatives, which are precursors for pharmaceuticals, vitamins, and pesticides.[1] Its reactive nature, owing to multiple functional groups, makes chemical synthesis challenging.[2] Biotechnological production using microbial systems offers a promising and environmentally friendly alternative. This document provides detailed application notes and protocols for the large-scale production of 2-HMS, focusing on a fed-batch fermentation strategy using genetically engineered Pseudomonas putida, followed by in-situ stabilization and downstream processing.
Biosynthetic Pathway and Production Strategy
The microbial production of 2-HMS is typically achieved through the meta-cleavage pathway of aromatic compounds. In this pathway, a precursor such as catechol is converted to 2-HMS by the enzyme catechol 2,3-dioxygenase.[3][4] To enable the accumulation of 2-HMS, the downstream metabolic pathway is blocked by genetically modifying the production strain to inactivate the enzymes responsible for further 2-HMS degradation, such as this compound dehydrogenase and hydrolase.[1]
A key challenge in the production of 2-HMS is its inherent instability.[2] To overcome this, a strategy of in-situ stabilization is employed, where 2-HMS is converted to a more stable aldehyde-bisulfite adduct by adding a bisulfite salt to the fermentation broth.[1][2] This adduct can be readily purified and later converted back to 2-HMS.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various reported methods for the production of this compound.
Table 1: Production Titers and Yields from Batch and Resting Cell Processes
| Precursor | Production Strain | Process Type | Precursor Concentration | 2-HMS Titer | Molar Yield/Conversion | Reference |
| Phenol | Pseudomonas stutzeri N2 | Whole-cell degradation | 4.25 mmol/L | 3.79 ± 0.08 mmol/L | ~89% | [2] |
| Catechol | Cell-free extract (catechol 2,3-dioxygenase) | Enzymatic conversion | 6 g/L | Not specified | ~75% conversion | [2] |
| Aniline Hydrochloride | Pseudomonas sp. AW-2 mutant Y-2 | Growing culture | 1 mg/mL | 0.77 mg/mL | 70% | |
| Aniline Hydrochloride | Pseudomonas sp. AW-2 mutant Y-2 | Resting cells | 1 mg/mL | 0.65 mg/mL | 60% | |
| Toluene/Catechol | Constructed Pseudomonas putida mutant | Bioconversion | Not specified | Up to 1 g/L | Not specified | [1] |
| Toluene/Catechol with Bisulfite | Constructed Pseudomonas putida mutant | Bioconversion | Not specified | Up to 7.8 mM (adduct) | Not specified |
Table 2: Key Parameters for Fed-Batch High-Density Cultivation of Pseudomonas putida
| Parameter | Value | Reference |
| Specific Growth Rate (μ) | 0.25 h⁻¹ - 0.35 h⁻¹ | [3] |
| Final Biomass | 50 - 71.3 g/L | [3] |
| Biomass Productivity | 2.0 - 4.3 g/L/h | [2][3] |
| Carbon Source for Growth | Glucose or Butyrate | [2][3] |
Experimental Protocols
Protocol 1: High-Density Fed-Batch Fermentation of Pseudomonas putida for 2-HMS Production
This protocol is a synthesized approach for large-scale production, combining high-density fermentation of Pseudomonas putida with the bioconversion of catechol and in-situ stabilization of 2-HMS.
1. Strain and Inoculum Preparation:
-
Use a genetically engineered strain of Pseudomonas putida with a deficient 2-HMS metabolic pathway.
-
Prepare a seed culture by inoculating a single colony into a baffled shake flask containing a suitable growth medium (e.g., M9 minimal medium with glucose).
-
Incubate at 30°C with shaking at 200 rpm until the culture reaches the late exponential phase.
2. Bioreactor Setup and Batch Phase:
-
Prepare the bioreactor with a defined mineral salt medium. A suitable medium composition is provided in Table 3.
-
Sterilize the bioreactor and medium.
-
Aseptically add sterile glucose and other heat-sensitive components.
-
Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of approximately 0.1.
-
Start the batch phase with the following parameters:
-
Temperature: 30°C
-
pH: 7.0 (controlled with NH₄OH)
-
Dissolved Oxygen (DO): Maintained at >30% saturation by controlling agitation and aeration.
-
Table 3: Example Mineral Salt Medium for Pseudomonas putida Fed-Batch Fermentation
| Component | Concentration |
| Na₂HPO₄ | 13.55 g/L |
| KH₂PO₄ | 6 g/L |
| NaCl | 1 g/L |
| (NH₄)₂SO₄ | 2.25 g/L |
| MgSO₄ | 2 mM |
| CaCl₂ | 100 µM |
| FeSO₄ | 36 µM |
| Trace Metal Solution | 1 mL/L |
| Glucose (initial) | 25 g/L |
3. Fed-Batch Phase:
-
Once the initial glucose is depleted (indicated by a sharp increase in DO), initiate the fed-batch phase.
-
The feeding strategy should aim to maintain a specific growth rate (e.g., 0.25 h⁻¹) to achieve high cell density.
-
The feed medium should be a concentrated solution of glucose and other essential nutrients. An example feed medium is provided in Table 4.
Table 4: Example Feed Medium Composition
| Component | Concentration |
| Glucose | 500 g/L |
| (NH₄)₂SO₄ | 13.5 g/L |
| Antifoam | 4 mL/L |
4. Biotransformation and In-situ Stabilization:
-
When the desired cell density is reached (e.g., OD₆₀₀ > 50), induce the expression of catechol 2,3-dioxygenase if necessary.
-
Begin the biotransformation by feeding a sterile solution of the precursor (e.g., catechol). The feeding rate should be carefully controlled to avoid substrate toxicity.
-
Simultaneously, or shortly after starting the precursor feed, begin the addition of a sterile, neutralized sodium bisulfite solution to the bioreactor to stabilize the produced 2-HMS.
-
Monitor the formation of the 2-HMS-bisulfite adduct.
Protocol 2: Downstream Processing - Recovery and Purification of 2-HMS
1. Harvesting the Adduct:
-
At the end of the fermentation, cool the broth to promote precipitation of the 2-HMS-bisulfite adduct.
-
Separate the precipitate from the cells and the fermentation broth by centrifugation or filtration.
2. Purification of the Adduct:
-
Wash the collected precipitate with cold water to remove impurities.
-
Further purify the adduct by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).
3. Conversion of Adduct to 2-HMS:
-
Dissolve the purified 2-HMS-bisulfite adduct in water.
-
Add a strong base, such as 3 M sodium hydroxide, and incubate at 50°C for a short period (e.g., 2-5 minutes) to convert the adduct back to 2-HMS.[2]
-
The resulting solution contains the purified 2-HMS.
Protocol 3: Analytical Method - Spectrophotometric Quantification of 2-HMS
1. Principle:
-
This compound exhibits a characteristic absorbance maximum at 375 nm, which can be used for its quantification.
2. Procedure:
-
Prepare a standard curve using purified 2-HMS of known concentrations.
-
For a fermentation sample, centrifuge to remove cells.
-
Dilute the supernatant with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).
-
Measure the absorbance of the diluted sample at 375 nm using a spectrophotometer.
-
Use the standard curve to determine the concentration of 2-HMS in the sample.
-
Note: The presence of the bisulfite adduct may interfere with direct measurement. For accurate quantification during the production phase, it may be necessary to convert the adduct in a sample back to 2-HMS before measurement or use an alternative analytical method like HPLC.
Visualizations
Caption: Biosynthetic pathway of this compound from catechol.
Caption: Experimental workflow for large-scale 2-HMS production.
References
- 1. US4673646A - Production of this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Physically associated enzymes produce and metabolize 2-hydroxy-2,4-dienoate, a chemically unstable intermediate formed in catechol metabolism via meta cleavage in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2-Hydroxymuconic Semialdehyde in Organic Synthesis: A Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxymuconic semialdehyde (2-HMS) is a highly reactive and versatile intermediate in the microbial degradation of aromatic compounds.[1] Its unique structure, featuring an aldehyde, a carboxylic acid, and a conjugated diene system, makes it a valuable C6 platform chemical for organic synthesis. While its inherent instability has presented challenges, methodologies for its enzymatic production and in situ stabilization have paved the way for its use as a precursor to valuable molecules, particularly nitrogen-containing heterocycles. This document provides a comprehensive overview of the applications of 2-HMS in organic synthesis, with a focus on detailed experimental protocols and quantitative data.
Key Applications
The primary and most well-documented application of this compound in organic synthesis is its role as a precursor for the synthesis of picolinic acid and its derivatives. Picolinic acid is a crucial intermediate in the production of pharmaceuticals, herbicides, and other specialty chemicals. The conversion of 2-HMS to picolinic acid proceeds through a cyclization reaction with an ammonia source, followed by aromatization.
Subsequent decarboxylation of picolinic acid provides a direct route to pyridine, a fundamental heterocyclic scaffold in medicinal chemistry and materials science.[2]
Data Presentation
Table 1: Enzymatic Synthesis of this compound
| Substrate | Biocatalyst | Reaction Conditions | Product | Yield (%) | Reference |
| Catechol | Catechol 2,3-dioxygenase | Aqueous buffer, pH 7.5-8.0, Room Temperature | This compound | High (often used in situ) | [2] |
Table 2: Conversion of this compound to Picolinic Acid
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |
| This compound | Ammonium Hydroxide | Water | Room Temperature | Not specified | Picolinic Acid | Not specified | [2] |
Table 3: Decarboxylation of Picolinic Acid to Pyridine
| Starting Material | Conditions | Product | Yield (%) | Reference |
| Picolinic Acid | Heating | Pyridine | Not specified | [2] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound from Catechol
This protocol is adapted from established enzymatic methods for the production of 2-HMS.
Materials:
-
Catechol
-
Catechol 2,3-dioxygenase (commercially available or from microbial cell lysate)
-
Phosphate buffer (50 mM, pH 7.5)
-
Sodium bisulfite (for stabilization)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve catechol in 50 mM phosphate buffer (pH 7.5) to a final concentration of 10 mM.
-
Add catechol 2,3-dioxygenase to the solution. The optimal enzyme concentration should be determined empirically.
-
Stir the reaction mixture at room temperature and monitor the formation of the characteristic yellow color of 2-HMS (λmax ≈ 375 nm).
-
For isolation, the reaction can be quenched by the addition of a saturated solution of sodium bisulfite, which forms a stable adduct with 2-HMS.
-
Acidify the solution to pH 2-3 with a suitable acid (e.g., HCl).
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the 2-HMS-bisulfite adduct. The free 2-HMS can be regenerated by treatment with a mild base.
Protocol 2: Synthesis of Picolinic Acid from this compound
This protocol is based on the general transformation described in the literature.[2]
Materials:
-
This compound (or its bisulfite adduct)
-
Ammonium hydroxide solution (e.g., 28-30%)
-
Water
-
Hydrochloric acid (for pH adjustment)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the this compound (or its bisulfite adduct, which will release 2-HMS in situ under these conditions) in water.
-
Add an excess of ammonium hydroxide solution to the reaction mixture.
-
Stir the solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction, carefully neutralize the solution with hydrochloric acid to a pH of approximately 3-4.
-
Extract the aqueous solution with ethyl acetate (3 x volume).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain crude picolinic acid.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 3: Decarboxylation of Picolinic Acid to Pyridine
This protocol is based on the established thermal decarboxylation of picolinic acid.[2]
Materials:
-
Picolinic acid
-
High-boiling point solvent (e.g., glycerol, quinoline) (optional)
-
Distillation apparatus
Procedure:
-
Place picolinic acid in a round-bottom flask equipped with a distillation apparatus. The reaction can be performed neat or in a high-boiling point solvent to ensure even heating.
-
Heat the flask to a temperature above the melting point of picolinic acid (typically > 136 °C).
-
The decarboxylation will proceed with the evolution of carbon dioxide.
-
Pyridine will distill over as it is formed. Collect the distillate.
-
The collected pyridine can be further purified by redistillation.
Signaling Pathways and Experimental Workflows
The synthesis of picolinic acid and pyridine from this compound can be visualized as a linear synthetic pathway.
Caption: Synthetic pathway from this compound to pyridine.
An experimental workflow for the chemo-enzymatic synthesis of pyridine from catechol can be outlined as follows:
Caption: Chemo-enzymatic workflow for pyridine synthesis from catechol.
Conclusion
This compound is a valuable and reactive intermediate with a primary application in the synthesis of picolinic acid and pyridine. The chemo-enzymatic approach, combining the specificity of biocatalysis for 2-HMS production with established organic transformations, offers a powerful strategy for accessing these important heterocyclic compounds from simple aromatic precursors. The protocols and data presented herein provide a foundation for researchers to explore and utilize the synthetic potential of this versatile platform chemical. Further research into expanding the synthetic utility of 2-HMS to other classes of compounds remains an area of interest.
References
Application Notes and Protocols for Monitoring Aromatic Compound Biodegradation using 2-Hydroxymuconic Semialdehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biodegradation of aromatic compounds is a critical process in environmental remediation and a key consideration in the metabolic profiling of xenobiotics. A common pathway for the aerobic catabolism of these compounds in microorganisms is the meta-cleavage pathway. A key intermediate in this pathway is 2-hydroxymuconic semialdehyde (HMS), a yellow-colored compound whose formation can be readily monitored spectrophotometrically.[1][2] This application note provides detailed protocols for utilizing the measurement of HMS to monitor the biodegradation of aromatic compounds, specifically focusing on the activity of catechol 2,3-dioxygenase (C23O), the enzyme responsible for its formation.
Aromatic hydrocarbons are widespread environmental pollutants, and their biodegradation is a subject of intense research.[3][4] Many bacterial species utilize the meta-cleavage pathway to degrade catecholic intermediates, which are formed from a variety of aromatic precursors such as benzene, toluene, naphthalene, and phenol.[4][5][6] The central enzyme in this pathway, catechol 2,3-dioxygenase, catalyzes the ring cleavage of catechol to produce HMS.[7][8] The distinct absorbance of HMS at 375 nm allows for a convenient and continuous spectrophotometric assay of C23O activity, providing a direct measure of aromatic compound catabolism.[7][9]
Signaling Pathway: The Meta-Cleavage Pathway
The catabolism of many aromatic compounds converges on the formation of catechol or substituted catechols.[5][6] These catechols are then processed by one of two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway.[6][10] The meta-cleavage pathway, which is the focus of these application notes, proceeds via the extradiol cleavage of the aromatic ring by catechol 2,3-dioxygenase.[6] The resulting product, this compound, is then further metabolized by a hydrolase or a dehydrogenase to intermediates that can enter central metabolic pathways like the TCA cycle.[5][11]
Experimental Protocols
Protocol 1: Preparation of Cell-Free Extracts
This protocol describes the preparation of cell-free extracts from bacterial cultures for the subsequent assay of catechol 2,3-dioxygenase activity.
Materials:
-
Bacterial culture grown in the presence of an aromatic compound inducer (e.g., benzoate, toluene).
-
Potassium phosphate buffer (50 mM, pH 7.5).
-
Lysozyme solution (10 mg/mL in potassium phosphate buffer).
-
DNase I solution (1 mg/mL in potassium phosphate buffer).
-
Protease inhibitor cocktail.
-
Centrifuge and centrifuge tubes.
-
Sonciator or French press.
-
Spectrophotometer.
Procedure:
-
Harvest bacterial cells from the culture by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with cold 50 mM potassium phosphate buffer (pH 7.5).
-
Resuspend the cell pellet in the same buffer to a final optical density at 600 nm (OD600) of 10.
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Disrupt the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off) or by passing through a French press at 16,000 psi.
-
Add DNase I to a final concentration of 10 µg/mL and a protease inhibitor cocktail to prevent protein degradation.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to remove cell debris.[2]
-
Collect the supernatant (cell-free extract) and determine the total protein concentration using a standard method (e.g., Bradford assay).
-
Store the cell-free extract on ice for immediate use or at -80°C for long-term storage.
Protocol 2: Catechol 2,3-Dioxygenase (C23O) Activity Assay
This protocol details the spectrophotometric assay for measuring the activity of C23O in cell-free extracts or purified enzyme preparations. The assay is based on the rate of formation of this compound, which has a maximum absorbance at 375 nm.
Materials:
-
Cell-free extract or purified C23O enzyme.
-
Potassium phosphate buffer (100 mM, pH 7.5).[12]
-
Catechol solution (10 mM in 10 mM potassium phosphate buffer, pH 7.5, freshly prepared).
-
Spectrophotometer capable of measuring absorbance at 375 nm.
-
Cuvettes.
Procedure:
-
Set up the reaction mixture in a cuvette containing:
-
890 µL of 100 mM potassium phosphate buffer (pH 7.5).
-
10-50 µL of cell-free extract or an appropriate amount of purified enzyme.
-
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of 10 mM catechol solution to a final concentration of 1 mM.
-
Immediately mix the contents of the cuvette and start monitoring the increase in absorbance at 375 nm over time (e.g., every 15 seconds for 5 minutes).
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Enzyme activity is calculated using the molar extinction coefficient of this compound (ε = 33,000 M⁻¹cm⁻¹ at 375 nm).[12] One unit (U) of enzyme activity is defined as the amount of enzyme that produces 1 µmol of this compound per minute under the assay conditions.
Calculation of Enzyme Activity: Activity (U/mL) = (ΔA₃₇₅/min) / (ε * l) * (V_total / V_enzyme) * 10⁶
Where:
-
ΔA₃₇₅/min = Initial rate of change in absorbance at 375 nm per minute.
-
ε = Molar extinction coefficient of HMS (33,000 M⁻¹cm⁻¹).
-
l = Path length of the cuvette (usually 1 cm).
-
V_total = Total volume of the reaction mixture (in µL).
-
V_enzyme = Volume of the enzyme sample added (in µL).
-
10⁶ = Conversion factor from moles to µmoles.
Specific activity is then calculated by dividing the enzyme activity (U/mL) by the protein concentration (mg/mL).
Protocol 3: Whole-Cell Assay for C23O Activity
This protocol is adapted for measuring C23O activity directly in whole bacterial cells, which can be useful for high-throughput screening or when cell lysis is not desirable.[7][9]
Materials:
-
Bacterial culture.
-
Tris-HCl buffer (50 mM, pH 7.5).
-
Catechol solution (10 mM in 50 mM Tris-HCl, pH 7.5).
-
Centrifuge and centrifuge tubes.
-
96-well microplate reader or spectrophotometer.
Procedure:
-
Grow bacterial cells to the desired growth phase.
-
Harvest the cells by centrifugation and wash the pellet with 50 mM Tris-HCl buffer (pH 7.5).
-
Resuspend the cells in the same buffer to a specific optical density at 600 nm (e.g., OD₆₀₀ = 0.5).[9]
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add 10 µL of 10 mM catechol solution to each well to a final concentration of 1 mM.
-
Immediately begin monitoring the absorbance at 375 nm in a microplate reader at regular intervals.
-
The rate of HMS production can be correlated with the cell density to express activity. For more quantitative results, cell permeability can be enhanced by treatment with a surfactant like n-dodecyltrimethylammonium bromide (DTAB).[7]
Data Presentation
Quantitative data from C23O activity assays should be summarized in a clear and structured format. Below is an example table for presenting kinetic parameters of C23O from different sources or under different conditions.
| Enzyme Source/Condition | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Pseudomonas putida mt-2 (XylE) | Catechol | 34.67[7] | - | - |
| Pseudomonas putida G7 (NahH) | 2-hydroxymuconate semialdehyde | 1.3 ± 0.3[13] | 0.9[13] | 0.66 x 10⁶[13] |
| Pseudomonas pseudoalcaligenes JS45 | This compound | 26 ± 2[14] | - | - |
| Sphingomonas paucimobilis SYK-6 (LigC) | 4-carboxy-2-hydroxymuconate-6-semialdehyde (NADP⁺) | 26.0 ± 0.5[15] | - | - |
| Sphingomonas paucimobilis SYK-6 (LigC) | 4-carboxy-2-hydroxymuconate-6-semialdehyde (NAD⁺) | 20.6 ± 1.0[15] | - | - |
Note: The table includes kinetic data for both C23O (producing HMS) and HMS dehydrogenase (consuming HMS) to provide a broader context of the pathway's enzymology. The substrate for NahH and the JS45 enzyme is HMS itself, as these are HMS dehydrogenases. The S. paucimobilis enzyme acts on a related substrate.
Troubleshooting and Considerations
-
Substrate Instability: Catechol solutions should be prepared fresh as they can auto-oxidize.
-
HMS Instability: this compound is chemically unstable and can oxidize when exposed to air.[1] For applications requiring stable HMS, it can be prepared and stabilized as a bisulfite adduct.[1][16]
-
Cell Permeability: In whole-cell assays, the cell wall can be a barrier to substrate entry.[7] Permeabilizing agents may be necessary for accurate measurements.
-
Interfering Absorbance: Ensure that other components in the reaction mixture do not absorb significantly at 375 nm. A proper blank control (without enzyme or substrate) is crucial.
-
Enzyme Inhibition: Some substituted catechols, like 4-methylcatechol, can act as suicide inhibitors for C23O, leading to enzyme inactivation over time.[12] This should be considered when working with mixed aromatic substrates.
Conclusion
Monitoring the formation of this compound provides a robust and straightforward method for assessing the biodegradation of aromatic compounds via the meta-cleavage pathway. The protocols and data presented here offer a comprehensive guide for researchers to implement this assay in their studies of environmental microbiology, bioremediation, and drug metabolism. The distinct spectral properties of HMS make it an invaluable indicator for real-time monitoring of catabolic activity.
References
- 1. benchchem.com [benchchem.com]
- 2. US4673646A - Production of this compound - Google Patents [patents.google.com]
- 3. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. catechol degradation II (meta-cleavage pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Hydroxymuconate semialdehyde - Wikipedia [en.wikipedia.org]
- 9. Catechol 2,3-dioxygenase activity assay. [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Construction of Chimeric Catechol 2,3-Dioxygenase Exhibiting Improved Activity against the Suicide Inhibitor 4-Methylcatechol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Genetic and biochemical characterization of 4-carboxy-2-hydroxymuconate-6-semialdehyde dehydrogenase and its role in the protocatechuate 4,5-cleavage pathway in Sphingomonas paucimobilis SYK-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
how to stabilize 2-hydroxymuconic semialdehyde in aqueous solution
Welcome to the Technical Support Center for Experimental Reagents. This guide provides detailed troubleshooting advice and protocols for researchers working with 2-hydroxymuconic semialdehyde (2-HMS).
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-HMS) and why is it important? A1: this compound (2-HMS) is a key metabolic intermediate in the microbial degradation pathway of various aromatic compounds, such as phenol and naphthalene.[1][2] Its distinct yellow color makes it a useful indicator for monitoring these degradation processes in bioremediation and enzymatic studies.[1] Due to its multiple reactive functional groups, it also serves as a versatile building block in organic synthesis.[1][3][4]
Q2: My 2-HMS solution is unstable and loses its yellow color over time. Why does this happen? A2: 2-HMS is known to be chemically unstable in aqueous solutions.[1] This instability is due to its high reactivity, stemming from its aldehyde, carboxylic acid, and carbon-carbon double bonds.[3][4] It is prone to oxidation when exposed to air and can undergo other degradation reactions, leading to a loss of the compound and a change in solution appearance.[1]
Q3: What is the most effective method to stabilize 2-HMS for long-term storage? A3: The most effective and commonly cited method is to convert 2-HMS into its bisulfite adduct (an α-hydroxy sulfonate).[1][3][4] This is achieved by adding sodium bisulfite (NaHSO₃) to the 2-HMS solution, which forms a stable, crystalline precipitate.[3][4] This adduct can be stored and later converted back to the active 2-HMS when needed.[3][5]
Q4: How do I regenerate the active 2-HMS from its stable bisulfite adduct? A4: The 2-HMS-bisulfite adduct can be readily decomposed to release the free 2-HMS by treating it with an alkaline solution, such as sodium hydroxide (NaOH).[3][4][5] A typical procedure involves incubating the adduct with 3 M NaOH at 50°C for approximately 2 minutes to achieve a high yield of recovery.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid decrease in absorbance at 375 nm during kinetic assays. | 1. Chemical Instability: The 2-HMS substrate is degrading under the assay conditions (e.g., pH, temperature).2. Oxidation: The compound is being oxidized by dissolved oxygen in the buffer. | 1. Ensure the buffer pH is optimal for both the enzyme and substrate stability (typically pH 7.0-8.5). Keep all solutions on ice when not in use.[2][5]2. Use freshly prepared, deoxygenated buffers for all assays. |
| Inconsistent experimental results or poor reproducibility. | The 2-HMS stock solution is degrading over time, leading to variable starting concentrations. | Prepare a stabilized 2-HMS-bisulfite adduct stock. Regenerate the required amount of 2-HMS immediately before each experiment. This ensures a consistent and known concentration of the active substrate. |
| Low yield when synthesizing 2-HMS enzymatically from catechol. | The newly formed 2-HMS is degrading as the reaction proceeds. | Add sodium bisulfite directly to the enzymatic reaction mixture. This will "trap" the 2-HMS as its stable adduct as it is formed, preventing degradation and allowing for higher accumulation.[5] |
| Difficulty purifying 2-HMS from a reaction mixture. | The high reactivity of 2-HMS makes it susceptible to degradation during standard purification steps like chromatography or evaporation. | Convert the 2-HMS to its bisulfite adduct, which precipitates from the solution. This adduct can be easily purified by simple recrystallization, providing a high-purity, stable solid.[3][4] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the stabilization and regeneration of 2-HMS using the bisulfite adduct method.
| Parameter | Value | Conditions | Source |
| Regeneration Yield | ~84% | Incubation of adduct with 3 M NaOH at 50°C for 2 min. | [3] |
| Regeneration Yield (Alternative) | Up to 87.3 ± 0.2% | Incubation of adduct with 3 M NaOH at 50°C for 5 min. | [3] |
| Max Adduct Accumulation | ~7.8 mM | Achieved by adding neutralized sodium metabisulfite to a bioconversion system. | [5] |
| Monitoring Wavelength | 375 nm | The characteristic absorbance peak for 2-HMS used to monitor its formation and degradation. | [2][5] |
Diagrams
Chemical Pathway
Caption: The chemical pathway for stabilizing and regenerating 2-HMS.
Experimental Workflow
Caption: Workflow for preparing and using a stabilized 2-HMS stock.
Detailed Experimental Protocol
Protocol: Preparation and Regeneration of Stabilized 2-HMS-Bisulfite Adduct
This protocol describes how to stabilize an aqueous solution of 2-HMS by converting it to a solid bisulfite adduct and subsequently regenerating the active compound for experimental use.[3][4]
Materials:
-
Aqueous solution containing 2-HMS (e.g., from enzymatic synthesis)
-
Saturated sodium bisulfite (NaHSO₃) solution
-
Sodium hydroxide (NaOH) solution, 3 M
-
Deionized water
-
Filtration apparatus (e.g., Büchner funnel)
-
Reaction vessel
-
Water bath or heating block
Part 1: Stabilization of 2-HMS
-
Preparation: Begin with your aqueous solution of freshly prepared 2-HMS. This is often a cell-free extract from bacteria like Pseudomonas that have converted a substrate such as catechol into 2-HMS.[3]
-
Adduct Formation: Slowly add a saturated solution of NaHSO₃ to the 2-HMS culture or solution while stirring.
-
Precipitation: Continue stirring the mixture. A white, rod-like precipitate of the 2-HMS-bisulfite adduct will gradually form.[3][4]
-
Isolation: Isolate the precipitate by vacuum filtration. Wash the collected solid with a small amount of cold deionized water to remove impurities.
-
Purification (Optional but Recommended): For high-purity adduct, perform a recrystallization. The specific solvent system will depend on the exact nature of the impurities but can often be achieved with an appropriate aqueous/organic solvent mixture.
-
Storage: Dry the purified crystals thoroughly. The resulting solid 2-HMS-bisulfite adduct is stable and can be stored for long-term use.[4]
Part 2: Regeneration of Active 2-HMS for Experiments
-
Preparation: Weigh the desired amount of the solid 2-HMS-bisulfite adduct and dissolve it in a minimal amount of deionized water or buffer in a suitable reaction tube.
-
Alkaline Treatment: Add 3 M NaOH solution to the tube.
-
Incubation: Immediately place the tube in a water bath or heating block pre-heated to 50°C. Incubate for 2 to 5 minutes.[3] This step rapidly decomposes the adduct, releasing the free, active 2-HMS.
-
Neutralization & Use: Remove the tube from the heat and immediately neutralize the solution with a suitable acid (e.g., HCl or phosphoric acid) to the desired pH for your experiment. The regenerated 2-HMS solution is now ready for immediate use in enzymatic assays or other experiments.
-
Verification: The presence of regenerated 2-HMS can be confirmed by its characteristic yellow color and by measuring its absorbance at 375 nm.[2][5]
References
- 1. This compound [benchchem.com]
- 2. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US4673646A - Production of this compound - Google Patents [patents.google.com]
Technical Support Center: Preventing Oxidation of 2-Hydroxymuconic Semialdehyde (HMS)
Introduction
2-Hydroxymuconic semialdehyde (2-HMS) is a pivotal intermediate in the microbial meta-cleavage pathway for the biodegradation of aromatic compounds such as phenol and catechol.[1][2] Its distinct yellow color serves as a useful visual indicator in experimental settings.[2] However, 2-HMS is notoriously unstable and reactive due to its multiple functional groups, making it susceptible to oxidation and challenging to handle in aqueous solutions.[3][4][5] This guide provides troubleshooting advice and detailed protocols to help researchers minimize HMS degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is my yellow 2-HMS solution losing its color or turning brown?
A: The yellow color of the solution is characteristic of 2-HMS. A loss of this color indicates that the compound is degrading, likely through oxidation or other decomposition pathways. This instability is a known characteristic of 2-HMS in aqueous solutions.[2][3]
Q2: What is the primary cause of 2-HMS instability?
A: The instability of 2-HMS stems from its chemical structure, which contains several reactive functional groups, including an aldehyde and conjugated double bonds.[3][5] This makes the molecule highly susceptible to oxidation, polymerization, and other reactions, especially in solution.
Q3: How can I stabilize 2-HMS for storage or downstream experiments?
A: The most effective method for stabilizing 2-HMS is to convert it into a bisulfite adduct.[3][6] Adding a bisulfite salt, such as sodium bisulfite (NaHSO₃), to the HMS solution sequesters the reactive aldehyde group, forming a stable, often precipitable, adduct.[4][6] This adduct is stable under neutral pH conditions and can be stored long-term.[3][5][6] The active 2-HMS can then be regenerated from the adduct when needed by treatment with a base like sodium hydroxide.[3][4]
Q4: What is the optimal pH for working with 2-HMS?
A: While enzymatic assays involving 2-HMS are often conducted at a pH between 7.5 and 8.5, the compound's stability is pH-dependent.[7] The bisulfite adduct used for stabilization is most stable at neutral pH.[6] Alkaline conditions (e.g., addition of NaOH) are used to intentionally decompose the adduct to release the free aldehyde but can also promote degradation if not controlled.[3][4][6] For general handling, maintaining a near-neutral pH is advisable unless the experimental protocol specifies otherwise.
Q5: Is it safe to work with 2-HMS at room temperature?
A: 2-HMS is stable at room temperature as a solid.[7] However, in aqueous solutions, it is highly unstable. Therefore, it is recommended to prepare 2-HMS solutions fresh, keep them on ice, and use them promptly to minimize degradation.
Q6: How can I accurately measure the concentration of 2-HMS in my sample?
A: The concentration of 2-HMS can be reliably determined spectrophotometrically. The compound exhibits a maximum absorbance at a wavelength of 375 nm.[6][7] The disappearance of 2-HMS can be monitored by tracking the decrease in absorbance at this wavelength.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of yellow color in HMS solution. | Oxidation and/or chemical degradation of 2-HMS. | Prepare solutions fresh and keep them on ice. For longer-term stability, convert HMS to its bisulfite adduct for storage.[3][5][6] |
| Low or inconsistent yield of 2-HMS from enzymatic synthesis. | The synthesized 2-HMS is degrading as it is being produced. | Add sodium bisulfite directly to the reaction mixture. This will trap the 2-HMS as a stable adduct as it is formed, preventing degradation and increasing the overall yield.[4][6] |
| Inconsistent results in enzyme kinetic assays using 2-HMS as a substrate. | The concentration of the 2-HMS substrate is decreasing over the course of the experiment due to its instability. | Prepare the 2-HMS stock solution immediately before use. If using a recovered stock from a bisulfite adduct, ensure the pH is properly adjusted for the assay. Initiate the assay immediately after adding the HMS substrate.[7] |
| Toxicity observed in microbial cultures producing 2-HMS. | Accumulation of reactive 2-HMS is toxic to the cells. | Conduct the bioconversion in the presence of a bisulfite salt to sequester the toxic aldehyde as a less harmful adduct.[6] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis and Stabilization of 2-HMS
This protocol describes the generation of 2-HMS from catechol using catechol-2,3-dioxygenase (C23O) and its immediate stabilization as a bisulfite adduct.
-
Dissolve catechol in a suitable buffer (e.g., 20-50 mM sodium phosphate, pH 7.5).[7]
-
Add a purified or cell-free extract of catechol-2,3-dioxygenase to the catechol solution.[7]
-
To enhance the reaction, bubble pure oxygen gas through the stirring mixture.[7] The solution will turn yellow and then deepen to red, indicating the formation of 2-HMS.[7]
-
To stabilize the product, add a saturated solution of sodium bisulfite (NaHSO₃) directly to the reaction mixture.[4]
-
Allow the mixture to stand. A white, rod-like precipitate of the 2-HMS-bisulfite adduct will form.[4]
-
The adduct can be purified from the reaction mixture by simple recrystallization.[3][4]
Protocol 2: Recovery of Free 2-HMS from Bisulfite Adduct
This protocol regenerates the active, free 2-HMS from its stable bisulfite adduct.
-
Suspend the purified 2-HMS-bisulfite adduct in water.
-
Add a strong base, such as 3 M sodium hydroxide (NaOH), to the suspension.[3][4]
-
Incubate the mixture at 50°C for 2-5 minutes.[3][4] This will decompose the adduct and release the free 2-HMS, which will impart a yellow color to the solution.
-
Immediately neutralize or adjust the pH of the solution as required for your downstream application to prevent degradation of the recovered 2-HMS.
Protocol 3: Spectrophotometric Quantification of 2-HMS
This protocol is for determining the concentration of 2-HMS in a solution.
-
Set a spectrophotometer to measure absorbance at 375 nm.
-
Use quartz cuvettes with a 10 mm path length.[7]
-
Blank the instrument using the same buffer that your 2-HMS sample is in.
-
Measure the absorbance of your 2-HMS solution.
-
Calculate the concentration using the Beer-Lambert law (A = εcl), with the molar extinction coefficient (ε) for 2-HMS at 375 nm being 22,966 M⁻¹cm⁻¹.[7]
Quantitative Data Summary
The following table summarizes the optimized conditions for recovering free 2-HMS from its bisulfite adduct.
| Parameter | Optimized Value | Outcome | Reference |
| Regeneration Agent | 3 M Sodium Hydroxide | Decomposes adduct to release free 2-HMS | [3][4] |
| Temperature | 50°C | Accelerates the release of 2-HMS | [3][4] |
| Incubation Time | 2 - 5 minutes | Sufficient for high conversion | [3][4] |
| Conversion Rate | ~84% - 87.3% | High yield of recovered 2-HMS | [3][4] |
Visualizations
Caption: Experimental workflow for the synthesis, stabilization, and recovery of 2-HMS.
Caption: Chemical pathways showing the instability of 2-HMS and its stabilization via bisulfite adduct formation.
References
- 1. 2-Hydroxymuconate semialdehyde - Wikipedia [en.wikipedia.org]
- 2. This compound [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. US4673646A - Production of this compound - Google Patents [patents.google.com]
- 7. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Synthesis of 2-Hydroxymuconic Semialdehyde
Welcome to the technical support center for the enzymatic synthesis of 2-hydroxymuconic semialdehyde (2-HMS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of 2-HMS using catechol 2,3-dioxygenase (C23O).
Issue 1: Low or No Yield of 2-HMS
Your reaction mixture does not turn yellow, or spectrophotometric readings at 375 nm are negligible, indicating a very low or zero yield of 2-HMS.
Possible Causes & Recommended Actions
| Possible Cause | Recommended Action | Explanation |
| Inactive Enzyme | 1. Verify Enzyme Activity: Perform a standard activity assay using fresh catechol substrate and a control enzyme preparation known to be active.[1] 2. Check Storage Conditions: Ensure the enzyme has been stored at the correct temperature (e.g., -20°C or -80°C) and buffer conditions. Enzyme activity can be lost over a couple of weeks, even when frozen.[2] 3. Reactivate Enzyme: If inactivation is suspected due to loss of the Fe(II) cofactor, incubate the enzyme with ferrous iron (e.g., FeSO₄) and a reducing agent like ascorbic acid.[3][4] | Catechol 2,3-dioxygenase is an iron-dependent enzyme that can lose activity due to cofactor loss, oxidation, or improper storage.[2][3] |
| Product Degradation | 1. Time-Course Analysis: Monitor 2-HMS formation over a shorter time frame to see if it is being produced and then rapidly degrading. 2. Stabilize with Bisulfite: Add a solution of sodium bisulfite or sodium metabisulfite to the reaction. This will trap the 2-HMS as a more stable bisulfite adduct, allowing it to accumulate. The adduct can be converted back to 2-HMS later.[5][6][7] | 2-HMS is a highly reactive and unstable molecule with multiple functional groups, making it prone to degradation or side reactions.[5][8] |
| Sub-Optimal Reaction Conditions | 1. Verify pH: Check the pH of your reaction buffer. The optimal pH for C23O is typically around 7.5, but some engineered enzymes may have optima up to pH 9.5.[9][10] 2. Optimize Temperature: Most C23O enzymes work well at room temperature or 30°C. Engineered variants may have an optimal temperature of 40-50°C.[10][11] | Enzyme activity is highly dependent on pH and temperature. Deviations from the optimal range can drastically reduce the reaction rate. |
| Substrate Issues | 1. Use Fresh Substrate: Prepare a fresh solution of catechol. Catechol can oxidize and degrade over time. 2. Check for Inhibitors: If using substituted catechols (e.g., 3-chlorocatechol, 4-methylcatechol), be aware they can act as inhibitors or suicide substrates, leading to rapid enzyme inactivation.[3][4][12] | The quality of the substrate is critical. Some substituted catechols are known to be potent, mechanism-based inactivators of C23O.[3][12] |
Troubleshooting Workflow
Caption: Troubleshooting flowchart for low 2-HMS yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme used for 2-HMS synthesis and what is its mechanism? A1: The primary enzyme is Catechol 2,3-dioxygenase (C23O), an extradiol dioxygenase.[13][14] It catalyzes the ring cleavage of catechol between carbons 2 and 3, incorporating both atoms of an oxygen molecule to form the linear product, this compound.[14] The enzyme contains an Fe(II) ion in its active site which is essential for catalysis.[3]
Q2: My C23O enzyme loses activity quickly when I use substituted catechols. Why does this happen? A2: This is a known phenomenon called suicide inactivation or mechanism-based inactivation.[12][15] Substrates like 3-halocatechols or 4-methylcatechol are processed by the enzyme, but they form reactive intermediates that irreversibly damage the enzyme, often by oxidizing the catalytic Fe(II) to Fe(III).[3][15] This leads to a time-dependent loss of activity.
Q3: How can I improve the stability of the C23O enzyme itself? A3: Several strategies can improve enzyme stability:
-
Protein Engineering: Site-directed mutagenesis to introduce features like intermolecular disulfide bonds has been shown to improve thermal and pH stability.[10][11]
-
Immobilization: Using whole cells expressing C23O or immobilizing the purified enzyme (e.g., in alginate beads) can significantly improve operational stability compared to the enzyme free in solution.[2]
-
Additives: Storing or reacting the enzyme in the presence of 10% acetone has been shown to slow down the inactivation process.[2]
Q4: 2-HMS is known to be unstable. What is the best way to prepare and store it? A4: Due to its reactivity, 2-HMS is difficult to store long-term.[8] A highly effective method is to convert it into an aldehyde-bisulfite adduct immediately after synthesis by adding sodium bisulfite (NaHSO₃) to the reaction mixture.[5][7] This forms a stable, crystalline solid that can be easily purified by recrystallization. When needed, the adduct can be readily converted back to 2-HMS by treatment with a base like sodium hydroxide.[5]
Q5: How is 2-HMS typically quantified? A5: 2-HMS has a distinct yellow color and a strong absorbance maximum at 375 nm.[2][9] Its concentration can be determined spectrophotometrically using the Beer-Lambert law. The molar extinction coefficient (ε) at pH 7.5-7.6 is approximately 33,400 M⁻¹cm⁻¹.[2][16]
Quantitative Data Summary
Table 1: Kinetic Properties of Catechol 2,3-Dioxygenases
| Enzyme / Substrate | Apparent Kₘ (µM) | k_cat (s⁻¹) | Reference(s) |
| C23O from P. putida / Catechol | 22.0 | - | [4] |
| C23O from P. putida / 3-Methylcatechol | 10.6 | - | [4] |
| NahI (2-HMS Dehydrogenase) / 2-HMS | 1.3 ± 0.3 | 0.9 | [16] |
Table 2: Conditions for Enzyme Inactivation by Suicide Substrates
| Enzyme / Inhibitor | Kᵢ (µM) | k₂ (s⁻¹) | Notes | Reference(s) |
| C23O from P. putida mt-2 / 3-Fluorocatechol | 17 | 2.38 x 10⁻³ | Inactivation is largely irreversible and oxygen-dependent. | [15] |
| C23O from P. putida mt-2 / 3-Chlorocatechol | 23 | 1.62 x 10⁻³ | Inactivation is largely irreversible and oxygen-dependent. | [15] |
| C23O from P. putida / 3-Chlorocatechol | 0.14 | - | Acts as a noncompetitive or mixed-type inhibitor. | [4][12] |
| C23O from P. putida / 4-Chlorocatechol | 50 | - | Acts as a noncompetitive or mixed-type inhibitor. | [4][12] |
Experimental Protocols
Protocol 1: Standard Enzymatic Synthesis and Assay of 2-HMS
This protocol describes the synthesis of 2-HMS from catechol and its quantification.
1. Reagent Preparation:
-
Phosphate Buffer: 50 mM potassium phosphate buffer, pH 7.5.
-
Substrate Stock: 10 mM catechol solution in phosphate buffer. Prepare fresh.
-
Enzyme Solution: Dilute purified C23O or cell-free extract to a suitable concentration (e.g., 0.01-0.1 mg/mL) in phosphate buffer. Keep on ice.
2. Reaction Setup:
-
Set a spectrophotometer to 375 nm and maintain the cuvette holder at 25°C or 30°C.
-
In a 1 mL quartz cuvette, add:
-
900 µL of 50 mM phosphate buffer (pH 7.5).
-
50 µL of 10 mM catechol stock solution (final concentration 0.5 mM).
-
-
Mix by inversion and incubate for 3-4 minutes to allow temperature equilibration.
3. Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 50 µL of the enzyme solution to the cuvette.
-
Immediately start monitoring the increase in absorbance at 375 nm for 5-10 minutes.
-
The rate of 2-HMS formation is the initial linear slope of the absorbance vs. time plot.[3][9]
4. Calculation of Activity:
-
Calculate the concentration of 2-HMS produced using the Beer-Lambert law (A = εcl), where ε₃₇₅ = 33,400 M⁻¹cm⁻¹.
-
Enzyme activity is typically expressed in Units (U), where 1 U is defined as the amount of enzyme that produces 1 µmol of product per minute.
Experimental Workflow Diagram
Caption: Workflow for 2-HMS synthesis and quantification.
Protocol 2: Stabilization and Recovery of 2-HMS as a Bisulfite Adduct
This protocol is adapted for larger-scale synthesis where product instability is a major concern.[5][6]
1. Enzymatic Reaction:
-
Perform a scaled-up version of the enzymatic synthesis in a reaction vessel with stirring. Use whole cells or a cell-free extract for better enzyme stability.
-
Monitor the reaction until the yellow color (2-HMS formation) reaches its maximum intensity.
2. Adduct Formation:
-
Once the reaction is complete, add a saturated solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite to the reaction mixture while stirring.
-
Continue stirring. A white or pale-yellow precipitate of the 2-HMS-bisulfite adduct will form gradually.
3. Purification:
-
Collect the precipitate by filtration.
-
The adduct can be further purified by recrystallization from a suitable solvent like ethyl acetate to yield high-purity crystals.
4. Regeneration of 2-HMS:
-
To recover the active 2-HMS, dissolve the purified adduct in water.
-
Add a solution of sodium hydroxide (e.g., 3 M) and incubate at a slightly elevated temperature (e.g., 50°C) for a short period (2-5 minutes).[5]
-
This will decompose the adduct, releasing the free 2-HMS back into the solution, which can then be used for subsequent applications.
Product Stabilization Pathway
Caption: Pathway for stabilizing 2-HMS via a bisulfite adduct.
References
- 1. rsc.org [rsc.org]
- 2. chimia.ch [chimia.ch]
- 3. Construction of Chimeric Catechol 2,3-Dioxygenase Exhibiting Improved Activity against the Suicide Inhibitor 4-Methylcatechol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. US4673646A - Production of this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound [benchchem.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Rational design of catechol-2, 3-dioxygenase for improving the enzyme characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 2-Hydroxymuconate semialdehyde - Wikipedia [en.wikipedia.org]
- 14. BJOC - Synthesis and enzymatic ketonization of the 5-(halo)-2-hydroxymuconates and 5-(halo)-2-hydroxy-2,4-pentadienoates [beilstein-journals.org]
- 15. Suicide Inactivation of Catechol 2,3-Dioxygenase from Pseudomonas putida mt-2 by 3-Halocatechols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Hydroxymuconic Semialdehyde Dehydrogenase (HMSD) Assays
Welcome to the technical support center for 2-hydroxymuconic semialdehyde dehydrogenase (HMSD) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may lead to low or no enzyme activity in your HMSD assay.
FAQ 1: Why am I observing very low or no HMSD activity?
Low or absent enzyme activity is a common issue that can stem from several factors, ranging from reagent quality to procedural errors.
Troubleshooting Steps:
-
Verify Substrate Integrity: The substrate, this compound (2-HMS), is known to be unstable.[1][2] Ensure it has been freshly prepared and handled correctly.
-
Recommendation: Prepare 2-HMS enzymatically from catechol using catechol-2,3-dioxygenase (C23O) immediately before use.[3] Storing 2-HMS, even for short periods, can lead to degradation.
-
-
Check Cofactor Concentration and Quality: HMSD is an NAD(P)+-dependent aldehyde dehydrogenase. The presence and concentration of NAD+ are critical.[3][4]
-
Recommendation: Use a fresh solution of NAD+. Ensure the final concentration in the assay is sufficient (e.g., a presumed saturating concentration of 200 μM has been used in published studies).[3]
-
-
Confirm Enzyme Activity: The enzyme itself may be inactive.
-
Recommendation: Use a fresh aliquot of the enzyme. If using a purified recombinant enzyme, verify its integrity via SDS-PAGE. Include a positive control if available.
-
-
Review Assay Buffer Conditions: The pH of the reaction buffer is crucial for optimal enzyme activity.
-
Recommendation: The optimal pH for HMSD activity is often slightly alkaline. For instance, a pH of 8.5 has been used successfully for HMSD from Pseudomonas putida G7.[3] Prepare your buffer fresh and verify its pH.
-
FAQ 2: My absorbance readings are inconsistent or show high background. What could be the cause?
High background or noisy signal can mask the true enzyme kinetics. This often relates to the spectrophotometric method itself or interfering substances.
Troubleshooting Steps:
-
Wavelength Selection: The choice of wavelength for monitoring the reaction is critical.
-
Monitoring Substrate Depletion (375 nm): The most common method is to monitor the decrease in absorbance of 2-HMS at 375 nm.[1][3] This avoids potential interference from other components at lower wavelengths.
-
Monitoring NADH Production (340 nm): While standard for many dehydrogenases, monitoring NADH production at 340 nm can be problematic due to high absorbance by the 2-HMS substrate itself at this wavelength.[3] If you must use this method, run a control reaction without the enzyme to determine the background absorbance of the substrate.
-
-
Reagent Purity: Impurities in your reagents can absorb at the measurement wavelength.
-
Recommendation: Use high-purity reagents (substrates, buffers, NAD+). Filter-sterilize buffers if you suspect microbial contamination.
-
-
Instrument Calibration: Ensure your spectrophotometer is functioning correctly.
-
Recommendation: Calibrate the instrument before use and perform a baseline correction with a blank solution containing all reaction components except the one that initiates the reaction (e.g., the enzyme or substrate).
-
FAQ 3: The reaction starts strong but then quickly plateaus. Is this normal?
A rapid decrease in the reaction rate can indicate substrate limitation, product inhibition, or enzyme instability under the assay conditions.
Troubleshooting Steps:
-
Substrate Depletion: If the initial substrate concentration is too low, it will be quickly consumed.
-
Recommendation: Ensure the substrate concentration is not the limiting factor, especially when determining initial velocity. Refer to published kinetic constants (see Table 1) to use a substrate concentration well above the Kₘ value if determining Vₘₐₓ.
-
-
Enzyme Instability: The enzyme may not be stable for the duration of the assay under the chosen conditions (e.g., temperature, pH).
-
Recommendation: Perform the assay at a controlled temperature (e.g., 25 °C).[3] Check the literature for the known stability profile of your specific HMSD enzyme.
-
-
Product Inhibition: While less commonly reported for HMSD, it is a possibility in enzymatic reactions.
-
Recommendation: Analyze initial reaction rates (e.g., within the first 1-2 minutes) to minimize the effect of any potential product buildup.[1]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for HMSD assays based on published literature.
Table 1: Kinetic Parameters for this compound Dehydrogenase
| Enzyme Source | Substrate | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | NAD⁺ Kₘ (μM) | Reference |
| Pseudomonas putida G7 (recombinant NahI) | This compound | 1.3 ± 0.3 | 0.9 | Not determined, used at 200 μM | [3][4] |
| Pseudomonas pseudoalcaligenes JS45 | This compound | 26 ± 2 | Not reported | 74 ± 1 | [1] |
Table 2: Recommended Assay Conditions
| Parameter | Recommended Value | Rationale / Notes | Reference |
| pH | 7.3 - 8.5 | Enzyme activity is pH-dependent. Optimal pH can vary by enzyme source. | [1][3] |
| Temperature | 25 °C | Provides a stable environment for kinetic measurements. | [3] |
| Monitoring Wavelength | 375 nm (Substrate depletion) | Avoids interference from substrate when measuring NADH production. Molar extinction coefficient (ε) for 2-HMS is ~22,966 M⁻¹cm⁻¹. | [3] |
| NAD⁺ Concentration | ≥ 200 µM | Should be at a saturating concentration to not be rate-limiting. | [3] |
| Enzyme Concentration | 0.003 mg/mL (example) | Should be sufficient to produce a linear reaction rate for an appropriate duration. | [3] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound (2-HMS)
This protocol describes the in-situ generation of the unstable 2-HMS substrate.
Materials:
-
Catechol
-
Catechol-2,3-dioxygenase (C23O) enzyme
-
Sodium phosphate buffer (20-50 mM, pH 7.5)
-
1 M NaOH
-
Pure oxygen gas (optional, but enhances activity)
Methodology:
-
Dissolve catechol in 20 mM sodium phosphate buffer (pH 7.5).
-
Add a small aliquot of a concentrated C23O enzyme solution to the catechol mixture.
-
If possible, bubble pure oxygen gas through the stirring reaction mixture to enhance the conversion rate.
-
Monitor the reaction by observing the increase in absorbance at 375 nm, which indicates the formation of 2-HMS. The reaction is complete when the absorbance no longer increases.
-
During the reaction, the pH may drop. Periodically adjust the pH back to the 7.3-7.6 range with small additions of 1 M NaOH.
-
The resulting solution containing 2-HMS should be used immediately for the HMSD assay.
Protocol 2: Standard HMSD Activity Assay
This protocol measures HMSD activity by monitoring the depletion of its substrate, 2-HMS.
Materials:
-
Potassium phosphate buffer (50 mM, pH 8.5)
-
Sodium chloride (NaCl, 50 mM)
-
NAD⁺ solution (stock concentration of ~10-20 mM)
-
Freshly prepared 2-HMS solution (from Protocol 1)
-
Purified HMSD enzyme
Methodology:
-
Prepare the reaction mixture in a 1.0 mL cuvette. Add the following components:
-
50 mM potassium phosphate buffer (pH 8.5)
-
50 mM NaCl
-
NAD⁺ to a final concentration of 200 μM
-
Purified HMSD enzyme (e.g., to a final concentration of 0.003 mg/mL)
-
-
Pre-incubate the mixture at the desired temperature (e.g., 25 °C) for 5 minutes.
-
Initiate the reaction by adding a small volume (e.g., 2-40 µL) of the freshly prepared 2-HMS solution.
-
Immediately begin monitoring the decrease in absorbance at 375 nm over time using a spectrophotometer.
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of 2-HMS.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for a typical HMSD assay, from substrate preparation to data analysis.
Caption: Workflow for HMSD assay from substrate synthesis to analysis.
Troubleshooting Logic for Low HMSD Activity
This decision tree provides a logical path for diagnosing the cause of low enzyme activity.
Caption: Decision tree for troubleshooting low HMSD activity.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Hydroxymuconic Semialdehyde
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting strategies associated with the purification of 2-hydroxymuconic semialdehyde (2-HMS).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound (2-HMS)?
A1: The main challenge in purifying 2-HMS is its inherent chemical instability.[1][2] Due to the presence of multiple reactive functional groups, including an aldehyde, a carboxylic acid, and carbon-carbon double bonds, 2-HMS is highly prone to degradation and side reactions, making its direct isolation and purification difficult.[1]
Q2: What is the most common and effective strategy to overcome the instability of 2-HMS during purification?
A2: The most effective and widely used strategy is to convert 2-HMS into a more stable crystalline derivative, the bisulfite adduct.[1][3] This is achieved through a nucleophilic addition reaction with sodium bisulfite (NaHSO₃). The resulting α-hydroxy sulfonate sodium salt is a stable, crystalline solid that can be easily purified by recrystallization.[1][4] The purified adduct can then be stored and, when needed, the active 2-HMS can be regenerated.[1]
Q3: What are the typical yields for the regeneration of 2-HMS from its bisulfite adduct?
A3: The regeneration of 2-HMS from its purified bisulfite adduct can be achieved in high yields. Optimized conditions, such as incubation with 3 M sodium hydroxide at 50°C for 2 minutes, have been reported to yield approximately 84% of the desired 2-HMS product.[1] Another study reported a conversion rate of up to 87.3 ± 0.2%.[4]
Q4: Can 2-HMS be produced through chemical synthesis?
A4: While not the preferred method due to the compound's reactivity, chemical synthesis is possible. However, it is generally considered difficult due to the presence of multiple functional groups that require complex protection and deprotection steps.[1] Enzymatic synthesis from catechol using catechol 2,3-dioxygenase is a more common and efficient approach.[1][5]
Q5: What are the potential applications of purified 2-HMS?
A5: Purified 2-HMS is a valuable intermediate in organic synthesis. It serves as a precursor for the production of various commercially important chemicals, including picolinic acid and pyridine derivatives, which are used in the manufacturing of vitamins, pesticides, and adhesives.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of precipitated 2-HMS bisulfite adduct | 1. Incomplete enzymatic conversion of catechol to 2-HMS. 2. Suboptimal pH for bisulfite adduct formation. 3. Insufficient concentration of sodium bisulfite. 4. The bisulfite adduct is soluble in the reaction mixture. | 1. Ensure the activity of catechol 2,3-dioxygenase is optimal. Monitor the reaction progress by observing the formation of the yellow-colored 2-HMS. 2. Maintain a neutral pH during the bisulfite addition. The reaction is reversible and pH-dependent. 3. Use a saturated solution of sodium bisulfite (NaHSO₃) to drive the equilibrium towards adduct formation. [4]4. If the adduct does not precipitate, it may be soluble. Proceed with purification by other means, such as aqueous extraction of the adduct. |
| Formation of a yellow or brown color in the purified bisulfite adduct | 1. Presence of unreacted catechol or oxidized catechol byproducts. 2. Degradation of 2-HMS prior to or during bisulfite addition. | 1. Ensure complete conversion of catechol during the enzymatic reaction. Consider an initial extraction step to remove unreacted catechol before adding bisulfite. 2. Add the sodium bisulfite solution promptly after the enzymatic reaction is complete to minimize 2-HMS degradation. |
| Low yield of regenerated 2-HMS from the bisulfite adduct | 1. Incomplete decomposition of the bisulfite adduct. 2. Degradation of 2-HMS under the regeneration conditions. 3. Inefficient extraction of the regenerated 2-HMS. | 1. Ensure the pH is sufficiently alkaline (e.g., using 3 M NaOH) to drive the reverse reaction. [1]2. Optimize the reaction time and temperature for regeneration. Prolonged exposure to harsh basic conditions can lead to degradation. A shorter incubation time (e.g., 2-5 minutes) at a moderate temperature (e.g., 50°C) is recommended. [1][4]3. Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product. |
| Presence of unexpected peaks in the final product analysis (e.g., NMR, HPLC) | 1. Contamination from the enzymatic reaction (e.g., proteins, other metabolites). 2. Side reactions during regeneration (e.g., polymerization, cyclization). 3. Incomplete removal of the organic solvent used for extraction. | 1. Ensure thorough washing of the recrystallized bisulfite adduct to remove water-soluble impurities. 2. Use the mildest possible conditions for regeneration that still provide a good yield. Consider alternative, non-aqueous regeneration methods. 3. Ensure complete evaporation of the solvent under reduced pressure after extraction. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound from Catechol
This protocol describes the synthesis of 2-HMS using catechol 2,3-dioxygenase (C23O).
Materials:
-
Catechol
-
20 mM Sodium Phosphate Buffer (pH 7.5)
-
Partially purified catechol-2,3-dioxygenase (C23O) enzyme solution
-
1 M NaOH
-
Pure oxygen gas
Procedure:
-
Dissolve catechol (e.g., 200 mg, 1.8 mmol) in 30 mL of 20 mM sodium phosphate buffer (pH 7.5).[4]
-
To this solution, add an aliquot of the C23O enzyme solution (e.g., 100 µL of 11.5 mg/mL).[4]
-
Bubble pure oxygen gas directly into the reaction mixture while stirring to enhance the enzymatic activity.[4]
-
Monitor the reaction progress by the appearance of a yellow color, which indicates the formation of 2-HMS.
-
Add additional aliquots of the C23O enzyme (e.g., 50 µL) every 15 minutes to ensure the reaction goes to completion.[4]
-
Maintain the pH of the reaction mixture between 7.3 and 7.6 by adding small aliquots of 1 M NaOH as needed.[4]
-
Once the reaction is complete (indicated by no further increase in yellow color), proceed immediately to the purification step.
Protocol 2: Purification of 2-HMS via Bisulfite Adduct Formation and Recrystallization
This protocol details the formation, precipitation, and recrystallization of the 2-HMS bisulfite adduct.
Materials:
-
Crude 2-HMS solution from Protocol 1
-
Saturated sodium bisulfite (NaHSO₃) solution
-
Deionized water
-
Ethanol
Procedure:
-
To the crude 2-HMS solution, add a saturated solution of NaHSO₃.[4]
-
Stir the mixture. A white, rod-like precipitate of the 2-HMS-bisulfite adduct should form gradually.[4]
-
Collect the precipitate by filtration.
-
Wash the precipitate with a small amount of cold deionized water and then with ethanol to remove impurities.
-
For recrystallization, dissolve the crude adduct in a minimal amount of hot water and allow it to cool slowly to room temperature.
-
Collect the purified crystals by filtration and dry them under vacuum. The purified adduct can be stored for long-term use.[1]
Protocol 3: Regeneration of this compound from the Bisulfite Adduct
This protocol describes the regeneration of active 2-HMS from the purified bisulfite adduct.
Materials:
-
Purified 2-HMS-bisulfite adduct
-
3 M Sodium Hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the purified 2-HMS-bisulfite adduct in deionized water.
-
Add 3 M NaOH solution to the adduct solution.[1]
-
Quickly cool the reaction mixture in an ice bath.
-
Extract the regenerated 2-HMS into an organic solvent such as ethyl acetate. Perform the extraction multiple times to maximize recovery.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the purified 2-HMS.
Quantitative Data Summary
| Parameter | Value | Reference |
| Accumulated 2-HMS in P. stutzeri N2 culture | 3.79 ± 0.08 mmol/L (within 30 h) | [4] |
| Conversion of catechol to 2-HMS | ~75% (starting from 6 g/L catechol) | [1] |
| Yield of 2-HMS from bisulfite adduct | ~84% | [1] |
| Conversion rate of α-hydroxy sulfonate sodium to 2-HMS | up to 87.3 ± 0.2% | [4] |
| Concentration of 2-HMS obtained from adduct | 0.42 ± 0.02 mmol/L | [4] |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting low yield of 2-HMS bisulfite adduct.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic reactions towards aldehydes: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. US4673646A - Production of this compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing pH for 2-Hydroxymuconic Semialdehyde (2-HMS) Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information for working with the notoriously unstable compound, 2-hydroxymuconic semialdehyde (2-HMS). Due to its high reactivity, maintaining the stability of 2-HMS is critical for accurate and reproducible experimental results. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize the pH for your specific application.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-HMS solution rapidly losing its characteristic yellow color?
A1: The yellow color of 2-HMS solutions is indicative of the intact compound, which has a maximum absorbance at 375 nm.[1] A rapid loss of this color suggests degradation of the compound. 2-HMS is inherently unstable and can undergo non-enzymatic degradation.[2][3][4] The rate of degradation is highly dependent on the pH of the solution.
Q2: What is the optimal pH for storing 2-HMS?
Q3: How can I stabilize 2-HMS for storage?
A3: The most effective method for stabilizing 2-HMS is to convert it to a bisulfite adduct. This can be achieved by adding a neutralized solution of sodium metabisulfite or sodium bisulfite to the 2-HMS solution.[5] The resulting adduct is a stable compound under neutral pH conditions and can be stored for longer periods.[5]
Q4: How do I regenerate 2-HMS from its bisulfite adduct?
A4: 2-HMS can be regenerated from its bisulfite adduct by treatment with a strong base. The addition of sodium hydroxide (NaOH) to the adduct solution will decompose the adduct, yielding the free form of 2-HMS.[4][5]
Q5: At what wavelength can I monitor the concentration of 2-HMS?
A5: The concentration of this compound can be monitored spectrophotometrically by measuring its absorbance at 375 nm.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid decrease in absorbance at 375 nm in a control experiment (no enzyme). | The pH of the buffer is not optimal for 2-HMS stability. | Perform a pH stability assay to determine the optimal pH for your experimental conditions (see Experimental Protocol section). Consider if components of your buffer are reacting with the 2-HMS. |
| Inconsistent results in enzymatic assays using 2-HMS. | Degradation of 2-HMS during the assay is leading to variable substrate concentrations. | 1. Prepare fresh 2-HMS solution immediately before each experiment. 2. Ensure the pH of your assay buffer is one at which 2-HMS has reasonable stability for the duration of the assay. 3. Run a parallel control without enzyme to measure the rate of non-enzymatic 2-HMS degradation and correct your enzymatic data accordingly. |
| Difficulty in obtaining a stable baseline before starting an enzymatic reaction. | The 2-HMS solution is already degrading in the cuvette before the addition of the enzyme. | Pre-incubate all other reaction components in the cuvette and initiate the reaction by adding the 2-HMS solution last. Minimize the time between adding the 2-HMS and starting the measurement. |
| Precipitate forms upon addition of bisulfite for stabilization. | The concentration of the 2-HMS and/or the bisulfite is too high. | Use a saturated solution of sodium bisulfite and add it gradually to the 2-HMS solution. If a precipitate still forms, it may be the desired adduct which can be collected. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for 2-HMS Stability
This protocol provides a method to systematically evaluate the stability of 2-HMS across a range of pH values.
Materials:
-
This compound (or its bisulfite adduct)
-
A series of buffers covering a range of pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
Sodium hydroxide (if starting from the bisulfite adduct)
-
UV-Vis spectrophotometer and cuvettes
-
pH meter
Procedure:
-
Preparation of 2-HMS Solution:
-
Preparation of Buffers:
-
Prepare a series of buffers at different pH values (e.g., pH 4, 5, 6, 7, 8, and 9) with a consistent buffer concentration.
-
-
Stability Assay:
-
For each pH value, add a known volume of the 2-HMS stock solution to a cuvette containing the corresponding buffer to reach a final concentration that gives an initial absorbance at 375 nm between 0.8 and 1.2.
-
Immediately after mixing, start monitoring the decrease in absorbance at 375 nm over time. Record the absorbance at regular intervals (e.g., every 30 seconds or 1 minute) for a period sufficient to observe a significant decrease.
-
Maintain a constant temperature throughout the experiment.
-
-
Data Analysis:
-
Plot the absorbance at 375 nm versus time for each pH value.
-
To determine the initial rate of degradation, calculate the slope of the initial linear portion of each curve.
-
For a more detailed analysis, calculate the half-life (t½) of 2-HMS at each pH. This can be determined by fitting the data to an appropriate kinetic model (e.g., first-order decay).
-
Compare the degradation rates or half-lives across the different pH values to identify the pH at which 2-HMS is most stable.
-
Data Presentation:
Summarize the results in a table for easy comparison.
| pH | Initial Rate of Absorbance Decrease (Abs/min) | Half-life (t½) (min) |
| 4.0 | ||
| 5.0 | ||
| 6.0 | ||
| 7.0 | ||
| 8.0 | ||
| 9.0 |
Visualizations
Catechol Meta-Cleavage Pathway
The following diagram illustrates the metabolic pathway in which this compound is a key intermediate.
Caption: The meta-cleavage pathway of catechol leading to the TCA cycle.
Experimental Workflow for pH Optimization
This diagram outlines the steps for determining the optimal pH for 2-HMS stability.
Caption: Workflow for determining the optimal pH for 2-HMS stability.
References
- 1. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US4673646A - Production of this compound - Google Patents [patents.google.com]
Technical Support Center: Spectrophotometric Measurement of 2-Hydroxymuconic Semialdehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the spectrophotometric measurement of 2-hydroxymuconic semialdehyde (2-HMS).
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-HMS) and why is its measurement important?
A1: this compound is a key intermediate in the meta-cleavage pathway of catechol, a central route for the microbial degradation of aromatic compounds. Its measurement is crucial for studying the activity of catechol 2,3-dioxygenase, the enzyme that produces 2-HMS from catechol, and for monitoring the biodegradation of aromatic pollutants.
Q2: At what wavelength should I measure the absorbance of 2-HMS?
A2: The recommended wavelength for measuring the absorbance of 2-HMS is 375 nm.[1] This is the wavelength of maximum absorbance (λmax) for the yellow-colored compound.
Q3: What is the molar extinction coefficient of 2-HMS?
A3: The molar extinction coefficient for 2-HMS at 375 nm is approximately 33,000 M⁻¹cm⁻¹.[1] However, it is advisable to determine this value empirically under your specific experimental conditions for the most accurate quantification.
Q4: How is 2-HMS typically produced for use as a standard in spectrophotometric assays?
A4: 2-HMS is commonly generated enzymatically from catechol using catechol 2,3-dioxygenase. The reaction can be monitored by the increase in absorbance at 375 nm until it plateaus, indicating the completion of the reaction.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Absorbance Readings
| Potential Cause | Troubleshooting Steps |
| Incorrect Wavelength Setting | Verify that the spectrophotometer is set to measure absorbance at 375 nm. |
| Improper Blanking | Ensure the spectrophotometer is blanked with a solution containing all components of the reaction mixture except 2-HMS. This includes the buffer, any additives, and the substrate (catechol) if applicable. |
| Cuvette Issues | Use clean, scratch-free quartz cuvettes. Ensure the cuvette is placed in the holder in the correct orientation. |
| Sample Preparation Errors | Ensure the sample is well-mixed and free of air bubbles before measurement. |
| Instrument Drift | Allow the spectrophotometer to warm up for at least 15-20 minutes before taking readings. |
Issue 2: High Background Absorbance
| Potential Cause | Troubleshooting Steps |
| Buffer Interference | Some buffers, particularly those containing components like Tris at high concentrations, can absorb in the UV region. Prepare a buffer blank and subtract its absorbance from your sample readings. Consider using a buffer with low UV absorbance, such as phosphate buffer. |
| Contamination of Reagents | Use high-purity water and reagents to prepare all solutions. Filter-sterilize solutions if necessary to remove particulate matter. |
| Presence of Interfering Substances in the Sample | If using crude cell extracts or other complex biological samples, other molecules may absorb at 375 nm. Consider a partial purification of your sample or use a control sample that has not undergone the enzymatic reaction to determine the background absorbance. |
| Leaching from Plasticware | Chemicals can leach from plastic microcentrifuge tubes and interfere with spectrophotometric readings, especially at lower UV wavelengths.[2] While the primary interference is below 300 nm, it is good practice to use high-quality, nuclease-free tubes and minimize storage time in plastic. |
Issue 3: Unexpected Changes in Absorbance Over Time
| Potential Cause | Troubleshooting Steps |
| Chemical Instability of 2-HMS | 2-HMS is known to be unstable in aqueous solutions.[3] Plan to perform spectrophotometric measurements promptly after its generation or the start of the assay. The stability is also pH-dependent; ensure your buffer maintains a stable pH throughout the experiment. |
| Photodegradation | Exposure to the spectrophotometer's light source over extended periods can potentially lead to the degradation of 2-HMS. Minimize the exposure time of the sample to the light beam by using the instrument's shutter function or by taking readings quickly. |
| Enzymatic Degradation of 2-HMS | If your sample contains other active enzymes from the meta-cleavage pathway, 2-HMS may be further metabolized, leading to a decrease in absorbance at 375 nm. This can be addressed by using purified enzyme preparations or by inhibiting downstream enzymatic activities if possible. |
| Presence of Metal Ions | Certain metal ions can interact with 2-HMS and affect its stability and spectral properties. If metal ion contamination is suspected, consider the use of a chelating agent like EDTA in your buffer, provided it does not inhibit the enzyme of interest. |
Data Presentation
Table 1: Spectral Properties of Key Compounds in the Catechol meta-Cleavage Pathway
| Compound | Abbreviation | Typical λmax (nm) | Notes |
| Catechol | - | ~275 - 280 | Substrate for catechol 2,3-dioxygenase. Low absorbance at 375 nm. |
| This compound | 2-HMS | ~375 | Product of catechol 2,3-dioxygenase; the compound of interest. |
| 4-Oxalocrotonate | - | Not well-defined in literature | A downstream intermediate. |
| 2-Oxopent-4-enoate | - | Not well-defined in literature | A downstream intermediate. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes the generation of 2-HMS from catechol using catechol 2,3-dioxygenase (C23O) for use as a standard or for kinetic assays.
Materials:
-
Catechol solution (e.g., 10 mM in water)
-
Purified catechol 2,3-dioxygenase (C23O) enzyme
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the reaction buffer and catechol solution to the desired final concentrations.
-
Place the cuvette in the spectrophotometer and blank the instrument at 375 nm using a solution with buffer and catechol but no enzyme.
-
Initiate the reaction by adding a small, known amount of C23O enzyme to the cuvette.
-
Immediately begin monitoring the increase in absorbance at 375 nm over time.
-
The reaction is complete when the absorbance at 375 nm no longer increases. The final absorbance reading can be used to calculate the concentration of 2-HMS using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette (typically 1 cm).
Visualizations
Caption: Workflow for the enzymatic synthesis and spectrophotometric measurement of 2-HMS.
References
long-term storage conditions for 2-hydroxymuconic semialdehyde
Technical Support Center: 2-Hydroxymuconic Semialdehyde
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, handling, and troubleshooting of this compound (2-HMS). Due to its inherent instability, proper storage and handling are critical for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to store long-term?
This compound (2-HMS) is a key intermediate in the microbial metabolic pathways of aromatic compounds. Its structure contains multiple reactive functional groups, including an aldehyde, a carboxylic acid, and conjugated double bonds, making it highly susceptible to oxidation, polymerization, and other degradation reactions. This inherent chemical instability makes long-term storage in its pure form challenging.
Q2: What are the primary degradation pathways for this compound?
While specific degradation pathways are not extensively detailed in the literature, aldehydes, in general, are prone to oxidation to carboxylic acids. The conjugated system in 2-HMS also makes it susceptible to polymerization and other rearrangements, especially when exposed to light, oxygen, and non-neutral pH.
Q3: What is the recommended method for long-term storage of this compound?
For long-term storage, it is highly recommended to convert 2-HMS into its more stable bisulfite adduct. This adduct can be stored and, when needed, easily converted back to the active 2-HMS. The solid, purified form of 2-HMS is reported to be stable at room temperature, but quantitative long-term stability data is limited.
Q4: Can I store this compound in solution?
Storing 2-HMS in solution for extended periods is not recommended due to its instability. If short-term storage in solution is necessary, it should be prepared fresh in a suitable deoxygenated solvent and kept at low temperatures (e.g., 4°C or -20°C) in the dark.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Yellow or brown discoloration of solid 2-HMS | Oxidation or degradation of the compound. | Discard the degraded material and use fresh or properly stored (as bisulfite adduct) 2-HMS. Ensure future storage is under an inert atmosphere (e.g., argon or nitrogen) and protected from light. |
| Inconsistent or poor results in enzymatic assays | Degradation of 2-HMS in the stock solution. | Prepare fresh 2-HMS solutions for each experiment. If using a stock solution, test its purity and concentration before use. Consider preparing the active 2-HMS from its stable bisulfite adduct immediately before the experiment. |
| Precipitate formation in 2-HMS solution | Polymerization or insolubility in the chosen solvent. | Try a different solvent or adjust the pH of the solution. Ensure the solvent is of high purity and deoxygenated. |
| Low yield after synthesis or purification | Instability of 2-HMS during the workup. | Immediately convert the freshly synthesized 2-HMS to its bisulfite adduct to protect it from degradation during purification and storage. |
Summary of Storage Conditions
| Form | Temperature | Atmosphere | Light Condition | Estimated Stability |
| Solid 2-HMS | Room Temperature | Inert Gas (e.g., Argon) | Dark | Stable (Qualitative) |
| 2-HMS Solution | 4°C or -20°C | Inert Gas | Dark | Short-term only (hours to days) |
| Solid Bisulfite Adduct | Room Temperature | Air | Dark | Stable for long-term storage |
Experimental Protocols
Protocol 1: Stabilization of this compound as a Bisulfite Adduct
This protocol describes the conversion of freshly prepared 2-HMS into a more stable bisulfite adduct for long-term storage.
Materials:
-
Freshly prepared this compound solution
-
Saturated sodium bisulfite (NaHSO₃) solution
-
Ice bath
-
Stir plate and stir bar
Procedure:
-
Cool the freshly prepared 2-HMS solution in an ice bath with stirring.
-
Slowly add a saturated solution of sodium bisulfite dropwise to the 2-HMS solution.
-
Continue stirring on ice for 30-60 minutes. A precipitate of the bisulfite adduct should form.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with a small amount of ice-cold water or a suitable organic solvent.
-
Dry the resulting solid adduct under vacuum.
-
Store the dried bisulfite adduct in a cool, dark, and dry place.
Protocol 2: Regeneration of this compound from its Bisulfite Adduct
This protocol describes the conversion of the stable bisulfite adduct back to the active 2-HMS for use in experiments.
Materials:
-
This compound-bisulfite adduct
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Aqueous acid solution (e.g., 1 M HCl) for neutralization
-
pH meter or pH paper
-
Ice bath
-
Stir plate and stir bar
Procedure:
-
Suspend the 2-HMS-bisulfite adduct in a suitable buffer or water at a desired concentration.
-
Cool the suspension in an ice bath with stirring.
-
Slowly add the NaOH solution dropwise to raise the pH. The adduct will decompose to release the free 2-HMS. Monitor the pH to avoid overly basic conditions.
-
Once the conversion is complete (can be monitored by the appearance of the characteristic yellow color of 2-HMS), neutralize the solution to the desired pH for your experiment using the acid solution.
-
Use the freshly prepared 2-HMS solution immediately.
Visualizations
Caption: Recommended workflow for handling and storing this compound.
avoiding spontaneous conversion of 2-aminomuconate semialdehyde to picolinic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the spontaneous conversion of 2-aminomuconate semialdehyde (2-AMS) to picolinic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 2-aminomuconate semialdehyde (2-AMS) and why is it unstable?
2-aminomuconate semialdehyde is a key intermediate in the metabolic pathway of tryptophan.[1][2][3][4] It is inherently unstable due to its chemical structure, which features both an amine and an aldehyde group. This configuration makes it susceptible to a rapid, non-enzymatic intramolecular cyclization reaction, leading to the formation of the more stable aromatic compound, picolinic acid.[1][5][6] This instability presents a significant challenge in studies involving enzymes that produce or utilize 2-AMS.[5][6]
Q2: What is the primary factor driving the spontaneous conversion of 2-AMS to picolinic acid?
The primary driver is the inherent chemical reactivity of the molecule, leading to spontaneous intramolecular cyclization. The rate of this conversion can be influenced by experimental conditions such as pH and temperature.
Q3: At what pH is 2-AMS most stable?
Q4: How does temperature affect the stability of 2-AMS?
As with most chemical reactions, it is expected that lower temperatures will decrease the rate of the spontaneous conversion of 2-AMS to picolinic acid. While specific quantitative data on this relationship for 2-AMS is limited, a study on the formation of other complex organic molecules showed a significant decrease in product formation at lower temperatures.[8] Therefore, conducting experiments at lower temperatures (e.g., on ice) is recommended whenever feasible.
Q5: Can 2-AMS be chemically stabilized?
Yes, a potential method for chemical stabilization is the formation of a bisulfite adduct. For the related compound 2-hydroxymuconic semialdehyde, the addition of a neutralized solution of sodium metabisulfite results in a stable adduct under neutral pH conditions.[9] This adduct can be reversed under alkaline conditions if the free semialdehyde is needed.[9] This strategy is likely applicable to 2-AMS.
Troubleshooting Guides
Issue 1: Rapid disappearance of 2-AMS in my sample.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Spontaneous Cyclization | Lower the temperature of your reaction by performing it on ice or in a cold room. | The rate of conversion to picolinic acid will be reduced, prolonging the half-life of 2-AMS in your sample. |
| Unfavorable pH | Adjust the pH of your buffer to the slightly acidic or neutral range (pH 6.5-7.3). | A more favorable pH environment will slow down the spontaneous cyclization. |
| High Sample Dilution | If applicable to your experimental design, work with more concentrated samples of 2-AMS. | Reduced solvent interaction may slightly decrease the rate of cyclization. |
Issue 2: Inconsistent results in enzymatic assays using 2-AMS as a substrate.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Substrate Degradation | Prepare 2-AMS fresh for each experiment and use it immediately. | Ensures a consistent starting concentration of the substrate for each assay. |
| Variable pH | Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment. | Consistent reaction rates across different experiments. |
| Temperature Fluctuations | Use a temperature-controlled environment (e.g., water bath, incubator) for your assays. | Reproducible enzymatic activity and substrate stability. |
Experimental Protocols
Protocol 1: General Handling and Short-Term Storage of 2-AMS
-
Preparation: Synthesize or enzymatically generate 2-AMS in a suitable buffer.
-
Immediate Use: For immediate use in enzymatic assays, keep the 2-AMS solution on ice to minimize spontaneous conversion.
-
pH Adjustment: If possible, adjust the pH of the solution to a range of 6.5-7.3.
-
Short-Term Storage (under 1 hour): Store the solution at 0-4°C.
-
Longer-Term Storage: For longer-term storage, consider the chemical stabilization method outlined in Protocol 2.
Protocol 2: Chemical Stabilization of 2-AMS using Sodium Metabisulfite
This protocol is adapted from a method for a similar compound and may require optimization.
-
Prepare a Neutralized Sodium Metabisulfite Solution: Prepare a solution of sodium metabisulfite and adjust the pH to ~7.0 with NaOH.
-
Addition to 2-AMS: Add the neutralized sodium metabisulfite solution to your 2-AMS preparation. The final concentration of metabisulfite may need to be optimized, but a starting point is a 1:1 molar ratio with the expected concentration of 2-AMS.
-
Storage: The resulting 2-AMS-bisulfite adduct should be stable at neutral pH and can be stored at 4°C for extended periods.
-
Reversal (Optional): To regenerate free 2-AMS, the pH of the solution can be raised to alkaline conditions (e.g., pH > 8.5) immediately before use.[9] Note that alkaline conditions may accelerate the conversion to picolinic acid if the free 2-AMS is not used promptly.
Protocol 3: Monitoring 2-AMS Conversion via UV-Vis Spectrophotometry
-
Sample Preparation: Prepare a solution of 2-AMS in the buffer of interest.
-
Spectrophotometer Setup: Set a UV-Vis spectrophotometer to scan a range of wavelengths, including the absorbance maxima for 2-AMS (~380 nm) and picolinic acid (~263 nm).[6]
-
Kinetic Measurement: Monitor the change in absorbance at both wavelengths over time. A decrease in the 380 nm peak and a concurrent increase in the 263 nm peak indicates the conversion of 2-AMS to picolinic acid.
-
Data Analysis: The rate of conversion can be calculated from the change in absorbance over time.
Data Presentation
| Parameter | Condition | Effect on 2-AMS Stability | Recommendation |
| pH | Acidic (e.g., ~2) | Increased stability (based on related compounds) | Consider for storage, but may not be compatible with enzymatic assays. |
| Neutral (e.g., 7.3) | Moderate stability; optimal for some enzymes | A good compromise for enzymatic experiments. | |
| Alkaline (e.g., > 8.5) | Decreased stability | Avoid for storage of free 2-AMS. | |
| Temperature | Low (0-4°C) | Increased stability | Recommended for all handling and storage. |
| Ambient (~25°C) | Decreased stability | Minimize exposure to ambient temperatures. | |
| Additives | Sodium Metabisulfite | Increased stability (forms adduct) | Recommended for chemical stabilization during storage. |
Visualizations
Caption: Spontaneous conversion of 2-aminomuconate semialdehyde.
Caption: Decision workflow for handling 2-aminomuconate semialdehyde.
Caption: Simplified metabolic fate of 2-aminomuconate semialdehyde.
References
- 1. Quaternary structure of α-amino-β-carboxymuconate-ϵ-semialdehyde decarboxylase (ACMSD) controls its activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. Aminomuconate-semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. 2-Aminomuconate semialdehyde | C6H7NO3 | CID 5280625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Purification, Characterization, and Sequence Analysis of 2-Aminomuconic 6-Semialdehyde Dehydrogenase from Pseudomonas pseudoalcaligenes JS45 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACP - Effect of temperature on the formation of highly oxygenated organic molecules (HOMs) from alpha-pinene ozonolysis [acp.copernicus.org]
- 9. US4673646A - Production of this compound - Google Patents [patents.google.com]
Technical Support Center: Recombinant 2-Hydroxymuconic Semialdehyde Dehydrogenase (2-HMSD) Expression and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the expression and purification of recombinant 2-hydroxymuconic semialdehyde dehydrogenase (2-HMSD).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Low or No Expression of Recombinant 2-HMSD
Question: I am not observing any significant band of my recombinant 2-HMSD on an SDS-PAGE gel after induction. What could be the problem?
Answer: Several factors can contribute to low or no expression of the target protein. Consider the following potential causes and solutions:
-
Codon Usage: The codon usage of the 2-HMSD gene from its native source may not be optimal for E. coli.
-
Solution: Synthesize a codon-optimized version of the gene for expression in E. coli.
-
-
Promoter System: The chosen promoter system may not be tightly regulated, leading to leaky expression that can be toxic to the cells before induction.[1][2]
-
Induction Conditions: The concentration of the inducer (e.g., IPTG) and the timing of induction might not be optimal.
-
Solution: Perform a small-scale optimization experiment by varying the IPTG concentration (e.g., 0.1 mM, 0.5 mM, 1 mM) and the cell density at the time of induction (OD600 of 0.4-0.8).
-
-
Plasmid Integrity: The expression plasmid may have a mutation or may not have been correctly transformed.
-
Solution: Verify the integrity of your plasmid by sequencing. Perform a fresh transformation and select multiple colonies for small-scale expression trials.
-
Issue 2: Recombinant 2-HMSD is Expressed as Insoluble Inclusion Bodies
Question: I can see a strong band for my 2-HMSD on SDS-PAGE, but it's all in the insoluble fraction after cell lysis. How can I improve its solubility?
Answer: Protein insolubility and formation of inclusion bodies are common challenges in recombinant protein expression. Here are several strategies to enhance the solubility of 2-HMSD:
-
Lower Expression Temperature: High expression temperatures (e.g., 37°C) can lead to rapid protein synthesis and misfolding.[1][3]
-
Use of Chaperone Co-expression: The E. coli strain may lack sufficient chaperones to assist in the proper folding of the overexpressed 2-HMSD.
-
Solution: Utilize specialized E. coli strains that co-express chaperonins. For example, the E. coli ArcticExpress (DE3) strain co-expresses cold-adapted chaperonins Cpn10 and Cpn60, which has been shown to be effective for soluble 2-HMSD expression.[3]
-
-
Choice of Fusion Tag: The type and position of an affinity tag can sometimes influence protein folding and solubility.
-
Solution: If using a large fusion tag, consider a smaller one like a His-tag. Experiment with placing the tag on either the N- or C-terminus.
-
-
Inclusion Body Refolding: If the above strategies do not yield sufficient soluble protein, you can purify the protein from inclusion bodies and then refold it.
-
Solution: Isolate the inclusion bodies, solubilize them using strong denaturants like 6 M guanidine hydrochloride (Gua-HCl), and then refold the protein by gradually removing the denaturant through methods like dialysis or rapid dilution.[4]
-
Issue 3: Low Yield of Purified 2-HMSD
Question: After purification by affinity chromatography, the final yield of my 2-HMSD is very low. How can I improve the recovery?
Answer: Low recovery after purification can be due to issues with protein binding to the resin, elution, or degradation.
-
Binding Conditions: The pH or salt concentration of your lysis and binding buffers may not be optimal for the affinity tag-resin interaction.
-
Solution: Ensure the pH of your buffers is appropriate for your His-tag (typically around 7.5-8.0). Include a low concentration of imidazole (10-20 mM) in your lysis and wash buffers to reduce non-specific binding of contaminating proteins.
-
-
Protein Degradation: The protein may be degraded by proteases released during cell lysis.
-
Solution: Add a protease inhibitor cocktail to your lysis buffer. Keep the protein sample on ice or at 4°C throughout the purification process.
-
-
Elution Inefficiency: The elution conditions may not be stringent enough to release the bound protein from the resin.
-
Solution: Increase the concentration of the eluting agent (e.g., imidazole for His-tagged proteins). You can perform a step-wise or gradient elution to find the optimal concentration.
-
-
Protein Precipitation: The protein may be precipitating in the elution buffer due to high concentration or inappropriate buffer composition.
-
Solution: Elute into a buffer containing stabilizing agents like glycerol (5-10%). You can also elute in larger volumes to reduce the final protein concentration.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical expression system for recombinant 2-HMSD?
A1: Recombinant this compound dehydrogenase is commonly expressed in Escherichia coli. Strains such as BL21(DE3) are often used; however, for improved solubility, strains like ArcticExpress (DE3) that co-express chaperonins have proven successful.[3] The gene is typically cloned into a T7 promoter-based expression vector, such as a pET series plasmid, often with an N-terminal hexa-histidine (6xHis) tag for purification.[3][5]
Q2: How can I assay the enzymatic activity of my purified 2-HMSD?
A2: The activity of 2-HMSD is typically measured by monitoring the decrease in absorbance of its substrate, this compound, at 375 nm (ε = 22,966 M⁻¹cm⁻¹).[3] The reaction is initiated by adding the enzyme to a reaction mixture containing the substrate and the cofactor NAD⁺ in a suitable buffer (e.g., potassium phosphate buffer, pH 8.5).[3] Due to the absorbance of the substrate, monitoring the production of NADH at 340 nm is not feasible.[3]
Q3: What are the known kinetic parameters for 2-HMSD?
A3: For the recombinant 2-HMSD from Pseudomonas putida G7, the Michaelis-Menten constant (K_m) for this compound was determined to be 1.3 ± 0.3 µM, and the catalytic rate constant (k_cat) was 0.9 s⁻¹, with a presumed saturating concentration of NAD⁺.[3][5]
Q4: Is 2-HMSD specific to its substrate?
A4: Yes, 2-HMSD from Pseudomonas putida G7 has been shown to be highly specific for its biological substrate, this compound. It does not show activity with other related aldehydes from the naphthalene degradation pathway, such as salicylaldehyde.[3][5][6]
Quantitative Data Summary
Table 1: Kinetic Parameters of Recombinant 2-HMSD from P. putida G7
| Parameter | Value | Conditions |
| K_m (for this compound) | 1.3 ± 0.3 µM | 25°C, presumed saturating NAD⁺ concentration |
| k_cat | 0.9 s⁻¹ | 25°C, presumed saturating NAD⁺ concentration |
Data sourced from studies on recombinant NahI from Pseudomonas putida G7.[3][5]
Detailed Experimental Protocols
Protocol 1: Expression of His-tagged 2-HMSD in E. coli ArcticExpress (DE3)
-
Transformation: Transform the expression plasmid (e.g., pET28a-TEV-nahI) into chemically competent E. coli ArcticExpress (DE3) cells. Plate on 2xYT agar plates containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 20 mL of 2xYT medium with the corresponding antibiotic. Grow overnight at 37°C with shaking at 200 rpm.[3]
-
Large-Scale Culture: Inoculate 1 L of 2xYT medium (supplemented with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.7.[3]
-
Induction: Cool the culture to 12°C. Induce protein expression by adding IPTG to a final concentration of 0.5 mM (optimization may be required).
-
Expression: Continue to incubate the culture at 12°C for 24 hours with vigorous shaking.[3]
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 2: Purification of His-tagged 2-HMSD
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and protease inhibitor cocktail). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the soluble protein fraction.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the bound 2-HMSD from the column using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Buffer Exchange/Size-Exclusion Chromatography (Optional): For higher purity and to remove imidazole, perform buffer exchange into a suitable storage buffer (e.g., 50 mM potassium phosphate pH 8.5, 50 mM NaCl) using dialysis or a desalting column. Further purification can be achieved by size-exclusion chromatography.[3][5]
-
Purity Analysis: Analyze the purity of the eluted fractions by SDS-PAGE.
Protocol 3: 2-HMSD Enzyme Activity Assay
-
Substrate Preparation: The substrate, this compound, can be generated enzymatically from catechol using catechol-2,3-dioxygenase.[3]
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 50 mM potassium phosphate buffer (pH 8.5), 50 mM NaCl, and 200 µM NAD⁺.[3]
-
Enzyme Addition: Add a known concentration of the purified 2-HMSD (e.g., 0.003 mg/mL) to the reaction mixture.[3]
-
Initiation and Monitoring: Initiate the reaction by adding varying concentrations of the this compound substrate. Immediately monitor the decrease in absorbance at 375 nm at 25°C using a spectrophotometer.[3]
-
Data Analysis: Calculate the initial reaction velocities from the rate of absorbance change and use this data to determine the kinetic parameters by fitting to the Michaelis-Menten equation.
Visualizations
Caption: Workflow for recombinant 2-HMSD expression and purification.
Caption: Decision tree for troubleshooting 2-HMSD insolubility.
References
- 1. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of Solubility, Purification, and Inclusion Body Refolding of Active Human Mitochondrial Aldehyde Dehydrogenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Substrate Specificity in 2-Hydroxymuconic Semialdehyde Dehydrogenases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate specificity of various 2-hydroxymuconic semialdehyde dehydrogenases (HMSD), enzymes crucial in the metabolic pathways of aromatic compounds. Understanding the kinetic parameters of these enzymes is vital for applications in bioremediation, biocatalysis, and as potential targets for drug development. This document summarizes key experimental data, outlines the methodologies used for their determination, and provides a visual representation of the experimental workflow.
Data Presentation: Kinetic Parameters of this compound Dehydrogenases
The following table summarizes the kinetic constants for different this compound dehydrogenases and related enzymes, highlighting their varying affinities and catalytic efficiencies for their respective substrates.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Cofactor |
| NahI | Pseudomonas putida G7 | 2-Hydroxymuconate semialdehyde | 1.3 ± 0.3 | 0.9 | 0.66 x 106 | NAD+ |
| NahI | Pseudomonas putida G7 | Salicylaldehyde | No activity | - | - | NAD+ |
| XylG | Pseudomonas putida mt-2 | Aromatic aldehydes | - | - | 0.8 – 30 x 104 | - |
| LigC | Sphingomonas paucimobilis SYK-6 | 4-Carboxy-2-hydroxymuconate-6-semialdehyde | 26.0 ± 0.5 | - | - | NADP+ |
| LigC | Sphingomonas paucimobilis SYK-6 | 4-Carboxy-2-hydroxymuconate-6-semialdehyde | 20.6 ± 1.0 | - | - | NAD+ |
| 2-Aminomuconate-6-semialdehyde dehydrogenase | Pseudomonas pseudoalcaligenes | This compound | 11 to 26 | - | - | - |
Experimental Protocols
The following methodologies are based on the characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase (NahI) from Pseudomonas putida G7.[1]
Enzyme Expression and Purification:
-
The gene encoding the 2-hydroxymuconate semialdehyde dehydrogenase (in this case, nahI) was subcloned into a T7 expression vector.[1]
-
The enzyme was overexpressed in Escherichia coli Arctic Express (DE3) at 12°C as an N-terminal hexa-histidine-tagged fusion protein.[1]
-
The soluble protein was purified using affinity and size-exclusion chromatography.[1]
-
The His-tag was removed using recombinant TEV protease to obtain a near-native enzyme.[1]
Enzymatic Assay and Kinetics:
-
The activity of 2-hydroxymuconate semialdehyde dehydrogenase was measured at 25°C by monitoring the decrease in absorbance at 375 nm, which corresponds to the decrease in the concentration of the substrate, 2-hydroxymuconate semialdehyde.[1]
-
The production of NADH could not be monitored at 340 nm due to the absorbance of the substrate at this wavelength.[1]
-
The reaction mixture (1.0 mL final volume) contained 50 mM potassium phosphate buffer (pH 8.5), 50 mM NaCl, a fixed concentration of NAD+ (presumed to be saturating at 200 μM), and 0.003 mg/mL of the purified enzyme.[1]
-
Both the substrate and cofactor were dissolved in the same potassium phosphate buffer before being added to the reaction mixture.[1]
-
The assay was initiated by adding various concentrations of 2-hydroxymuconate semialdehyde (ranging from 2 to 40 μL of a stock solution).[1]
-
All spectrophotometric measurements were performed in quartz cuvettes with a 10 mm path length using a diode-array spectrophotometer.[1]
-
Initial velocities were plotted against substrate concentrations, and the data were fitted to the Michaelis-Menten equation to determine the Km and kcat values.[1]
Mandatory Visualization
The following diagram illustrates a generalized workflow for the expression, purification, and kinetic characterization of a recombinant this compound dehydrogenase.
Caption: Generalized workflow for HMSD characterization.
This guide provides a foundational understanding of the substrate specificities of different this compound dehydrogenases, supported by quantitative data and detailed experimental protocols. This information can aid researchers in selecting appropriate enzymes for specific applications and in designing further studies to explore the structure-function relationships within this enzyme family.
References
A Comparative Kinetic Analysis of 2-Hydroxymuconic Semialdehyde Hydrolase (XylF) and its Thermostable Variant, F108M
For researchers, scientists, and drug development professionals, this guide provides a comprehensive kinetic comparison of the wild-type 2-hydroxymuconic semialdehyde hydrolase (HMSH), specifically the XylF enzyme from Pseudomonas putida, and its engineered variant, F108M. This comparison is supported by experimental data on their catalytic efficiency and thermostability, offering insights into the structure-function relationship of this unique carbon-carbon bond hydrolase.
This compound hydrolase (HMSH), encoded by the xylF gene in Pseudomonas putida, is a key enzyme in the metabolic pathway for the degradation of toluene and xylenes.[1] It catalyzes the hydrolysis of a carbon-carbon bond in this compound, a crucial step in the catabolism of aromatic compounds.[1] Site-directed mutagenesis has led to the development of variants with improved properties. One such notable variant is F108M, where phenylalanine at position 108 has been substituted with methionine. This single amino acid change has been reported to confer increased thermostability and altered substrate specificity to the enzyme.[1]
Kinetic Performance: A Head-to-Head Comparison
To objectively evaluate the impact of the F108M mutation on the enzyme's catalytic performance, a detailed kinetic analysis is essential. The following table summarizes the key kinetic parameters for both the wild-type XylF and the F108M variant.
| Enzyme Variant | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Wild-Type XylF | This compound | Data not available | Data not available | Data not available |
| F108M Variant | This compound | Data not available | Data not available | Data not available |
Quantitative data for the kinetic parameters of the wild-type XylF and the F108M variant were not available in the searched literature.
Enhanced Thermostability of the F108M Variant
A significant advantage of the F108M variant is its enhanced thermostability compared to the wild-type enzyme. This improved stability makes the F108M variant a more robust biocatalyst for potential industrial applications where elevated temperatures may be required. The substitution of the bulkier phenylalanine with the more flexible methionine at position 108 is thought to contribute to this increased thermal resistance.
Experimental Protocols
A detailed understanding of the methodologies used to characterize these enzymes is crucial for reproducing and building upon these findings.
Enzyme Expression and Purification
Both wild-type XylF and the F108M variant can be expressed as recombinant proteins in Escherichia coli. A common approach involves the use of an expression vector containing the respective gene, often with a polyhistidine (His) tag to facilitate purification.
Purification Workflow:
Caption: Workflow for the expression and purification of His-tagged XylF variants.
-
Expression: E. coli cells harboring the expression plasmid are cultured to an appropriate cell density. Protein expression is then induced, typically with Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: The cells are harvested and lysed to release the intracellular proteins.
-
Clarification: The cell lysate is centrifuged to remove cell debris, resulting in a clarified crude extract.
-
Immobilized Metal Affinity Chromatography (IMAC): The clarified extract is loaded onto a column containing a resin charged with nickel (Ni2+) or cobalt (Co2+) ions. The His-tagged protein binds to the resin, while other proteins flow through.
-
Washing and Elution: The column is washed to remove non-specifically bound proteins. The purified His-tagged protein is then eluted using a buffer containing a high concentration of imidazole, which competes with the His-tag for binding to the metal ions.
Enzyme Activity Assay
The catalytic activity of this compound hydrolase is determined by monitoring the decrease in the substrate concentration over time.
Assay Principle:
The substrate, this compound, exhibits a characteristic absorbance at a specific wavelength. The enzymatic hydrolysis of this substrate leads to a decrease in absorbance, which can be measured spectrophotometrically.
Caption: General workflow for the HMSH enzyme activity assay.
Detailed Protocol:
-
Substrate Preparation: this compound can be synthesized enzymatically from catechol using catechol 2,3-dioxygenase.
-
Reaction Mixture: A typical reaction mixture contains a buffered solution (e.g., phosphate buffer at a specific pH), and a known concentration of the this compound substrate.
-
Enzyme Addition: The reaction is initiated by adding a small amount of the purified enzyme (wild-type XylF or F108M variant) to the reaction mixture.
-
Spectrophotometric Monitoring: The decrease in absorbance is monitored over time at the wavelength of maximum absorbance for the substrate.
-
Data Analysis: The initial velocity of the reaction is calculated from the linear portion of the absorbance versus time plot. By varying the substrate concentration, the Michaelis-Menten kinetic parameters (Km and Vmax) can be determined using non-linear regression analysis. The turnover number (kcat) is calculated from Vmax and the enzyme concentration.
Signaling Pathway and Metabolic Context
The this compound hydrolase (XylF) is an integral part of the TOL plasmid-encoded pathway for the degradation of toluene and xylenes in Pseudomonas putida. This pathway involves a series of enzymatic reactions that convert these aromatic compounds into intermediates of central metabolism.
Caption: Simplified metabolic pathway showing the role of HMSH (XylF).
This metabolic context highlights the importance of HMSH in the bioremediation of aromatic pollutants. The development of more robust and efficient variants, such as F108M, could have significant implications for enhancing the efficiency of these degradation pathways.
References
A Comparative Guide to 2-Hydroxymuconic Semialdehyde and 2-Aminomuconic Semialdehyde as Enzyme Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic processing of 2-hydroxymuconic semialdehyde (2-HMS) and 2-aminomuconic semialdehyde (2-AMS), two key intermediates in distinct metabolic pathways. This analysis is supported by experimental data on enzyme kinetics and detailed methodologies to assist researchers in their studies of these important bioremediation and physiological pathways.
Introduction
This compound and 2-aminomuconic semialdehyde are structurally similar aldehyde compounds that serve as substrates for specific dehydrogenases. 2-HMS is a crucial intermediate in the bacterial degradation of aromatic hydrocarbons like naphthalene, phenol, and toluene, making its enzymatic processing a key area of study in bioremediation. Conversely, 2-AMS is a metabolite in the catabolism of L-tryptophan in mammals, a pathway with implications in various physiological and pathological conditions. Understanding the enzymatic kinetics and substrate preferences related to these molecules is vital for applications ranging from environmental cleanup to drug development.
Metabolic Pathways
The distinct roles of 2-HMS and 2-AMS are rooted in their respective metabolic pathways. 2-HMS is a product of the meta-cleavage of catechol, a common intermediate in the degradation of aromatic compounds by bacteria such as Pseudomonas. It is further metabolized by either a hydrolase or a dehydrogenase. 2-AMS is formed from the degradation of L-tryptophan and is a branch point in the kynurenine pathway. It is primarily oxidized by 2-aminomuconic semialdehyde dehydrogenase.
Enzyme Kinetics: A Comparative Analysis
The efficiency with which enzymes process 2-HMS and 2-AMS can be compared through their kinetic parameters, primarily the Michaelis constant (KM) and the catalytic constant (kcat). A lower KM value indicates a higher affinity of the enzyme for the substrate.
| Enzyme | Substrate | KM (µM) | kcat (s⁻¹) | Vmax (µmol/min/mg) | Organism |
| This compound Dehydrogenase (NahI) | This compound | 1.3 ± 0.3 | 0.9 | - | Pseudomonas putida G7 |
| 2-Aminomuconic Semialdehyde Dehydrogenase | This compound (analog) | 26 ± 2 | - | 8.7 | Pseudomonas pseudoalcaligenes JS45 |
| 2-Aminomuconic Semialdehyde Dehydrogenase | 2-Aminomuconic Semialdehyde | - | - | ~26.1 (estimated) | Pseudomonas pseudoalcaligenes JS45 |
Data for NahI from Pseudomonas putida G7 was obtained from kinetic assays using the recombinant enzyme. The KM and kcat values were determined at a presumed saturating NAD⁺ concentration. Data for 2-Aminomuconic Semialdehyde Dehydrogenase from Pseudomonas pseudoalcaligenes JS45 was determined using 2-HMS as a substrate analog. The activity with the natural substrate, 2-AMS, was found to be 300% of that with 2-HMS, allowing for an estimated Vmax.
The data indicates that this compound dehydrogenase (NahI) has a significantly higher affinity for its substrate (lower KM) compared to the affinity of 2-aminomuconic semialdehyde dehydrogenase for the analog 2-HMS. While direct kinetic constants for 2-AMS with its dehydrogenase are challenging to determine due to the substrate's instability, the relative activity data suggests that the enzyme is substantially more active with its natural substrate.
Experimental Protocols
Accurate determination of enzyme kinetics relies on precise experimental protocols. Below are detailed methodologies for the key enzymes discussed.
Protocol 1: Assay for this compound Dehydrogenase (NahI) Activity
This protocol is based on the characterization of recombinant NahI from Pseudomonas putida G7.
1. Substrate Preparation (Enzymatic Synthesis of 2-HMS):
-
Dissolve catechol in 20 mM sodium phosphate buffer (pH 7.5).
-
Initiate the reaction by adding a small aliquot of partially purified catechol-2,3-dioxygenase (C23O).
-
Bubble pure oxygen through the stirring reaction mixture to enhance C23O activity.
-
Add further aliquots of C23O intermittently and adjust the pH to 7.3-7.6 with NaOH as needed.
-
Monitor the formation of 2-HMS by measuring the absorbance at 375 nm. The reaction is complete when the absorbance no longer increases.
2. Kinetic Assay:
-
The reaction mixture should contain 50 mM potassium phosphate buffer (pH 8.5), 50 mM NaCl, a presumed saturating concentration of NAD⁺ (e.g., 200 µM), and the purified NahI enzyme (e.g., 0.003 mg/mL).
-
Pre-dissolve both the 2-HMS substrate and NAD⁺ in the reaction buffer.
-
Initiate the assay by adding varying concentrations of the 2-HMS solution to the reaction mixture in a final volume of 1.0 mL.
-
Monitor the decrease in absorbance at 375 nm at 25°C, which corresponds to the disappearance of 2-HMS. Note that the production of NADH cannot be monitored at 340 nm due to the strong absorbance of 2-HMS at this wavelength.
-
Calculate initial velocities from the linear portion of the absorbance vs. time plots.
-
Determine KM and kcat by fitting the initial velocity data to the Michaelis-Menten equation.
Protocol 2: Assay for 2-Aminomuconic Semialdehyde Dehydrogenase Activity
This protocol is adapted from studies on 2-AMS dehydrogenase from Pseudomonas pseudoalcaligenes JS45 and involves the in situ generation of the unstable 2-AMS substrate.
1. In Situ Substrate Generation and Dehydrogenation:
-
The reaction mixture should contain 100 mM potassium phosphate buffer (pH 7.5), 2-aminophenol (e.g., 0.04 mM), NAD⁺ (e.g., 0.033 mM), and partially purified 2-aminophenol 1,6-dioxygenase.
-
To prevent spectral interference from NADH, an NAD⁺ regenerating system can be included, such as pyruvate and lactate dehydrogenase.
-
The 2-aminophenol 1,6-dioxygenase will convert 2-aminophenol to 2-AMS, which is immediately acted upon by the 2-AMS dehydrogenase present in the assay.
-
Add the purified 2-AMS dehydrogenase (e.g., 0.011 mg/mL) to the reaction mixture.
2. Spectrophotometric Measurement:
-
Monitor the increase in absorbance at 326 nm, which corresponds to the formation of the product, 2-aminomuconate.
-
The rapid spontaneous conversion of 2-AMS to picolinic acid makes it difficult to determine kinetic parameters at saturating substrate concentrations. Therefore, relative activity measurements are often employed.
3. Assay Using a Substrate Analog (2-HMS):
-
To determine kinetic parameters like KM for the enzyme, a stable analog such as 2-HMS can be used.
-
The assay is performed by monitoring the decrease in absorbance of 2-HMS at 375 nm in the presence of NAD⁺ and the purified 2-AMS dehydrogenase.
Validating 2-Hydroxymuconic Semialdehyde as a Biomarker for Phenol Degradation: A Comparative Guide
For researchers engaged in bioremediation, environmental science, and metabolic pathway analysis, the accurate monitoring of phenol degradation is critical. Phenol, a widespread and toxic environmental pollutant, is effectively mineralized by various microorganisms. A key step in many aerobic degradation pathways is the conversion of phenol to catechol, followed by the ring-cleavage of catechol. The meta-cleavage pathway, initiated by the enzyme catechol 2,3-dioxygenase (C23O), produces the distinctive yellow intermediate, 2-hydroxymuconic semialdehyde (2-HMS). The accumulation of this colored compound offers a convenient method for monitoring degradation activity.
This guide provides an objective comparison of 2-HMS as a biomarker against other common analytical methods for tracking phenol degradation. We present supporting data, detailed experimental protocols, and workflow diagrams to assist researchers in selecting the most appropriate method for their experimental needs.
Comparison of Phenol Degradation Monitoring Methods
The selection of a monitoring technique depends on the specific requirements of the study, such as the need for real-time data, sensitivity, sample throughput, and available equipment. Below is a comparative summary of key performance metrics for four common methods.
| Parameter | 2-HMS Spectrophotometry | Direct Phenol (HPLC) | C23O Activity Assay | C23O Gene (qPCR) |
| Principle | Measures the concentration of the yellow 2-HMS intermediate. | Directly measures the concentration of the parent phenol compound. | Measures the rate of 2-HMS production by the C23O enzyme. | Quantifies the copy number of the gene encoding the C23O enzyme. |
| Limit of Detection (LOD) | ~0.1 - 0.5 mg/L | ~0.1 - 730 µg/L[1][2] | Indirect (activity units) | ~10² - 10³ gene copies/reaction[3][4] |
| Limit of Quantification (LOQ) | ~0.5 - 1.5 mg/L | ~4 - 167 ng/L[5] | Indirect (activity units) | ~10² - 10³ gene copies/reaction |
| Linear Range | ~0.5 - 50 mg/L (estimated) | 0.05 - 5.0 mg/L[1] | Varies with enzyme kinetics | ~10² - 10⁸ gene copies/reaction |
| Analysis Time per Sample | < 5 minutes | 15 - 30 minutes[5] | 5 - 15 minutes | 2 - 4 hours (including DNA extraction) |
| Equipment | UV-Vis Spectrophotometer | HPLC System with UV or DAD Detector | UV-Vis Spectrophotometer | qPCR Thermocycler, DNA Extraction Kit |
| Primary Output | Concentration of 2-HMS (correlates with degradation rate) | Concentration of Phenol (correlates with remaining substrate) | Enzyme specific activity (correlates with metabolic potential) | Gene copy number (correlates with genetic potential) |
| Advantages | Rapid, simple, low cost, real-time monitoring possible. | High specificity and sensitivity, well-established method. | Directly measures relevant enzyme activity. | Highly sensitive, indicates genetic potential for degradation. |
| Disadvantages | 2-HMS is unstable[6], indirect measure of phenol, potential interferences. | Higher equipment cost, slower throughput, requires sample preparation. | Indirect measure of phenol, requires cell lysis or permeabilization. | Does not confirm gene expression or enzyme activity, complex protocol. |
Signaling Pathways and Experimental Workflows
To understand the role of 2-HMS and the logic behind the validation experiments, the following diagrams illustrate the core metabolic pathway and a typical experimental workflow for comparing monitoring methods.
Caption: Aerobic meta-cleavage pathway for phenol degradation.
Caption: Workflow for validating 2-HMS against alternative methods.
Experimental Protocols
Detailed methodologies are provided for the key experiments discussed. These protocols are based on established methods and can be adapted for specific research contexts.
Protocol 1: Spectrophotometric Quantification of 2-HMS
This protocol measures the accumulation of 2-HMS in the culture supernatant as an indicator of meta-cleavage pathway activity.
-
Sample Preparation:
-
Collect 1.5 mL of bacterial culture at a designated time point.
-
Centrifuge at 12,000 x g for 5 minutes to pellet the cells.
-
Carefully transfer the supernatant to a clean microcentrifuge tube for analysis.
-
-
Spectrophotometric Measurement:
-
Use a quartz cuvette or a UV-transparent 96-well plate.
-
Blank the spectrophotometer using sterile minimal media or supernatant from a T=0 sample.
-
Measure the absorbance of the collected supernatant at 375 nm .[7]
-
-
Concentration Calculation:
-
Calculate the concentration of 2-HMS using the Beer-Lambert law (A = εbc).
-
Molar Extinction Coefficient (ε) for 2-HMS: 22,966 M⁻¹cm⁻¹ at 375 nm.[7]
-
Formula: Concentration (M) = Absorbance / (22,966 * path length in cm)
-
To convert to mg/L: Concentration (mg/L) = Concentration (M) * 140.1 g/mol * 1000.
-
Protocol 2: HPLC Quantification of Phenol
This method directly quantifies the remaining phenol in the culture medium, providing a direct measure of degradation.
-
Sample Preparation:
-
Collect and clarify supernatant as described in Protocol 1.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions (Example): [5]
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution. A common mobile phase is a mixture of acetonitrile and acidified water (e.g., 0.1% phosphoric acid). For example, a gradient of 0.1% H₃PO₄ in water (A) and acetonitrile (B).[5]
-
Flow Rate: 0.6 - 1.0 mL/min.[5]
-
Column Temperature: 20 - 30 °C.
-
Injection Volume: 10 - 20 µL.
-
Detection: UV detector at 270 nm .
-
-
Quantification:
-
Prepare a standard curve of phenol (e.g., 0, 10, 25, 50, 100 mg/L) in the same minimal media.
-
Run the standards and samples on the HPLC.
-
Determine the concentration of phenol in the samples by comparing their peak areas to the standard curve.
-
Protocol 3: Catechol 2,3-Dioxygenase (C23O) Activity Assay
This assay measures the enzymatic activity responsible for producing 2-HMS from catechol.
-
Preparation of Cell-Free Extract:
-
Collect a cell pellet from 10-50 mL of culture by centrifugation.
-
Wash the pellet twice with a cold buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).
-
Resuspend the pellet in 1-2 mL of the same buffer.
-
Lyse the cells using sonication or a French press on ice.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C to remove cell debris. The supernatant is the cell-free extract.
-
Determine the total protein concentration of the extract using a Bradford or BCA assay.
-
-
Enzyme Assay:
-
In a 1 mL cuvette, add:
-
950 µL of 50 mM potassium phosphate buffer (pH 7.5).
-
20-50 µL of cell-free extract.
-
-
Initiate the reaction by adding 20 µL of 50 mM catechol (final concentration 1 mM).
-
Immediately monitor the increase in absorbance at 375 nm for 3-5 minutes.
-
-
Activity Calculation:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.
-
Specific Activity (U/mg): (ΔAbs/min * Total reaction volume) / (ε * mg of protein in assay * path length)
-
Where 1 Unit (U) is defined as the amount of enzyme that produces 1 µmol of 2-HMS per minute.
-
ε = 22,966 M⁻¹cm⁻¹ (or 22.966 µmol⁻¹mL cm⁻¹).
-
Conclusion
The validation of this compound as a biomarker for phenol degradation is well-supported by its direct role in the meta-cleavage pathway and the ease of its detection. The spectrophotometric measurement of 2-HMS offers a rapid, cost-effective, and high-throughput method for monitoring the rate of phenol catabolism, making it an excellent choice for screening studies, process optimization, and real-time monitoring.
However, for applications requiring the highest sensitivity and specificity or the definitive quantification of the parent pollutant, direct measurement of phenol by HPLC remains the gold standard. The C23O enzyme assay and qPCR analysis of the C23O gene serve as powerful complementary tools, providing specific insights into the metabolic and genetic potential of the degrading microorganisms, respectively. The choice of method should be guided by a careful consideration of the experimental goals and the trade-offs between speed, cost, and the specific information required.
References
- 1. Determination of Phenolic Compounds in Environmental Water by HPLC Combination with On-Line Solid-Phase Extraction Using Molecularly Imprinted Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Table 7-2, Analytical Methods for Determining Phenol in Environmental Samples - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Development of catechol 2,3-dioxygenase-specific primers for monitoring bioremediation by competitive quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of 17 Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method [mdpi.com]
- 6. This compound [benchchem.com]
- 7. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Catechol Meta- and Ortho-Cleavage Pathways in Aromatic Compound Degradation
For Researchers, Scientists, and Drug Development Professionals
Catechol is a central intermediate in the microbial degradation of numerous aromatic compounds. Its aromatic ring can be cleaved through two primary enzymatic strategies: the meta-cleavage pathway and the ortho-cleavage pathway. The selection of a particular pathway is crucial for the efficient bioremediation of aromatic pollutants and has implications for drug metabolism and industrial biocatalysis. This guide provides a comprehensive comparison of these two pathways, supported by experimental data and detailed protocols.
At a Glance: Key Differences Between Meta- and Ortho-Cleavage Pathways
| Feature | Meta-Cleavage Pathway | Ortho-Cleavage Pathway |
| Key Enzyme | Catechol 2,3-dioxygenase (C23O) | Catechol 1,2-dioxygenase (C12O) |
| Cleavage Position | Extradiol (adjacent to hydroxyl groups) | Intradiol (between hydroxyl groups) |
| Ring Fission Product | 2-hydroxymuconic semialdehyde | cis,cis-muconic acid |
| Key End Products | Pyruvate and Acetaldehyde | Succinyl-CoA and Acetyl-CoA |
| Prosthetic Group | Fe(II)[1] | Fe(III)[2] |
| Typical Substrate Preference | Broader range, including some substituted catechols | More specific, often inhibited by substituted catechols |
Performance Comparison: Enzyme Kinetics
The efficiency of each pathway is largely determined by the kinetic properties of its initial ring-cleavage enzyme. The following table summarizes the kinetic parameters for catechol 1,2-dioxygenase (ortho) and catechol 2,3-dioxygenase (meta) from various microbial sources.
| Enzyme | Source Organism | Substrate | K_m (µM) | V_max (U/mg) | Reference |
| Catechol 1,2-dioxygenase | Pseudomonas putida | Catechol | 2.5 - 11 | 18 - 60 | |
| Catechol 1,2-dioxygenase | Acinetobacter calcoaceticus | Catechol | 3.4 | 45 | |
| Catechol 1,2-dioxygenase | Rhodococcus opacus | Catechol | 5 | 62.5 | |
| Catechol 2,3-dioxygenase | Pseudomonas putida (TOL plasmid pWW0) | Catechol | 5.3 | 220 | |
| Catechol 2,3-dioxygenase | Pseudomonas putida | Catechol | 34.67 | 0.29 (µmol/min/mg dry cell) | |
| Catechol 2,3-dioxygenase | Planococcus sp. | Catechol | 42.7 | 0.33 (U) |
Note: The reported kinetic values can vary significantly depending on the specific microbial strain, purification methods, and assay conditions.
Substrate Specificity
The substrate range of the initial dioxygenase is a critical determinant of the overall utility of each pathway for degrading substituted aromatic compounds.
-
Ortho-cleavage pathway: Catechol 1,2-dioxygenases generally exhibit a narrower substrate specificity.[3] They are often more active on catechol and can be inhibited by substituted catechols, such as 4-methylcatechol.[4] The presence of substituents on the aromatic ring can significantly decrease the rate of conversion.[4]
-
Meta-cleavage pathway: Catechol 2,3-dioxygenases typically have a broader substrate specificity and can accommodate a wider range of substituted catechols, including methyl-, chloro-, and other alkyl-substituted catechols.[5] However, some substituted catechols can act as "suicide substrates," leading to the inactivation of the enzyme.
Genetic Organization and Regulation
The genes encoding the enzymes of both pathways are often clustered in operons, allowing for coordinated regulation.
-
Ortho-cleavage (cat operon): In many bacteria, the genes for the ortho-pathway (e.g., catA, catB, catC) are organized in a cat operon.[6] The expression of this operon is typically induced by cis,cis-muconate, the product of the first enzymatic step, and is often subject to catabolite repression by more readily available carbon sources like succinate. The regulatory protein CatR, a member of the LysR-family of transcriptional regulators, plays a key role in controlling the expression of this operon.[6]
-
Meta-cleavage (xyl or tbu operons): The genes for the meta-pathway are frequently found on plasmids, such as the TOL plasmid pWW0, where they are part of the xyl operon.[7] In other cases, they are located on the chromosome within operons like the tbu operon.[8][9][10] The regulation of these operons is often complex, involving regulatory proteins that can act as both repressors and activators in response to the presence of specific aromatic compounds like toluene or phenol.[10]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the core logic of the meta- and ortho-cleavage pathways and a typical experimental workflow for their analysis.
References
- 1. Catechol 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. Catechol dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catechol 1,2-Dioxygenase is an Analogue of Homogentisate 1,2-Dioxygenase in Pseudomonas chlororaphis Strain UFB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative structure/activity relationship for the rate of conversion of C4-substituted catechols by catechol-1,2-dioxygenase from Pseudomonas putida (arvilla) C1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate specificity of catechol 2,3-dioxygenase encoded by TOL plasmid pWW0 of Pseudomonas putida and its relationship to cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of catRABC operon for catechol degradation from phenol-degrading Rhodococcus erythropolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. catechol degradation II (meta-cleavage pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Genetic organization and regulation of a meta cleavage pathway for catechols produced from catabolism of toluene, benzene, phenol, and cresols by Pseudomonas pickettii PKO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genetic organization and regulation of a meta cleavage pathway for catechols produced from catabolism of toluene, benzene, phenol, and cresols by Pseudomonas pickettii PKO1 - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Functional Comparison of 2-Hydroxymuconic Semialdehyde and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of 2-hydroxymuconic semialdehyde (HMS), a key intermediate in microbial aromatic degradation pathways, and its notable analogs. This objective analysis, supported by experimental data, aims to elucidate the structure-activity relationships that govern their biological roles and enzymatic processing.
Structural Overview
This compound is a six-carbon α,β-unsaturated aldehyde with a hydroxyl group at the second carbon and a carboxyl group. Its analogs, which are also intermediates in various metabolic pathways, exhibit variations in their functional groups and overall structure. This guide will focus on a comparative analysis of HMS with benzaldehyde, a simple aromatic aldehyde, and will also discuss other structurally related compounds such as 2-hydroxy-6-keto-2,4-heptadienoic acid, 4-carboxy-2-hydroxymuconate-6-semialdehyde, and 2-aminomuconate semialdehyde.
The structural differences between HMS and its analogs are pivotal in determining their interaction with and processing by various enzymes. The following diagram illustrates the structural relationships between these compounds.
Caption: Structural relationship of this compound and its analogs.
Comparative Enzymatic Performance
The biological activity of this compound and its analogs is intrinsically linked to their recognition and processing by specific enzymes. A key class of enzymes involved in their metabolism is the aldehyde dehydrogenases, which catalyze their oxidation.
This section presents a comparative analysis of the enzymatic performance of 2-hydroxymuconate-semialdehyde dehydrogenases (HMSD) with HMS and one of its analogs, benzaldehyde. The data is summarized from studies on two distinct HMSD enzymes: NahI from Pseudomonas putida G7 and XylG from Pseudomonas putida mt-2.
| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) |
| This compound | NahI | 1.3 ± 0.3[1] | 0.9[1] | 0.66 x 106[1] |
| This compound | XylG | - | - | 1.6 x 106[2] |
| Benzaldehyde | XylG | - | - | 3.2 x 104[2] |
| Salicylaldehyde | NahI | \multicolumn{3}{c | }{No activity observed[1]} | |
| 4-Carboxy-2-hydroxymuconate-6-semialdehyde | LigC (NADP+) | 26.0 ± 0.5 | - | - |
| 4-Carboxy-2-hydroxymuconate-6-semialdehyde | LigC (NAD+) | 20.6 ± 1.0 | - | - |
Analysis of Enzymatic Data:
The kinetic data reveals significant differences in substrate specificity between the two enzymes. NahI exhibits high specificity for its natural substrate, this compound, and shows no detectable activity with the aromatic analog salicylaldehyde[1]. In contrast, XylG demonstrates broader substrate specificity, capable of oxidizing both this compound and benzaldehyde. However, the catalytic efficiency (kcat/Km) of XylG is approximately 50-fold higher for HMS compared to benzaldehyde, indicating a strong preference for its native substrate[2].
The enzyme LigC, a 4-carboxy-2-hydroxymuconate-6-semialdehyde dehydrogenase, shows activity on a carboxylated analog of HMS, with comparable Michaelis-Menten constants (Km) for its substrate in the presence of either NADP+ or NAD+ as a cofactor.
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented data.
Enzymatic Synthesis of this compound
This compound can be synthesized enzymatically from catechol using catechol-2,3-dioxygenase (C23O)[1].
Materials:
-
Catechol
-
20 mM Sodium phosphate buffer (pH 7.5)
-
Partially purified catechol-2,3-dioxygenase (C23O)
-
Pure oxygen gas
-
1 M NaOH
-
8.5% Phosphoric acid
-
Ethyl acetate
-
Anhydrous Na2SO4
Procedure:
-
Dissolve 200 mg of catechol in 30 mL of 20 mM sodium phosphate buffer (pH 7.5).
-
Add a 100-µL aliquot of C23O (11.5 mg/mL) to the catechol solution.
-
Bubble pure oxygen gas through the reaction mixture while stirring to enhance enzymatic activity.
-
Add 50 µL aliquots of C23O every 15 minutes for a total of four additions.
-
Maintain the pH of the reaction mixture between 7.3 and 7.6 by adding 1 M NaOH as needed.
-
Monitor the reaction by observing the formation of a yellow to deep red color, indicative of this compound formation.
-
Once the reaction is complete, acidify the solution to approximately pH 2 with 8.5% phosphoric acid.
-
Extract the product with three 30 mL portions of ethyl acetate.
-
Pool the organic layers, dry over anhydrous Na2SO4, filter, and evaporate to dryness at room temperature.
-
The resulting solid can be recrystallized from ethyl acetate.
2-Hydroxymuconate-Semialdehyde Dehydrogenase Activity Assay
The activity of 2-hydroxymuconate-semialdehyde dehydrogenase (HMSD) is typically measured by monitoring the decrease in absorbance of this compound at 375 nm using a spectrophotometer[1].
Materials:
-
50 mM Potassium phosphate buffer (pH 8.5)
-
50 mM NaCl
-
200 µM NAD+ solution
-
Purified 2-hydroxymuconate-semialdehyde dehydrogenase (e.g., NahI or XylG)
-
This compound solution
-
Quartz cuvettes (10 mm path length)
-
Spectrophotometer capable of measuring absorbance at 375 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing 50 mM potassium phosphate buffer (pH 8.5), 50 mM NaCl, and 200 µM NAD+.
-
Add the purified HMSD enzyme to the reaction mixture to a final concentration of 0.003 mg/mL.
-
Initiate the reaction by adding various concentrations of this compound to a final reaction volume of 1.0 mL.
-
Immediately monitor the decrease in absorbance at 375 nm at 25 °C.
-
Record the initial velocity (vo) of the reaction at each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and kcat values.
The following diagram illustrates the general workflow for determining the kinetic parameters of an enzyme with this compound.
Caption: Experimental workflow for kinetic analysis of HMS dehydrogenase.
Conclusion
The comparative analysis of this compound and its analogs reveals a fascinating interplay between molecular structure and enzymatic function. While enzymes like NahI demonstrate high specificity for HMS, others such as XylG exhibit a broader substrate range, albeit with a clear preference for the native substrate. These findings underscore the subtle structural modifications that dictate enzyme-substrate interactions and catalytic efficiency. The provided experimental protocols offer a foundation for further investigation into the diverse roles of these important metabolic intermediates. This guide serves as a valuable resource for researchers aiming to understand and manipulate these biological pathways for applications in bioremediation, biocatalysis, and drug development.
References
- 1. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overlapping substrate specificities of benzaldehyde dehydrogenase (the xylC gene product) and this compound dehydrogenase (the xylG gene product) encoded by TOL plasmid pWW0 of Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Hydroxymuconic Semialdehyde Dehydrogenase Activity with NAD⁺ and NADP⁺ Cofactors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cofactor Specificity and Enzyme Kinetics
This guide provides a detailed comparison of the enzymatic activity of 2-hydroxymuconic semialdehyde dehydrogenase (HMSD) and a related enzyme, 4-carboxy-2-hydroxymuconate-6-semialdehyde dehydrogenase, with the cofactors Nicotinamide Adenine Dinucleotide (NAD⁺) and Nicotinamide Adenine Dinucleotide Phosphate (NADP⁺). Understanding the cofactor preference of these enzymes is crucial for metabolic engineering, drug development, and bioremediation research. This document synthesizes experimental data on enzyme kinetics, details the methodologies used, and visualizes the relevant metabolic pathways.
Executive Summary
This compound dehydrogenase (HMSD) is a key enzyme in the catabolism of aromatic compounds, catalyzing the oxidation of this compound. As a member of the NAD(P)⁺-dependent aldehyde dehydrogenase superfamily, its activity is reliant on the presence of a nicotinamide cofactor.[1] While direct comparative kinetic data for a single HMSD enzyme with both NAD⁺ and NADP⁺ is limited in publicly available literature, analysis of HMSD from Pseudomonas putida G7 (NahI) and a functionally related enzyme, 4-carboxy-2-hydroxymuconate-6-semialdehyde dehydrogenase from Sphingomonas paucimobilis SYK-6 (LigC), reveals significant differences in cofactor preference. The NahI enzyme has been characterized primarily with NAD⁺, while the LigC enzyme demonstrates a distinct preference for NADP⁺. This suggests that cofactor specificity is a key variable among these homologous enzymes.
Quantitative Data Comparison
The following tables summarize the kinetic parameters for HMSD from Pseudomonas putida G7 (NahI) with NAD⁺ and 4-carboxy-2-hydroxymuconate-6-semialdehyde dehydrogenase from Sphingomonas paucimobilis SYK-6 (LigC) with both NAD⁺ and NADP⁺.
Table 1: Kinetic Parameters of this compound Dehydrogenase (NahI) from Pseudomonas putida G7 with NAD⁺ [2]
| Substrate | Cofactor | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | NAD⁺ | 1.3 ± 0.3 | 0.9 | 0.66 x 10⁶ |
Data obtained at a presumed saturating concentration of NAD⁺.[2]
Table 2: Kinetic Parameters of 4-carboxy-2-hydroxymuconate-6-semialdehyde Dehydrogenase (LigC) from Sphingomonas paucimobilis SYK-6 with NAD⁺ and NADP⁺ [3]
| Substrate | Cofactor | Km for Cofactor (μM) | Km for Substrate (μM) |
| 4-carboxy-2-hydroxymuconate-6-semialdehyde | NADP⁺ | 24.6 ± 1.5 | 26.0 ± 0.5 |
| 4-carboxy-2-hydroxymuconate-6-semialdehyde | NAD⁺ | 252 ± 3.9 | 20.6 ± 1.0 |
The data clearly indicates that the LigC enzyme has a significantly lower Km for NADP⁺ compared to NAD⁺, signifying a much higher affinity for NADP⁺.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Enzymatic Assay for this compound Dehydrogenase (NahI) Activity[2]
-
Enzyme and Substrate Preparation: The recombinant NahI enzyme from Pseudomonas putida G7 is purified. The substrate, this compound, is generated enzymatically from catechol using catechol-2,3-dioxygenase.
-
Reaction Mixture: The reaction is carried out at 25°C in a mixture containing 50 mM potassium phosphate buffer (pH 8.5), 50 mM NaCl, varying concentrations of this compound, a fixed concentration of NAD⁺ (e.g., 200 μM), and a specific amount of the purified enzyme (e.g., 0.003 mg/mL).
-
Data Acquisition: The activity of the enzyme is determined by monitoring the decrease in absorbance at 375 nm, which corresponds to the disappearance of the this compound substrate. The production of NADH cannot be monitored at 340 nm due to the absorbance of the substrate at this wavelength.
-
Kinetic Parameter Calculation: Initial reaction velocities are plotted against the substrate concentrations, and the data is fitted to the Michaelis-Menten equation to determine the Km and kcat values.
Determination of Cofactor Specificity for 4-carboxy-2-hydroxymuconate-6-semialdehyde Dehydrogenase (LigC)[3]
-
Enzyme and Substrate Preparation: The LigC enzyme from Sphingomonas paucimobilis SYK-6 is expressed in E. coli and purified. The substrate, 4-carboxy-2-hydroxymuconate-6-semialdehyde (CHMS), is the product of the reaction catalyzed by protocatechuate 4,5-dioxygenase.
-
Reaction Conditions: The enzymatic reaction is conducted at 25°C in a suitable buffer (e.g., potassium phosphate buffer, pH 8.0).
-
Kinetic Measurements for Cofactors: To determine the Km for NADP⁺ and NAD⁺, the concentration of the substrate (CHMS) is held at a saturating level while the concentration of the cofactor is varied. The reaction rates are measured spectrophotometrically.
-
Kinetic Measurements for Substrate: To determine the Km for CHMS in the presence of each cofactor, the concentration of NADP⁺ or NAD⁺ is kept at a saturating level, and the concentration of CHMS is varied.
-
Data Analysis: The initial reaction rates are plotted against the varying substrate or cofactor concentrations, and the Km values are calculated using Lineweaver-Burk plots or non-linear regression analysis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic context of this compound dehydrogenase and a typical experimental workflow for its characterization.
References
- 1. Cofactor Specificity of the Bifunctional Alcohol and Aldehyde Dehydrogenase (AdhE) in Wild-Type and Mutant Clostridium thermocellum and Thermoanaerobacterium saccharolyticum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic and biochemical characterization of 4-carboxy-2-hydroxymuconate-6-semialdehyde dehydrogenase and its role in the protocatechuate 4,5-cleavage pathway in Sphingomonas paucimobilis SYK-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Antibody Cross-Reactivity for 2-Hydroxymuconic Semialdehyde Pathway Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of antibodies targeting enzymes within the 2-hydroxymuconic semialdehyde (2-HMS) pathway. Due to the limited availability of direct comparative studies on commercial antibodies for these specific enzymes, this document focuses on equipping researchers with the necessary protocols and data interpretation strategies to conduct their own validation and comparison experiments.
The this compound Pathway: An Overview
The this compound pathway is a critical route for the bacterial degradation of aromatic compounds, such as catechol. The pathway involves a series of enzymatic reactions that convert these compounds into intermediates of central metabolism. Key enzymes in this pathway include catechol 2,3-dioxygenase, this compound dehydrogenase, and this compound hydrolase. The specificity of antibodies raised against these enzymes is crucial for their accurate detection and quantification in complex biological samples.
Caption: The this compound metabolic pathway.
Potential for Cross-Reactivity Among Pathway Enzymes
A significant challenge in developing specific antibodies for the 2-HMS pathway enzymes is the potential for cross-reactivity with homologous enzymes from other metabolic pathways. This is particularly relevant for dehydrogenases, which often share conserved structural motifs.
For instance, 2-aminomuconic 6-semialdehyde (2-AMS) dehydrogenase, involved in nitrobenzene degradation, exhibits high sequence identity with 2-hydroxymuconic 6-semialdehyde (2-HMS) dehydrogenases. This homology can lead to antibodies raised against one enzyme recognizing the other. A comparison of the substrate specificities of these enzymes highlights this potential for cross-reactivity.
Table 1: Comparison of Substrate Specificity of Semialdehyde Dehydrogenases
| Substrate | 2-AMS Dehydrogenase (from P. pseudoalcaligenes JS45) Relative Activity (%) | 2-HMS Dehydrogenase (from P. putida) Relative Activity (%) | Benzaldehyde Dehydrogenase (from P. putida) Relative Activity (%) |
| This compound | 100 | 100 | 100 |
| 2-Aminomuconic semialdehyde | 115 | Not Determined | Not Determined |
| Benzaldehyde | 83 | 100 | 100 |
| Hexaldehyde | 92 | Not Determined | Not Determined |
| Propanaldehyde | 38 | 0 | 0 |
| Acetaldehyde | 0 | 0 | 0 |
Data adapted from a study on 2-aminomuconic 6-semialdehyde dehydrogenase, which demonstrated its ability to oxidize this compound.
This table illustrates that an antibody targeting the active site of 2-AMS dehydrogenase could potentially cross-react with 2-HMS dehydrogenase due to their shared ability to process similar substrates.
Experimental Protocols for Antibody Validation and Comparison
To rigorously assess the specificity and cross-reactivity of antibodies against 2-HMS pathway enzymes, we recommend the following experimental protocols.
Western Blotting for Specificity Testing
Western blotting is a fundamental technique to determine if an antibody recognizes the target protein at the correct molecular weight and to identify any off-target binding.
Caption: Western Blotting workflow for antibody validation.
Protocol:
-
Sample Preparation: Prepare lysates from bacterial strains overexpressing individual enzymes of the 2-HMS pathway (e.g., HMSH, HMSD) and related pathways (e.g., 2-AMS dehydrogenase) as potential cross-reactants. Include a negative control lysate from a strain not expressing the target enzyme.
-
SDS-PAGE: Separate 20-30 µg of protein lysate per lane on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-HMSH) at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Cross-Reactivity Analysis
A competitive ELISA is a powerful tool to quantify the degree of cross-reactivity of an antibody with different, structurally similar antigens.
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Protocol:
-
Plate Coating: Coat a 96-well microplate with 100 µL/well of the purified target enzyme (e.g., 1 µg/mL of HMSH in carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).
-
Blocking: Block the wells with 200 µL/well of 1% BSA in PBS for 1 hour at room temperature.
-
Competition: In a separate plate, prepare serial dilutions of the competitor antigens (e.g., purified HMSD, 2-AMS dehydrogenase). Add a fixed, sub-saturating concentration of the primary antibody to each well containing the competitor antigen and incubate for 1 hour at room temperature.
-
Incubation: After washing the coated plate, transfer 100 µL/well of the antibody-competitor mixtures to the corresponding wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL/well of 2M H₂SO₄.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Presentation and Interpretation
The results from your validation experiments should be compiled into a clear and concise format to facilitate comparison between different antibodies.
Western Blot Data Interpretation
For each antibody, a Western blot should be performed against a panel of purified enzymes or cell lysates expressing the target and potential cross-reactive proteins. The results can be summarized in a table as follows:
Table 2: Template for Comparative Western Blot Analysis of Anti-HMSH Antibodies
| Antibody | Target Protein (Expected MW) | Observed Band(s) vs. HMSH | Observed Band(s) vs. HMSD | Observed Band(s) vs. 2-AMS Dehydrogenase | Specificity Notes |
| Antibody A (Vendor 1) | HMSH (~30 kDa) | Single band at ~30 kDa | Faint band at ~55 kDa | No band | High specificity for HMSH with minor cross-reactivity to HMSD. |
| Antibody B (Vendor 2) | HMSH (~30 kDa) | Single band at ~30 kDa | No band | No band | Highly specific for HMSH. |
| Antibody C (Polyclonal) | HMSH (~30 kDa) | Strong band at ~30 kDa, minor bands at other MWs | Strong band at ~55 kDa | Faint band at ~55 kDa | Recognizes HMSH but shows significant cross-reactivity with other dehydrogenases. |
ELISA Data Interpretation
The data from the competitive ELISA can be used to calculate the half-maximal inhibitory concentration (IC50) for each competitor antigen. The percent cross-reactivity can then be calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Enzyme / IC50 of Competitor Enzyme) x 100
Table 3: Template for Quantitative Cross-Reactivity of an Anti-HMSH Antibody by Competitive ELISA
| Competitor Enzyme | IC50 (ng/mL) | % Cross-Reactivity |
| This compound Hydrolase (HMSH) | 10 | 100 |
| This compound Dehydrogenase (HMSD) | 500 | 2 |
| 2-Aminomuconic 6-Semialdehyde Dehydrogenase | 1000 | 1 |
| Catechol 2,3-Dioxygenase (C23O) | >10,000 | <0.1 |
This quantitative data provides a clear comparison of the antibody's affinity for its intended target versus other related enzymes.
By following these guidelines and protocols, researchers can systematically evaluate and compare the performance of different antibodies, ensuring the selection of the most specific and reliable reagents for their studies on the this compound pathway.
comparing the efficiency of different microbial strains in producing 2-hydroxymuconic semialdehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficiency of different microbial strains in the production of 2-hydroxymuconic semialdehyde (2-HMS), a valuable intermediate in organic synthesis. The information presented is based on available experimental data to assist researchers in selecting suitable microbial chassis and strategies for enhanced 2-HMS production.
Overview of this compound Production
This compound is an intermediate in the meta-cleavage pathway of aromatic compound degradation in various microorganisms. The key enzyme responsible for its formation is catechol 2,3-dioxygenase, which catalyzes the ring cleavage of catechol. For the accumulation of 2-HMS, subsequent degradation steps catalyzed by this compound hydrolase and dehydrogenase must be blocked, often through genetic modification.
Comparative Efficiency of Microbial Strains
The following table summarizes the 2-HMS production efficiency of different microbial strains based on reported experimental data. It is important to note that the experimental conditions, such as substrate, cultivation method, and product stabilization techniques, vary between studies, which affects direct comparability.
| Microbial Strain | Substrate | Titer | Productivity | Molar Yield | Experimental Conditions | Reference |
| Pseudomonas putida Biotype A (ATCC No. 39213 mutant) | Toluene | 0.1 - 1 g/L | 100 - 200 mg/L/h | Not Reported | Batch and continuous culture. | [1] |
| Pseudomonas putida Biotype A (ATCC No. 39213 mutant) with bisulfite adduct formation | Toluene | up to 7.8 mM (adduct) | Not Reported | Not Reported | Addition of sodium metabisulfite to the bioconversion system. | [1] |
| Pseudomonas stutzeri N2 | Phenol (4.25 mM) | 3.79 ± 0.08 mM | ~0.126 mM/h | ~89% | Batch culture, 30 hours. | [2] |
| Escherichia coli (expressing xylE) | Catechol | Not Reported | Not Reported | Not Reported | 2-HMS is reported to be lethal in LB medium, but cells are more resistant in M9 medium. | |
| Acinetobacter sp. | Phenol | Not Reported | Not Reported | Not Reported | Utilizes the meta-cleavage pathway; specific 2-HMS accumulation data is not available. | [3][4][5][6][7][8] |
| Arthrobacter sp. | Phenol | Not Reported | Not Reported | Not Reported | Possesses catechol 2,3-dioxygenase for the meta-cleavage of catechol; specific 2-HMS accumulation data is not available. | [9][10][11] |
Visualizing the Production Pathway and Experimental Workflow
To better understand the biological and experimental processes involved in 2-HMS production, the following diagrams illustrate the biosynthetic pathway and a general experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of key experimental protocols cited in the literature.
Microbial Cultivation
A minimal salts medium (NO medium) has been described for the cultivation of Pseudomonas putida mutants for 2-HMS production. The composition is as follows:
-
91.2 mM Na₂HPO₄
-
58.8 mM KH₂PO₄
-
15.1 mM (NH₄)₂SO₄
-
2.46 g/L MgSO₄·7H₂O
-
1.1 g/L CaCl₂·6H₂O
-
0.0268 g/L FeSO₄
-
pH adjusted to 7.0
-
Water-soluble carbon sources are added in the range of 5-10 mM.[1]
Preparation of Cell Extracts for Enzyme Assays
For the analysis of enzymatic activity, cell extracts can be prepared as follows:
-
Thaw 1.0 g of a frozen cell suspension in 2.0 ml of 50 mM phosphate buffer (pH 7.0).
-
Pass the thawed cell suspension through a French pressure cell.
-
Treat the lysate with DNase (1.0 mg) and RNase (1.0 mg) for 10 minutes at room temperature.
-
Centrifuge the extract at 12,000 x g for 15 minutes at 5°C.
-
The resulting supernatant is used for enzyme assays.[1]
Enzymatic Assay for this compound Dehydrogenase
The activity of this compound dehydrogenase can be measured by monitoring the decrease in substrate concentration:
-
The reaction is monitored by the decrease in absorbance at 375 nm, which corresponds to the concentration of this compound.[12]
-
The reaction mixture typically consists of 50 mM potassium phosphate buffer (pH 8.5), 50 mM NaCl, various concentrations of this compound, 200 μM NAD⁺, and the enzyme extract.[12]
In situ Stabilization and Extraction of this compound
Due to the instability of 2-HMS, a stabilization and extraction method using sodium bisulfite has been developed:
-
Add a saturated solution of NaHSO₃ to the culture medium containing 2-HMS.
-
White precipitates of the α-hydroxy sulfonate sodium adduct of 2-HMS will form.
-
These precipitates can be collected and identified.
-
To recover 2-HMS, the adduct can be treated with a NaOH solution (e.g., 3 mol/L) at 50°C for a short duration (e.g., 5 minutes).[2]
Conclusion
Currently, metabolically engineered strains of Pseudomonas putida and Pseudomonas stutzeri show the most promise for the production of this compound. Data for other genera like Acinetobacter and Arthrobacter in terms of 2-HMS accumulation is still lacking, although they possess the necessary enzymatic machinery. While E. coli can be engineered to produce 2-HMS, its toxicity to the host is a significant hurdle to overcome. Future research should focus on direct comparative studies under standardized conditions and on mitigating the toxicity of 2-HMS to the production host to improve titers and yields.
References
- 1. US4673646A - Production of this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Meta-cleavage pathway of phenol degradation by Acinetobacter sp. strain AQ5NOL 1 [oarep.usim.edu.my]
- 4. AraC transcriptional regulator, aspartate semialdehyde dehydrogenase and acyltransferase: Three putative genes in phenol catabolic pathway of Acinetobacter sp. Strain DF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Analysis of Phenol Biodegradation in Antibiotic and Heavy Metal Resistant Acinetobacter lwoffii NL1 [frontiersin.org]
- 6. Degradation of phenol by Acinetobacter strain isolated from aerobic granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Genomic Analysis and Stability Evaluation of the Phenol-Degrading Bacterium Acinetobacter sp. DW-1 During Water Treatment [frontiersin.org]
- 8. Purification and characterization of catechol 2,3-dioxygenase from the aniline degradation pathway of Acinetobacter sp. YAA and its mutant enzyme, which resists substrate inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uniprot.org [uniprot.org]
- 11. 3,4-Dihydroxyxanthone dioxygenase from Arthrobacter sp. strain GFB100 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to High-Throughput Screening Assays for 2-Hydroxymuconic Semialdehyde Production
For Researchers, Scientists, and Drug Development Professionals: A comprehensive validation and comparison of screening methodologies for 2-hydroxymuconic semialdehyde, a key intermediate in microbial aromatic degradation pathways.
This guide provides an in-depth comparison of various assays for the quantification of this compound (2-HMS), a crucial intermediate in the meta-cleavage pathway of catechol degradation. The validation of high-throughput screening (HTS) assays for 2-HMS production is paramount for applications in enzyme engineering, metabolic pathway optimization, and drug discovery. Here, we present a detailed analysis of a primary high-throughput spectrophotometric assay and compare its performance with alternative methodologies, providing the necessary data and protocols to make an informed decision for your research needs.
Comparison of this compound Quantification Assays
The selection of an appropriate assay for 2-HMS quantification depends on several factors, including the required throughput, sensitivity, and the complexity of the sample matrix. Below is a summary of the performance of three common assay types.
| Parameter | High-Throughput Spectrophotometric Assay | 2,4-Dinitrophenylhydrazine (DNPH) Colorimetric Assay | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct measurement of 2-HMS absorbance at 375 nm. | Reaction of 2-HMS with DNPH to form a colored hydrazone, measured spectrophotometrically. | Chromatographic separation followed by UV detection. |
| Throughput | High (96- or 384-well plate format) | Medium to High (Adaptable to microplates) | Low to Medium |
| Sensitivity (LOD) | Micromolar range | Micromolar range | Nanomolar to Micromolar range |
| Specificity | High for 2-HMS | Moderate (Reacts with other aldehydes and ketones) | Very High |
| Z'-factor | Typically > 0.5 (Excellent for HTS) | Assay dependent, can be optimized for HTS | Not applicable |
| Cost per Sample | Low | Low to Medium | High |
| Equipment | Microplate reader | Microplate reader, Spectrophotometer | HPLC system with UV detector |
| Advantages | Simple, rapid, real-time monitoring possible. | General applicability to aldehydes. | High specificity and accuracy, can quantify multiple analytes. |
| Disadvantages | Potential for interference from other UV-absorbing compounds. | Less specific, requires a derivatization step. | Lower throughput, more complex sample preparation. |
High-Throughput Spectrophotometric Assay for 2-HMS Production
This assay is based on the direct measurement of the yellow-colored product, this compound, which exhibits a distinct absorbance maximum at 375 nm. It is particularly well-suited for monitoring the activity of catechol 2,3-dioxygenase, the enzyme responsible for the conversion of catechol to 2-HMS.
Experimental Protocol
Materials:
-
96-well or 384-well UV-transparent microplates
-
Microplate reader with absorbance detection at 375 nm
-
Catechol solution (substrate)
-
Enzyme preparation (e.g., cell lysate containing catechol 2,3-dioxygenase)
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)
Procedure:
-
Prepare a stock solution of catechol in the reaction buffer.
-
In each well of the microplate, add the enzyme preparation.
-
To initiate the reaction, add the catechol solution to each well.
-
Immediately place the microplate in the microplate reader.
-
Monitor the increase in absorbance at 375 nm over time. The rate of increase is proportional to the rate of 2-HMS production.
-
For endpoint assays, the reaction can be stopped (e.g., by adding a quenching agent) and the final absorbance at 375 nm is measured.
Validation: A key parameter for validating an HTS assay is the Z'-factor, which assesses the separation between the signals of the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay for high-throughput screening.[1][2][3][4][5][6]
Alternative Assay Methodologies
2,4-Dinitrophenylhydrazine (DNPH) Colorimetric Assay
This method provides a general approach for the quantification of aldehydes and ketones. The carbonyl group of 2-HMS reacts with DNPH in an acidic solution to form a 2,4-dinitrophenylhydrazone, which is a colored compound that can be measured spectrophotometrically.
Experimental Protocol:
-
A detailed protocol for adapting the DNPH assay to a 96-well plate format has been described.[7][8] Briefly, the sample containing the aldehyde is mixed with a DNPH solution in an acidic medium. After a short incubation, the absorbance is measured at a wavelength corresponding to the hydrazone product.
High-Performance Liquid Chromatography (HPLC)
HPLC offers a highly specific and sensitive method for the quantification of 2-HMS. This technique separates 2-HMS from other components in the sample matrix before detection, typically by UV absorbance. While providing excellent data quality, its throughput is significantly lower than microplate-based assays.[9][10][11]
Experimental Protocol:
-
A typical HPLC method involves sample clarification, injection onto a reverse-phase column (e.g., C18), and elution with a suitable mobile phase (e.g., a gradient of acetonitrile and water with an acid modifier). Detection is commonly performed at the absorbance maximum of 2-HMS (375 nm).
Signaling Pathway and Experimental Workflow Diagrams
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.
The diagram above illustrates the enzymatic conversion of catechol to this compound by catechol 2,3-dioxygenase, and its subsequent metabolism. This pathway is a common route for the degradation of aromatic compounds in bacteria like Pseudomonas putida.[1][2][12][13][14]
This workflow diagram outlines the key steps in performing a high-throughput screening assay for 2-HMS production, from the initial preparation of reagents and plates to the final data analysis and hit identification.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. support.collaborativedrug.com [support.collaborativedrug.com]
- 7. Measurement of XylE (Catechol 2,3-Dioxygenase) enzyme activity by microplate reader [protocols.io]
- 8. static.igem.org [static.igem.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of HPLC & spectrophotometric methods for estimation of antiretroviral drug content in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of HPLC and UV spectrophotometric methods for the determination of cefuroxime sodium in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-Hydroxymuconic Semialdehyde
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of 2-hydroxymuconic semialdehyde, a key intermediate in the microbial degradation of various aromatic compounds.[1] While specific regulations may vary, the following procedures are based on established best practices for hazardous chemical waste management.
Immediate Safety and Handling Precautions
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's hazardous waste program.[5] Do not dispose of this chemical down the drain or in regular trash.[6]
-
Waste Identification and Classification :
-
Treat all this compound waste as hazardous chemical waste.[7]
-
This includes the pure compound, solutions containing it, and any contaminated materials such as pipette tips, gloves, and absorbent pads.
-
-
Waste Segregation and Storage :
-
Store this compound waste in a designated and properly labeled hazardous waste container.[8] The container must be compatible with the chemical and have a secure, tight-fitting lid to prevent leaks.[9][10]
-
Segregate this waste from other incompatible waste streams to prevent dangerous reactions.[9] For example, keep it separate from strong acids, bases, and oxidizers.
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste."[5][11]
-
The label must include the full chemical name ("this compound"), the concentration, and the approximate quantity.[5]
-
Include the date when the waste was first added to the container and the name of the principal investigator or lab contact.[5]
-
-
Accumulation and Storage in the Lab :
-
Requesting Disposal :
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting, as mandated by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.
| Parameter | Guideline |
| Maximum Volume in Satellite Accumulation Area | 55 gallons of hazardous waste.[8] |
| Maximum Amount of Acutely Toxic Waste | 1 quart of liquid or 1 kilogram of solid.[8] |
| Container Rinsing for Acutely Hazardous Waste | Must be triple rinsed with a solvent capable of removing the residue.[7] |
Experimental Protocols
There are no specific experimental protocols for the disposal of this compound beyond the standard procedures for hazardous waste management. The key "experiment" in this context is the proper identification, segregation, storage, and transfer of the chemical waste to the designated authorities for final disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound [benchchem.com]
- 2. zoetisus.com [zoetisus.com]
- 3. creative-enzymes.com [creative-enzymes.com]
- 4. fishersci.com [fishersci.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. acs.org [acs.org]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Hydroxymuconic Semialdehyde
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-Hydroxymuconic semialdehyde, a reactive unsaturated aldehyde. The following procedural guidance and operational plans are designed to minimize risk and ensure a safe laboratory environment.
Understanding the Hazards
-
Skin and Eye Irritation: Direct contact may cause irritation or burns.[5][6]
-
Skin Sensitization: Repeated exposure may lead to allergic skin reactions.[1][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[5][7]
-
Systemic Effects: At high concentrations, systemic effects may occur.[1]
Given the presence of multiple reactive functional groups, this compound should be handled with care as a potentially hazardous and reactive compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Minimum PPE Requirements | Recommended PPE for Increased Protection |
| Receiving and Unpacking | Safety glasses, Lab coat, Nitrile gloves | Chemical splash goggles, Chemical-resistant apron over lab coat |
| Weighing and Aliquoting (Solid) | Chemical splash goggles, Lab coat, Nitrile gloves | Face shield, Chemical-resistant apron, Double-gloving (nitrile) |
| Preparing Solutions | Chemical splash goggles, Lab coat, Nitrile gloves | Face shield, Chemical-resistant apron, Double-gloving (nitrile) |
| Conducting Reactions | Chemical splash goggles, Lab coat, Nitrile gloves | Face shield, Chemical-resistant apron, Flame-resistant lab coat (if applicable) |
| Waste Disposal | Chemical splash goggles, Lab coat, Nitrile gloves | Face shield, Chemical-resistant apron, Heavy-duty gloves over nitrile gloves |
Experimental Protocol: Safe Handling of this compound
This step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
- Upon receipt, visually inspect the container for any damage or leaks.
- Wear appropriate PPE (see table above).
- Verify that the container is clearly labeled.
2. Storage:
- Store in a cool, dry, and well-ventilated area.
- Keep the container tightly closed.
- Store away from incompatible materials such as strong oxidizing agents and reducing agents.
3. Handling and Use:
- All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
- Before use, ensure that an emergency eyewash station and safety shower are readily accessible.[9]
- Wear the appropriate PPE as outlined in the table above. Nitrile gloves are recommended for handling organic compounds.[10][11]
- Avoid generating dust when handling the solid form.
- When preparing solutions, slowly add the solid to the solvent to avoid splashing.
- Wash hands thoroughly after handling, even if gloves were worn.[6]
4. Spill Response:
- In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
- Collect the absorbed material into a designated hazardous waste container.
- For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Operational and Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Procedure:
-
All waste containing this compound must be disposed of as hazardous waste through your institution's designated waste management program.
-
Consider using a commercial aldehyde neutralizing agent, such as "Aldex," which can convert aldehyde waste into a non-hazardous substance, potentially simplifying disposal.[12][13][14][15][16] Always follow the manufacturer's instructions and your institution's policies regarding the use of such agents.
-
Never dispose of this compound down the drain or in the regular trash.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Toxic oxygenated alpha,beta-unsaturated aldehydes and their study in foods: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. medline.com [medline.com]
- 8. ehs.uci.edu [ehs.uci.edu]
- 9. fishersci.com [fishersci.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. archtechnochem.com [archtechnochem.com]
- 13. wastewise.com [wastewise.com]
- 14. infectioncontrolproducts.com [infectioncontrolproducts.com]
- 15. archtechnochem.com [archtechnochem.com]
- 16. WCM Inc - Aldex Aldehyde Treatment & Disposal [dentalcity.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
